molecular formula C6H7BFNO2 B1527022 2-Fluoro-5-methylpyridine-4-boronic acid CAS No. 929194-41-2

2-Fluoro-5-methylpyridine-4-boronic acid

Cat. No.: B1527022
CAS No.: 929194-41-2
M. Wt: 154.94 g/mol
InChI Key: ZYZNYWQUVYCGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methylpyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H7BFNO2 and its molecular weight is 154.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-5-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZNYWQUVYCGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929194-41-2
Record name (2-fluoro-5-methylpyridin-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-methylpyridine-4-boronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylpyridine-4-boronic acid is a key building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining the reactivity of a boronic acid with the electronic properties of a substituted pyridine ring, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its stability and handling considerations, and its application in catalysis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a reagent is paramount for its effective and safe use in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1072944-18-3[1][2]
Molecular Formula C6H7BFNO2[3]
Molecular Weight 154.94 g/mol [3][4]
Appearance White to off-white solid/powder[4][5]
Purity Typically >97% (HPLC)[6]
Melting Point Data not available for this specific compound. A related compound, 4-Fluoro-2-methylphenylboronic acid, has a melting point of 201 °C.
Boiling Point Data not available. Boronic acids often decompose at high temperatures.
Solubility Data not available. Generally, boronic acids have moderate solubility in polar organic solvents.

Molecular Structure:

Caption: 2D structure of this compound.

Stability and Handling

The stability of boronic acids is a critical consideration for their storage and use in synthesis. While pyridine-4-boronic acids generally exhibit good stability, they can be susceptible to decomposition pathways such as protodeboronation, particularly under harsh conditions.

Key Stability Considerations:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by the presence of moisture, strong acids or bases, and certain metal catalysts.[7]

  • Oxidative Decomposition: Boronic acids can be sensitive to oxidation, which can lead to the formation of various byproducts.

  • Anhydride Formation: Like other boronic acids, this compound can undergo dehydration to form cyclic anhydrides known as boroxines.[8] This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

Recommended Storage and Handling:

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration is often recommended.[1]

  • Inert Atmosphere: While not always strictly necessary for short-term handling, storage under an inert atmosphere (e.g., argon or nitrogen) can help to minimize degradation from atmospheric moisture and oxygen.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and boronic acid groups.

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the methyl carbon. The carbon attached to the boron atom (C-B) is expected to have a characteristic chemical shift.[9] The chemical shifts of the pyridine carbons are influenced by the position of the substituents.[10]

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band typically in the region of 3200-3600 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C-F stretching, in addition to the characteristic vibrations of the pyridine ring.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound This compound Biaryl/Heterobiaryl Biaryl/Heterobiaryl This compound->Biaryl/Heterobiaryl + Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Pd Catalyst Pd Catalyst Pd Catalyst->Biaryl/Heterobiaryl Base Base Base->Biaryl/Heterobiaryl Solvent Solvent Solvent->Biaryl/Heterobiaryl

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Inert Atmosphere: The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is typically repeated three times.

  • Solvent Addition: Degassed solvent(s) (e.g., dioxane, toluene, DMF, with or without water) are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to an appropriate work-up procedure, which may include filtration, extraction, and washing. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Causality in Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. The ligand stabilizes the palladium center and influences its reactivity. For challenging couplings, specialized ligands may be required.

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of base can affect the reaction rate and the formation of side products.

  • Solvent: The solvent system influences the solubility of the reactants and the catalyst, and can also affect the reaction kinetics. The use of a biphasic system (e.g., toluene/water) is common in Suzuki-Miyaura reactions.

Safety Information

This compound should be handled with care, following standard laboratory safety procedures.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of biaryl and heterobiaryl structures through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its physical properties, stability, and handling requirements is essential for its successful application in the laboratory. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in leveraging the synthetic potential of this important building block.

References

  • Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC 2013 (i) 135-153.
  • INDOFINE Chemical Company. (n.d.). Safety Data Sheet: 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID.
  • The Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids.
  • ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • American Chemical Society. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester.
  • San Diego State University. (n.d.). 11B NMR Chemical Shifts.
  • Wikipedia. (n.d.). Boronic acid.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Hangzhou Longshine Bio-Tech. (n.d.). 2-Fluoro-4-methylpyridine-5-boronicacid 1072944-18-3.
  • Eskişehir Osmangazi Üniversitesi. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. JOURNAL OF MOLECULAR STRUCTURE, 1108, 103-111.
  • Lab Alley. (n.d.). How to Store Boric Acid.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Reddit. (2014). Effect of boron groups on 13C NMR chemical shift.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

An In-Depth Technical Guide to 2-Fluoro-5-methylpyridine-4-boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Pharmaceutical Design

In the intricate world of medicinal chemistry, the final therapeutic agent often takes the spotlight, leaving the crucial building blocks from which it was assembled in the shadows. This guide illuminates one such pivotal molecule: 2-Fluoro-5-methylpyridine-4-boronic acid. While seemingly a simple heterocyclic compound, its unique structural features and reactivity have made it an invaluable tool for researchers striving to create novel therapeutics. The strategic placement of the fluoro, methyl, and boronic acid groups on the pyridine ring offers a nuanced platform for generating compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This document serves as a comprehensive technical resource, providing not only the fundamental chemical and physical properties of this compound but also a deep dive into its synthesis, reactivity, and, most importantly, its application in the development of next-generation pharmaceuticals. As you navigate this guide, you will gain a senior application scientist’s perspective on why and how this specific boronic acid is leveraged to address complex challenges in drug discovery.

Molecular Profile and Physicochemical Properties

This compound, with the CAS number 929194-41-2, is a substituted pyridinylboronic acid.[1][2][3][4][5][6][7] Its structure is characterized by a pyridine ring bearing a fluorine atom at the 2-position, a methyl group at the 5-position, and a boronic acid moiety at the 4-position.

PropertyValueSource
Chemical Formula C6H7BFNO2[4]
Molecular Weight 154.94 g/mol [4]
Appearance White to off-white powder[8]
Purity Typically ≥98% (HPLC)[2][3][8]
Storage Inert atmosphere, store in freezer, under -20°C[1]

A comprehensive search for the melting point and solubility of this compound did not yield specific experimental data. Researchers should determine these properties empirically as needed for their applications.

Synthesis and Purification: Crafting the Keystone

Proposed Synthetic Pathway

The most common and effective method for introducing a boronic acid group onto an aromatic ring is through a lithium-halogen exchange followed by quenching with a trialkyl borate.

G cluster_0 Synthetic Workflow Start Starting Material: 4-Bromo-2-fluoro-5-methylpyridine Step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Step1 Step2 Borylation (Triisopropyl borate, -78 °C) Step1->Step2 Step3 Aqueous Workup (Acidification) Step2->Step3 End Product: This compound Step3->End G cluster_0 Suzuki-Miyaura Coupling BoronicAcid 2-Fluoro-5-methyl- pyridine-4-boronic acid Catalyst Pd Catalyst + Base BoronicAcid->Catalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Catalyst Product Coupled Product Catalyst->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The fluorine and methyl substituents on the pyridine ring play a crucial role in modulating the electronic properties and steric hindrance of the molecule, which can influence the efficiency of the coupling reaction and the properties of the final product. The electron-withdrawing nature of the fluorine atom can impact the reactivity of the boronic acid and also introduce a potential site for metabolic blocking in a drug candidate.

Significance in Medicinal Chemistry

While a comprehensive search of patent literature did not reveal specific drug candidates that explicitly name this compound as a key intermediate, the structural motif it provides is highly prevalent in modern drug discovery. [9][10]The substituted pyridine core is a common feature in a vast array of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.

The incorporation of a 2-fluoro-5-methylpyridine moiety can offer several advantages in drug design:

  • Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Modulation of pKa: The electronic properties of the pyridine ring are altered by the substituents, which can affect the pKa of the molecule and its binding affinity to the target protein.

  • Improved Pharmacokinetic Properties: The overall lipophilicity and polarity of the molecule can be fine-tuned by the presence of these specific substituents, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [4] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion: An Essential Tool for the Modern Chemist

This compound stands as a testament to the importance of well-designed building blocks in the advancement of pharmaceutical sciences. Its unique combination of a fluorinated pyridine core and a reactive boronic acid handle provides a powerful platform for the synthesis of novel and complex molecules. While its full potential in drug discovery is still being explored, the fundamental principles of its synthesis, reactivity, and the strategic advantages it offers in medicinal chemistry are clear. This guide has aimed to provide a thorough technical overview for the researchers and scientists who are at the forefront of this exploration, empowering them with the knowledge to effectively utilize this key synthetic intermediate in their quest for the next generation of life-saving medicines.

References

  • Capot Chemical. (n.d.). Specifications of 2-Fluoro-4-methylpyridine-5-boronic acid.
  • BoronPharm. (n.d.). 929194-41-2 | this compound.
  • Boron Molecular. (n.d.). Buy 2-Fluoro-4-methylpyridine-5-boronic acid.
  • Gomes, P. A. C., & Silva, A. M. S. (2020).
  • Singh, J., & Kumar, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(8), 758. [Link]
  • ResearchGate. (2020). Design and discovery of boronic acid drugs.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Hangzhou Longshine Bio-Tech. (n.d.). 2-Fluoro-4-methylpyridine-5-boronicacid 1072944-18-3.
  • Chemical-Suppliers. (n.d.). 2-Fluoro-4-methylpyridine-5-boronicacid | CAS 1072944-18-3.

Sources

An In-Depth Technical Guide to 2-Fluoro-5-methylpyridine-4-boronic acid: A Cornerstone Reagent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-5-methylpyridine-4-boronic acid, a key building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis and characterization, and explore its application in the synthesis of complex molecules, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a variety of properties, including metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a privileged scaffold, is present in a multitude of approved drugs. Consequently, the combination of these two features in the form of fluorinated pyridine building blocks, such as this compound, has become invaluable for the synthesis of novel therapeutic agents. This guide will focus on the specific attributes and applications of this versatile reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective use. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 154.94 g/mol [1][2]
Molecular Formula C6H7BFNO2[1]
CAS Number 929194-41-2[2]
Appearance White to off-white powder[3]
Purity ≥98% (HPLC)[3]
Moisture Content ≤0.5%[3]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 53.4 Ų[1]
InChI Key BAVHOAIWOSIBRD-UHFFFAOYSA-N[4]

Synthesis and Characterization

Representative Synthesis Protocol

Reaction Scheme:

G 4-Bromo-2-fluoro-5-methylpyridine 4-Bromo-2-fluoro-5-methylpyridine This compound This compound 4-Bromo-2-fluoro-5-methylpyridine->this compound 1) n-BuLi, THF/Toluene, -78 °C 2) B(OiPr)3 3) H3O+

Caption: Synthesis of this compound.

Materials:

  • 4-Bromo-2-fluoro-5-methylpyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Triisopropyl borate (B(OiPr)3) (1.2 equiv)

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-fluoro-5-methylpyridine and a mixture of anhydrous toluene and anhydrous THF (e.g., 4:1 v/v).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 3N HCl until the pH is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or silica gel chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be influenced by the fluorine and boronic acid substituents. While a specific spectrum for this isomer is not publicly available, related structures can provide expected regions for the proton signals[6][7][8].

    • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique to assess the purity of the final product.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful tool for the formation of carbon-carbon bonds. This reaction is extensively used in the pharmaceutical industry to synthesize complex molecular architectures.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-B(OH)2 Base R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound, adapted from established methodologies for similar pyridine-containing substrates[9][10][11][12][13].

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Disposal

As a professional in the field, adherence to strict safety protocols is non-negotiable. This compound, like many organoboron compounds, requires careful handling.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Wear appropriate safety glasses, gloves, and a lab coat.

  • When handling the powder, use a fume hood to avoid inhalation.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Avoid contact with strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal of the modern medicinal chemist. Its unique combination of a fluorinated pyridine scaffold and a boronic acid functional group makes it an ideal building block for the synthesis of complex, biologically active molecules via the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, and it is our hope that it will serve as a practical and authoritative resource for the scientific community.

References

  • Capot Chemical. (n.d.). Specifications of 2-Fluoro-4-methylpyridine-5-boronic acid.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Barrios-Landeros, F., & Carrow, B. P. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2946–2952.
  • ResearchGate. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Boron Molecular. (n.d.). Buy 2-Fluoro-4-methylpyridine-5-boronic acid.
  • MDPI. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoro-5-methylpyridine-4-boronic acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, heteroaromatic boronic acids are indispensable tools. Among these, this compound (CAS No. 929194-41-2) has emerged as a particularly valuable building block.[1][2] Its strategic importance lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4][5] This reaction facilitates the formation of carbon-carbon bonds, enabling the seamless integration of the fluorinated methylpyridine scaffold into complex molecular architectures.

The presence of a fluorine atom at the 2-position of the pyridine ring is a deliberate design element. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—allow medicinal chemists to fine-tune a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The methyl group at the 5-position provides an additional point of modulation and recognition. This guide provides a comprehensive overview of a robust and field-proven synthetic route to this key intermediate, delving into the mechanistic rationale and practical considerations essential for successful execution in a research and development setting.

Core Synthesis Strategy: From Halopyridine to Boronic Acid

The most reliable and widely adopted method for the synthesis of aryl and heteroaryl boronic acids proceeds through an organometallic intermediate.[6] The core strategy involves a halogen-metal exchange on a suitable precursor, followed by electrophilic trapping with a borate ester and subsequent hydrolysis. This pathway is favored for its high efficiency and functional group tolerance under carefully controlled conditions.

The logical and most common precursor for this synthesis is 4-bromo-2-fluoro-5-methylpyridine . The synthesis commences with the generation of a highly reactive organolithium species at a low temperature, which is then intercepted by a trialkyl borate to form a boronate ester. The final step is a simple acidic workup to yield the target boronic acid.

Synthesis_Workflow Start Start: 4-Bromo-2-fluoro-5-methylpyridine Step1 Halogen-Metal Exchange Reagent: n-Butyllithium (n-BuLi) Solvent: Anhydrous THF Temp: -78 °C Start->Step1 Intermediate1 Intermediate: 2-Fluoro-5-methylpyridin-4-yl-lithium Step1->Intermediate1 Step2 Borylation Reagent: Triisopropyl Borate Temp: -78 °C to RT Intermediate1->Step2 Intermediate2 Intermediate: Diisopropyl (2-fluoro-5-methylpyridin-4-yl)boronate Step2->Intermediate2 Step3 Hydrolysis Reagent: Aqueous HCl or NH4Cl Intermediate2->Step3 End Product: this compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Deep Dive: The Rationale Behind the Reaction Conditions

Understanding the "why" behind each experimental parameter is critical for troubleshooting and optimization. The synthesis is a multi-step, one-pot process where control over reactivity is paramount.

  • Halogen-Metal Exchange: The process is initiated by deprotonating n-butane with the bromine atom on the pyridine ring. This reaction must be conducted under strict anhydrous conditions in an inert atmosphere (argon or nitrogen) and at cryogenic temperatures (-78 °C, typically a dry ice/acetone bath).

    • Expertise & Causality: The use of n-butyllithium, a powerful organolithium reagent, facilitates a rapid and efficient bromine-lithium exchange. The extremely low temperature is crucial to prevent side reactions. The generated pyridyl-lithium intermediate is highly nucleophilic and basic; at higher temperatures, it could potentially react with the solvent (THF) or undergo undesired rearrangements.

  • Borylation: The newly formed organolithium species is immediately treated with a borate ester, such as triisopropyl borate B(Oi-Pr)₃. The nucleophilic carbon of the pyridyl-lithium attacks the electrophilic boron atom of the borate ester.

    • Expertise & Causality: Triisopropyl borate is often preferred over trimethyl borate. The bulkier isopropoxy groups can sometimes lead to cleaner reactions and prevent the formation of over-borylated byproducts (ate complexes), thereby simplifying purification. The reaction is maintained at low temperature during the addition to control the initial exothermic reaction.

  • Hydrolysis: After the borylation is complete, the reaction is quenched and hydrolyzed with an acidic aqueous solution. This step protonates the boronate ester adduct, leading to the release of isopropanol and the formation of the final boronic acid.

    • Expertise & Causality: Acidic workup is essential for the quantitative conversion of the boronate ester to the boronic acid. The pH is typically adjusted to be mildly acidic to ensure the product is fully protonated without causing degradation.

Caption: Simplified reaction mechanism showing the key transformations.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing structurally similar pyridyl boronic acids.[7] Researchers should perform their own optimization.

Materials & Reagents:

Reagent/MaterialMolar Eq.Notes
4-Bromo-2-fluoro-5-methylpyridine1.0Starting Material
Anhydrous Tetrahydrofuran (THF)-Solvent
n-Butyllithium (n-BuLi)1.1 - 1.2Typically 2.5 M in hexanes
Triisopropyl borate1.2 - 1.5Reagent
2M Hydrochloric Acid (HCl)-For workup
Ethyl Acetate (EtOAc)-Extraction Solvent
Brine (Saturated NaCl)-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-Drying Agent

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 4-bromo-2-fluoro-5-methylpyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 2M HCl until the pH is ~2-3. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with ether or hexanes to afford this compound as a solid.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on careful monitoring and validation at key stages.

  • Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of quenched aliquots to confirm the consumption of the starting material before proceeding with the workup.

  • Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry, to validate the structure and assess purity.

  • Yield & Purity: Typical yields for this type of transformation range from 60-85%, with purity often exceeding 95% after purification.

Conclusion

The synthesis of this compound via lithium-halogen exchange is a robust and scalable method that provides access to a highly valuable building block for drug discovery programs. A thorough understanding of the underlying reaction mechanism and meticulous control over experimental parameters—particularly temperature and atmospheric conditions—are the cornerstones of a successful synthesis. This guide provides the foundational knowledge for researchers to confidently implement and adapt this critical transformation in their synthetic endeavors.

References

  • Hangzhou Longshine Bio-Tech. 2-Fluoro-4-methylpyridine-5-boronicacid 1072944-18-3. [Link]
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • MDPI.
  • National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
  • National Center for Biotechnology Information.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Synthetic Value and Analytical Imperative of 2-Fluoro-5-methylpyridine-4-boronic acid

This compound is a heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the facile introduction of the 2-fluoro-5-methylpyridinyl moiety into a wide array of molecular scaffolds. This is particularly valuable in drug discovery, where the unique electronic properties of the fluorinated pyridine ring can enhance metabolic stability, binding affinity, and bioavailability.

Given its pivotal role in synthesis, a comprehensive understanding of the spectroscopic characteristics of this compound is paramount. Accurate spectral data is the cornerstone of quality control, ensuring the identity, purity, and stability of the reagent before its deployment in complex synthetic routes. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights presented herein are synthesized from established spectroscopic theory and comparative analysis with structurally related molecules, offering a robust framework for researchers to verify their own experimental data.

I. Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The pyridine ring, substituted with a fluorine atom, a methyl group, and a boronic acid, presents a unique electronic environment that influences the chemical shifts and coupling constants observed in NMR spectroscopy. The presence of the boronic acid functional group provides distinct vibrational modes detectable by IR spectroscopy and a characteristic fragmentation pattern in mass spectrometry.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A comprehensive analysis involves the acquisition of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

A. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.2 - 8.4s-
H-67.9 - 8.1s-
CH₃2.3 - 2.5s-
B(OH)₂8.0 - 8.5 (broad)br s-
  • Causality of Predictions: The chemical shifts of the aromatic protons (H-3 and H-6) are influenced by the electronegativity of the fluorine atom and the nitrogen in the pyridine ring, leading to a downfield shift. The methyl protons will appear as a singlet in the typical alkyl region. The boronic acid protons are exchangeable and will likely appear as a broad singlet; their chemical shift can be highly dependent on concentration and the presence of water in the solvent.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165 (d, ¹JCF ≈ 240-250 Hz)
C-3145 - 150
C-4120 - 125 (broad)
C-5130 - 135
C-6140 - 145 (d, ³JCF ≈ 3-5 Hz)
CH₃15 - 20
  • Expert Insights: The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon ortho to the fluorine (C-6) will show a smaller three-bond coupling (³JCF). The carbon bearing the boronic acid group (C-4) may appear broadened due to quadrupolar relaxation of the attached boron nucleus.

C. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing the fluorine atom.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

FluorinePredicted Chemical Shift (δ, ppm)
C2-F-70 to -90
  • Field-Proven Rationale: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine atom on a pyridine ring, a chemical shift in this range relative to a standard such as CFCl₃ is expected.[1] The high natural abundance and sensitivity of the ¹⁹F nucleus make this a quick and informative experiment.[2]

D. ¹¹B NMR Spectroscopy

¹¹B NMR provides direct information about the boron center.

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

BoronPredicted Chemical Shift (δ, ppm)
B(OH)₂28 - 33 (broad)
  • Trustworthiness of the Protocol: The chemical shift of a tricoordinate boronic acid typically falls in the range of 28-33 ppm.[3][4] The signal is often broad due to the quadrupolar nature of the ¹¹B nucleus. It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which would present a different chemical shift, typically around 33-35 ppm.[4]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it is a good solvent for boronic acids and allows for the observation of the exchangeable B(OH)₂ protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, including the potentially slowly relaxing aromatic protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • ¹⁹F and ¹¹B NMR Acquisition:

    • Tune the probe to the respective frequencies for ¹⁹F and ¹¹B.

    • Acquire standard one-pulse spectra. These nuclei are generally more sensitive than ¹³C, requiring fewer scans.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_analysis Data Analysis Prep Dissolve 10-15 mg in 0.6 mL DMSO-d₆ H1 ¹H NMR Prep->H1 C13 ¹³C NMR Analysis Correlate Spectra for Structural Elucidation H1->Analysis F19 ¹⁹F NMR C13->Analysis B11 ¹¹B NMR F19->Analysis B11->Analysis

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Predicted IR Data (ATR)

Wavenumber (cm⁻¹)AssignmentIntensity
3200 - 3600O-H stretch (broad)Strong
1600 - 1620C=C/C=N stretch (ring)Medium
1350 - 1400B-O stretchStrong
1150 - 1200C-F stretchStrong
  • Mechanistic Insights: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid hydroxyl groups. The strong B-O stretching vibration is a key indicator of the boronic acid moiety. The C-F stretch and the pyridine ring vibrations provide further confirmation of the molecular structure. The potential for boroxine formation upon dehydration should be considered, which would manifest in the appearance of strong B-O-B stretching bands around 1350-1400 cm⁻¹ and a diminished O-H stretch.[5]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to ensure a good signal-to-noise ratio.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data (ESI+)

m/z (amu)Assignment
156.0632[M+H]⁺ (Calculated for C₆H₈BFNO₂⁺)
138.0526[M-OH]⁺
  • Trustworthy Interpretation: In positive-ion electrospray ionization (ESI+), the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺. A common fragmentation pathway for boronic acids is the loss of a hydroxyl group. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion and its fragments.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

    • For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Prep Prepare 0.1 mg/mL solution in Methanol Acq Infuse into ESI source (Positive Ion Mode) Prep->Acq Analysis Identify [M+H]⁺ and Key Fragments Acq->Analysis

Sources

An In-depth Technical Guide to the ¹H NMR of 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Fluoro-5-methylpyridine-4-boronic acid, a compound of significant interest in medicinal chemistry and drug development. As a substituted pyridine, it serves as a versatile building block in the synthesis of complex organic molecules. Understanding its structural features through NMR is paramount for its effective utilization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the analysis of this and similar molecules.

Introduction: The Significance of this compound

This compound is a key intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of a fluorine atom, a methyl group, and a boronic acid moiety on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the introduction of this specific heterocyclic fragment into larger molecules.

Accurate structural elucidation and purity assessment are critical for the successful application of this reagent. ¹H NMR spectroscopy is the primary analytical technique for this purpose, providing detailed information about the molecular structure, including the number and connectivity of protons, as well as their chemical environment.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Chemical Structure and Proton Environments

The structure of this compound features three distinct proton environments: the two aromatic protons on the pyridine ring (H-3 and H-6) and the protons of the methyl group.

Diagram of this compound with Proton Designations

Caption: Molecular structure with key proton and substituent positions.

Predicted Chemical Shifts (δ)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom will significantly deshield the ring protons, shifting them downfield. The methyl group, being electron-donating, will have a slight shielding effect. The boronic acid group is also electron-withdrawing.

  • H-6: This proton is adjacent to the electronegative nitrogen atom, which will cause a significant downfield shift. The para-relationship to the boronic acid group and meta to the fluorine will also influence its position. A chemical shift in the range of δ 8.0-8.2 ppm is expected. For comparison, in 2-fluoro-5-methylpyridine, the H-6 proton appears at δ 7.94 ppm.[1]

  • H-3: This proton is ortho to the fluorine atom and the boronic acid group. The strong deshielding from the adjacent fluorine will be a dominant factor. Its chemical shift is predicted to be in the region of δ 7.0-7.2 ppm . In 2-fluoro-5-methylpyridine, the H-3 proton is observed at δ 6.75 ppm.[1] The additional electron-withdrawing boronic acid group at the 4-position will likely shift this proton further downfield.

  • -CH₃: The methyl group protons will be the most upfield, influenced by the electron-donating nature of the alkyl group. A chemical shift around δ 2.3-2.5 ppm is anticipated. The methyl protons in 2-fluoro-5-methylpyridine appear at δ 2.25 ppm.[1]

Predicted Coupling Constants (J)

The splitting patterns of the signals provide crucial information about the connectivity of the protons.

  • H-6: This proton will appear as a singlet, as it has no adjacent protons. However, a small long-range coupling to the fluorine atom (⁴JHF) of around 1-2 Hz might be observed, leading to a narrow doublet or a broadened singlet.

  • H-3: This proton will exhibit a more complex splitting pattern. It will be split by the adjacent fluorine atom, resulting in a doublet with a typical ortho H-F coupling constant (³JHF) of approximately 8-10 Hz .[2]

  • -CH₃: The methyl protons will appear as a singlet, as there are no adjacent protons to couple with.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-68.0 - 8.2s (or br s)-
H-37.0 - 7.2d³J(H,F) ≈ 8-10
-CH₃2.3 - 2.5s-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar aprotic solvents like CDCl₃.[3][4] This oligomerization can lead to broadened signals or the appearance of multiple sets of peaks, making spectral interpretation difficult. The following protocol is designed to mitigate this issue and yield a clean, interpretable spectrum.

Causality Behind Experimental Choices

The choice of solvent is the most critical factor for obtaining a high-quality ¹H NMR spectrum of a boronic acid. Protic solvents like methanol-d₄ or D₂O can break up the boroxine trimers by forming adducts with the boronic acid, resulting in a single, well-defined species in solution.[3][5] Methanol-d₄ is often preferred due to its ability to dissolve a wide range of organic compounds. The B(OH)₂ protons will exchange with the deuterium in the solvent and will therefore not be observed.

Workflow for Acquiring a High-Quality ¹H NMR Spectrum

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6-0.7 mL of Methanol-d₄ prep1->prep2 Solubilization prep3 Transfer to a clean, dry NMR tube prep2->prep3 Transfer acq1 Insert sample into the NMR spectrometer prep3->acq1 Analysis Start acq2 Lock on the deuterium signal of Methanol-d₄ acq1->acq2 Instrument Setup acq3 Shim the magnetic field for optimal homogeneity acq2->acq3 Optimization acq4 Acquire the ¹H NMR spectrum (e.g., 16-32 scans) acq3->acq4 Measurement proc1 Apply Fourier Transform acq4->proc1 Raw Data proc2 Phase correct the spectrum proc1->proc2 Transformation proc3 Baseline correct the spectrum proc2->proc3 Correction proc4 Reference the spectrum to the residual solvent peak (Methanol-d₄ at δ 3.31 ppm) proc3->proc4 Calibration proc5 Integrate the signals proc4->proc5 Quantification

Caption: A step-by-step workflow from sample preparation to data processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of methanol-d₄ (CD₃OD) to the vial.

    • Gently swirl or vortex the vial until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (on a 400 MHz spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the methanol-d₄ solvent.

    • Shim the magnetic field to achieve optimal resolution. This is typically done by maximizing the lock signal and observing the line shape of a sharp solvent peak.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the residual solvent peak of methanol-d₄ to δ 3.31 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification and purity assessment. By understanding the predicted chemical shifts and coupling patterns, and by employing a robust experimental protocol that mitigates the challenges of boronic acid analysis, researchers can confidently characterize this important synthetic building block. The use of methanol-d₄ as the NMR solvent is a key experimental choice that ensures the acquisition of a clean and interpretable spectrum by preventing the formation of boroxine oligomers. This guide provides the necessary theoretical and practical framework for the successful ¹H NMR analysis of this compound, enabling its effective use in research and development.

References

  • Bandyopadhyay, A., Cambray, S., & Gao, J. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 7(7), 4589–4593. [Link]
  • Comiskey, A. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15837–15845. [Link]
  • University of Ottawa NMR Facility Blog. (2017, January 23).
  • Pérez-Trujillo, M., & Parella, T. (2015). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 80(15), 7863–7869. [Link]
  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020).
  • Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. [Link]
  • Smith, G. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Institutional Repository. [Link]
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888).
  • Reddit. (2017, November 21).
  • Appleby, K. M. (2018).
  • San Diego State University. (n.d.). 11B NMR Chemical Shifts.
  • Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(9), 836-843. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]
  • PubChem. (n.d.). 2-Methylpyridine.

Sources

¹³C NMR of 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Foreword: The Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers an unparalleled window into the carbon framework of a molecule. For drug development professionals, a deep understanding of a molecule's ¹³C NMR spectrum is not merely an academic exercise; it is a critical step in confirming identity, assessing purity, and understanding the electronic environment of a potential drug candidate. This guide provides a detailed examination of the ¹³C NMR characteristics of 2-Fluoro-5-methylpyridine-4-boronic acid, a heterocyclic building block representative of the complex structures encountered in medicinal chemistry.

Molecular Architecture and Analytical Considerations

This compound presents a fascinating case for NMR analysis. Its structure combines a pyridine core with three distinct substituents, each imparting a unique electronic and steric influence on the carbon skeleton. A robust analytical strategy requires dissecting these individual contributions to predict and interpret the final spectrum.

Molecular Structure with Carbon Numbering:

Caption: Structure of this compound with IUPAC numbering.

The key analytical challenges and features arise from:

  • The Pyridine Ring: An electron-deficient (π-deficient) system where the nitrogen atom significantly deshields the α-carbons (C2, C6).

  • Fluorine Substituent at C2: Fluorine is highly electronegative, causing a strong deshielding effect on the directly attached carbon (C2) and inducing through-bond scalar couplings (J-couplings) to other carbons, which manifest as signal splitting.

  • Methyl Group at C5: An electron-donating group (EDG) that shields the carbons it is attached to, particularly at the ortho and para positions relative to itself (C4, C6).[1]

  • Boronic Acid Group at C4: The -B(OH)₂ group's effect is complex. While boron is less electronegative than carbon, the attached oxygen atoms are inductively withdrawing. Furthermore, the boron nucleus (¹¹B, 80.4% abundance, spin I=3/2) is quadrupolar, which typically leads to significant broadening of the signal for the directly attached carbon (C4).[2][3]

Predictive ¹³C NMR Profile: A Synthesis of First Principles

An exact prediction of chemical shifts requires sophisticated computational methods; however, a highly accurate qualitative and semi-quantitative profile can be constructed from foundational principles and empirical data from related structures.

Estimated Chemical Shifts (δ)

We can estimate the chemical shifts by starting with the base values for pyridine and adding the incremental effects of each substituent.

  • Pyridine Base Values: C2/C6 ≈ 150 ppm, C3/C5 ≈ 124 ppm, C4 ≈ 136 ppm.[4]

  • Effect of Fluorine at C2: The fluorine atom will cause a large downfield shift (deshielding) at C2. In 2-fluoropyridine, the C2 shift is around 163 ppm.[5][6] It will also cause a moderate upfield shift (shielding) at the adjacent C3.

  • Effect of Methyl at C5: A methyl group typically causes a downfield shift at the ipso-carbon (C5) and slight shielding at the ortho (C4, C6) and para (C2) positions.[1][7][8]

  • Effect of Boronic Acid at C4: The ipso-carbon (C4) attached to a boronic acid group in an aromatic system is often difficult to observe due to quadrupolar broadening.[2][9] Its chemical shift is influenced by both the boron and the attached hydroxyl groups.

Carbon-Fluorine Coupling (ⁿJCF)

The most definitive feature of the spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (spin I=1/2). The magnitudes of these couplings are highly predictable.[10][11]

  • ¹JCF (C2): A very large coupling, typically in the range of 230-260 Hz. The C2 signal will appear as a large doublet.

  • ²JCF (C3, C6): A moderate coupling, around 15-25 Hz. The C3 and C6 signals will appear as doublets.

  • ³JCF (C4, C5): A smaller coupling, typically 3-10 Hz. The C4 and C5 signals will also be split into doublets.

  • ⁴JCF (CH₃): A very small coupling, often less than 3 Hz, which may or may not be resolved.

Summary of Predicted Spectral Features

The confluence of these effects allows us to build a detailed, predictive table for the expected ¹³C NMR spectrum.

Carbon AtomPredicted δ (ppm)Predicted Multiplicity (due to ¹⁹F)Expected LinewidthRationale
C2 162 - 166Doublet (¹JCF ≈ 240 Hz)SharpDirect attachment to F, large deshielding and coupling.
C3 118 - 122Doublet (²JCF ≈ 20 Hz)SharpShielded by adjacent F, coupled over two bonds.
C4 130 - 135Doublet (³JCF ≈ 5 Hz)Very Broad Attached to quadrupolar ¹¹B nucleus. May be unobservable.[2]
C5 138 - 142Doublet (³JCF ≈ 8 Hz)SharpIpso-carbon to methyl group, deshielded.
C6 148 - 152Doublet (²JCF ≈ 15 Hz)Sharpα-carbon to Nitrogen, deshielded.
-CH₃ 16 - 20Singlet or narrow Doublet (⁴JCF < 3 Hz)SharpTypical methyl group chemical shift.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and correctly chosen acquisition parameters. This protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation Methodology

Boronic acids can exist in equilibrium with their trimeric anhydride form (boroxines), especially in aprotic solvents or upon heating.[12] The choice of solvent is therefore critical.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polar, protic-like nature helps to stabilize the boronic acid monomer and prevent dehydration to the boroxine. Deuterated methanol (CD₃OD) is an alternative but may lead to ester formation.

  • Concentration: Weigh 15-25 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆. Vortex the mixture until the solid is fully dissolved. Gentle warming (< 40°C) may be applied if necessary.

  • Filtration (Critical Step): To ensure magnetic field homogeneity, all solid particulates must be removed.[13] Draw the solution into a clean Pasteur pipette that has a small, tightly packed plug of glass wool or cotton at its base. Filter the solution directly into a high-quality 5 mm NMR tube.[14]

  • Finalizing: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.[15]

NMR Spectrometer Parameters (400 MHz Example)

The goal is to ensure adequate signal-to-noise for all carbons, especially the slower-relaxing quaternary carbons.

  • Experiment: Standard proton-decoupled ¹³C observe (zgpg30 or similar).

  • Spectral Width: 0 to 200 ppm.

  • Pulse Angle: 30 degrees (Ernst angle) to allow for a shorter relaxation delay.

  • Relaxation Delay (d1): 2.0 seconds. Quaternary carbons and the carbon attached to boron can have long relaxation times; this delay ensures they are sufficiently relaxed between pulses for quantitative integration.

  • Acquisition Time (aq): 1.0 - 1.5 seconds.

  • Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration. This may require several hours of acquisition time to achieve a good signal-to-noise ratio for the broad C4 signal.

  • Temperature: 298 K (25 °C).

Caption: Standard workflow from sample preparation to spectral analysis.

Authoritative Grounding: A Logical Approach to Spectral Assignment

The true power of this analysis lies in using the predicted features as a logical roadmap to assign the experimental spectrum. The C-F couplings provide an authoritative, internal validation system.

Caption: Decision tree for the assignment of ¹³C NMR signals.

Assignment Walkthrough:

  • Locate C2: Scan the downfield region (160-170 ppm). The unmistakable large doublet with a coupling constant of ~240 Hz is definitively C2.

  • Identify C4: Search the aromatic region (130-140 ppm) for a very broad, low-intensity signal. Due to the quadrupolar relaxation induced by ¹¹B, this signal is C4. Its doublet structure from ³JCF may be obscured by the broadening.[16]

  • Assign C3 and C6: Look for two doublets with similar coupling constants of ~15-25 Hz. Based on the deshielding effect of the nitrogen atom, the signal further downfield (~150 ppm) is C6, and the one further upfield (~120 ppm) is C3.

  • Assign C5: The remaining doublet in the aromatic region (~140 ppm) with a smaller coupling constant (~8 Hz) is C5.

  • Assign the Methyl Carbon: The final signal, a sharp singlet (or very narrow doublet) in the high-field region (~18 ppm), corresponds to the methyl carbon.

This logical process, anchored by the highly reliable C-F coupling constants, provides a robust and self-consistent assignment of the entire carbon skeleton. For ultimate confirmation, 2D NMR experiments such as HSQC (to correlate protonated carbons to their attached protons) and HMBC (to see long-range C-H correlations) can be employed.

Conclusion

The ¹³C NMR spectrum of this compound is a rich tapestry of chemical information. By systematically dissecting the electronic contributions of the nitrogen heteroatom, the fluorine and methyl substituents, and the unique boronic acid moiety, one can predict and interpret the spectrum with high confidence. The key identifiers are the large one-bond C-F coupling constant for C2, the characteristic quadrupolar broadening of the C4 signal, and the smaller two- and three-bond C-F couplings that resolve the remaining ring carbons. The rigorous experimental protocol and logical assignment strategy detailed herein provide a reliable framework for researchers and drug development professionals to ensure the structural integrity of this and related complex heterocyclic building blocks.

References

  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989. [Link]
  • Widdifield, C. M., & Bryce, D. L. (2012). Solid-state ¹¹B and ¹³C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 388-401. [Link]
  • Richards, J. A., et al. (2019). NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 224, 64-71. [Link]
  • Perjési, P. (2006). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 7(1), 1-10. [Link]
  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
  • University of Notre Dame. (n.d.). NMR Sample Preparation.
  • Wrackmeyer, B. (2006). ¹¹B and ¹³C NMR Spectroscopy of Organoboranes and Tetraorganoborates. Annual Reports on NMR Spectroscopy, 58, 1-49. [Link]
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum for Pyridine.
  • Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). The Structure of the Aryl Boric Acids. Journal of the American Chemical Society, 60(1), 105-111. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-Fluoro-5-methylpyridine-4-boronic acid, a crucial building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal reasoning behind experimental design, offering predictive insights into ionization, fragmentation pathways, and data interpretation. We will explore optimal analytical conditions, detail a robust experimental protocol, and present a predictive fragmentation analysis grounded in the established principles of mass spectrometry. The methodologies and interpretations herein are structured to form a self-validating system, ensuring scientific rigor and reproducibility.

Introduction: The Analytical Imperative

This compound (C₆H₇BFNO₂) is a heterocyclic arylboronic acid of significant interest. Its unique structure, combining a fluorinated pyridine ring with a boronic acid moiety, makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. The precise characterization of such intermediates is not merely a procedural step but a fundamental requirement for ensuring the integrity of synthetic pathways and the purity of final active pharmaceutical ingredients (APIs).

Mass spectrometry (MS) offers unparalleled sensitivity and structural elucidation capabilities, making it the premier analytical tool for this purpose.[1] This guide will provide a predictive framework for the analysis of this specific molecule by Electrospray Ionization Mass Spectrometry (ESI-MS), focusing on the chemical principles that govern its behavior in the gas phase.

Physicochemical Properties:

  • Molecular Formula: C₆H₇BFNO₂

  • Molecular Weight: 154.93 g/mol [2]

  • Structure: A pyridine ring substituted with fluorine, a methyl group, and a boronic acid [-B(OH)₂] group. The pyridine nitrogen provides a basic site for protonation, making it highly suitable for positive mode ESI.

Foundational Principles: Ionization & Instrumentation

The choice of ionization technique is paramount for successfully analyzing polar, non-volatile molecules like this compound.

Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the method of choice for this compound.[3][4] As a "soft ionization" technique, ESI imparts minimal energy to the analyte, which keeps the molecule intact and ensures the molecular ion is readily observed.[5] This is critical for confirming the molecular weight.

Causality of Choice:

  • Polarity and Basicity: The pyridine nitrogen is a basic site (a Lewis base) that readily accepts a proton in an acidic mobile phase, forming a stable [M+H]⁺ ion. This is the primary mechanism for efficient ionization in positive mode ESI.

  • Solution-Phase Chemistry: ESI allows for the direct analysis of analytes from a solution, preserving information about their solution-phase properties as they transition into the gas phase.[5]

Mass Analyzer Selection

While various mass analyzers can be coupled with ESI, high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are preferred for unambiguous characterization.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements (typically < 5 ppm error), enabling the confident determination of the elemental composition of the parent ion and its fragments.[6] This is crucial for distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas).

Experimental Workflow and Protocol

A robust analytical workflow is essential for generating reproducible and trustworthy data. This protocol is designed as a self-validating system.

Diagram of the Experimental Workflow

G cluster_prep Sample & System Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation p1 Prepare 1 mg/mL Stock Solution in Methanol p2 Dilute Stock to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid p1->p2 a1 Direct Infusion via Syringe Pump (5-10 µL/min) p2->a1 p3 System Calibration & Blank Run (Check for Contaminants) a2 Acquire Full Scan MS Data (Positive ESI Mode, m/z 50-500) a1->a2 a3 Identify [M+H]⁺ Ion a2->a3 a4 Perform Tandem MS (MS/MS) on [M+H]⁺ Precursor a3->a4 d1 Analyze Fragmentation Pattern a4->d1 d2 Propose Fragment Structures d1->d2 d3 Confirm Elemental Composition (using HRMS data) d2->d3

Caption: Experimental workflow for MS analysis.

Detailed Step-by-Step Protocol
  • Reagent and Sample Preparation:

    • Solvent System: Prepare a mobile phase of 50:50 (v/v) acetonitrile and deionized water with 0.1% formic acid.

      • Rationale: Acetonitrile and water are common ESI solvents.[5] Formic acid is added to acidify the mobile phase, which provides a source of protons (H⁺) to facilitate the efficient formation of the [M+H]⁺ ion at the pyridine nitrogen.[5]

    • Sample Preparation: Dissolve this compound in methanol to create a 1 mg/mL stock solution. Further dilute this stock solution to a final working concentration of 10 µg/mL using the mobile phase.

      • Rationale: Methanol is an excellent solvent for this class of compounds. Dilution to the µg/mL range is standard for ESI to avoid ion source saturation and signal suppression.

  • Mass Spectrometer Configuration (Q-TOF example):

    • Ionization Mode: ESI, Positive polarity.

    • Capillary Voltage: 3.5 – 4.5 kV.

      • Rationale: This voltage creates the Taylor cone and initiates the electrospray process, aerosolizing the sample into charged droplets.[5]

    • Nebulizing Gas (N₂): Set to a pressure appropriate for the flow rate to aid in desolvation.

    • Drying Gas (N₂): Set to a temperature of 250-350 °C.

      • Rationale: The heated gas assists in the evaporation of solvent from the charged droplets, releasing the analyte ions into the gas phase.

    • Mass Range: Scan from m/z 50 to 500.

      • Rationale: This range comfortably covers the expected molecular ion and its primary fragments.

  • Data Acquisition:

    • System Validation: Infuse the mobile phase alone (a "blank" run) to ensure the system is clean.

    • Full Scan (MS1): Infuse the sample at a flow rate of 5-10 µL/min and acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • Tandem Mass Spectrometry (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. Apply collision energy (e.g., 10-40 eV) to induce fragmentation.

      • Rationale: MS/MS provides structural information by breaking the molecule apart at its weakest bonds. The resulting fragment pattern serves as a molecular fingerprint.[7]

Predictive Fragmentation Analysis

The structural features of this compound—the pyridine ring, the boronic acid group, and the fluoro and methyl substituents—dictate its fragmentation behavior.

The Molecular Ion

In positive mode ESI, the molecule will readily protonate at the pyridine nitrogen.

  • Expected Ion: [M+H]⁺

  • Monoisotopic Mass: 154.93 (C₆H₇BFNO₂) + 1.0078 (H⁺) = 156.0660 m/z

A key characteristic of boron-containing compounds is the presence of two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%).[8] This results in a distinctive isotopic pattern for the molecular ion, with a smaller A+1 peak from ¹³C and a characteristic A-1 peak from ¹⁰B.

Major Fragmentation Pathways ([M+H]⁺)

Fragmentation is induced by collision-induced dissociation (CID) of the [M+H]⁺ precursor ion.[7] The most likely fragmentation pathways involve the loss of neutral, stable molecules from the boronic acid moiety.

  • Loss of Water (H₂O): Boronic acids are known to readily undergo dehydration.[8] This is often the most facile and prominent fragmentation pathway.

    • Reaction: [C₆H₈BFNO₂]⁺ → [C₆H₆BFNO]⁺ + H₂O

    • Fragment m/z: 156.0660 - 18.0106 = 138.0554

  • Loss of Borinic Acid (HBO₂): A subsequent or alternative fragmentation can involve the complete loss of the boron-containing group in the form of metaboric acid.

    • Reaction: [C₆H₈BFNO₂]⁺ → [C₆H₇FN]⁺ + HBO₂

    • Fragment m/z: 156.0660 - 43.8202 = 112.0601 (This corresponds to the protonated 2-Fluoro-5-methylpyridine).

  • Ring Fragmentation: While less common for the stable pyridine ring under soft ionization conditions, higher collision energies can induce ring cleavage. A characteristic loss from pyridine rings is the neutral loss of hydrogen cyanide (HCN).[9][10]

    • Reaction (from m/z 112.0601): [C₆H₇FN]⁺ → [C₅H₄F]⁺ + HCN

    • Fragment m/z: 112.0601 - 27.0109 = 85.0335

Diagram of Predicted Fragmentation Pathways

G M [M+H]⁺ m/z = 156.0660 F1 [M+H - H₂O]⁺ m/z = 138.0554 M->F1 - H₂O F2 [M+H - HBO₂]⁺ m/z = 112.0601 M->F2 - HBO₂ F3 [M+H - HBO₂ - HCN]⁺ m/z = 85.0335 F2->F3 - HCN

Sources

A Technical Guide to the Purity and Appearance of 2-Fluoro-5-methylpyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-5-methylpyridine-4-boronic acid is a key heterocyclic building block in modern synthetic and medicinal chemistry. Its structural motifs are integral to the development of novel pharmaceutical agents, particularly in the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The precise control over the purity and consistency of this reagent is paramount, as even minor impurities can significantly impact reaction yields, catalyst performance, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the critical aspects of this compound quality control. We will explore its physical appearance, common impurities and their origins, and the robust analytical methodologies required to verify its purity, ensuring its reliable performance in sensitive downstream applications.

Physicochemical Properties and Appearance

This compound is typically supplied as a solid, ranging in appearance from a white to an off-white or sometimes pale yellow powder.[3] Visual inspection is the first, albeit preliminary, step in quality assessment. Any significant deviation from a homogenous, free-flowing powder—such as discoloration, clumping, or the presence of foreign particulates—warrants further investigation.

Table 1: Core Physicochemical Properties

PropertyValueSource
Chemical Name (2-Fluoro-5-methylpyridin-4-yl)boronic acid-
CAS Number 929194-41-2[4]
Molecular Formula C₆H₇BFNO₂[4]
Molecular Weight 154.93 g/mol [3]
Typical Appearance White to off-white solid/powder[3]
Common Purity Spec. ≥97% (by HPLC)[5]

Common Impurities and Their Mechanistic Origin

A thorough understanding of potential impurities is critical for developing effective analytical controls. For boronic acids, impurities often arise from inherent chemical instabilities or the synthetic route employed. The causality behind the formation of these species must be appreciated to properly interpret analytical data.

  • Boroxine (Anhydride) Formation : Boronic acids have a propensity to undergo intermolecular dehydration to form a stable, six-membered cyclic trimeric anhydride known as a boroxine.[6] This is an equilibrium process, and the boroxine can be the predominant form in the solid state. While boroxines can often be converted back to the active monomeric boronic acid in situ during aqueous Suzuki-Miyaura reactions, their presence alters the material's molecular weight, impacting stoichiometric calculations.[6] For reactions run under anhydrous conditions, the boroxine may be the primary reacting species.[6]

  • Protodeborylation : The carbon-boron bond is susceptible to cleavage, particularly in the presence of moisture or acid/base, leading to the replacement of the boronic acid group with a hydrogen atom. This process, known as protodeborylation, results in the formation of 2-fluoro-5-methylpyridine.[6] This impurity is inactive in cross-coupling reactions and its presence directly reduces the effective concentration of the desired reagent.

  • Process-Related Impurities : Impurities can be introduced from the synthetic pathway. Common routes to fluoropyridines may involve diazotization and fluorodediazoniation (Balz-Schiemann reaction) of an aminopyridine precursor.[7][8] Incomplete reaction or purification can lead to residual starting materials or halogenated intermediates in the final product.

G main This compound boroxine Boroxine (Cyclic Trimeric Anhydride) main->boroxine Dehydration (Reversible) protodeborylated Protodeborylation Product (2-Fluoro-5-methylpyridine) main->protodeborylated C-B Cleavage (Protodeborylation) boroxine->main Hydrolysis process Process-Related Impurities synthesis Synthesis Route synthesis->main Purification synthesis->process Incomplete Reaction/ Purification

Caption: Logical relationships between the target compound and its primary impurities.

Analytical Methodologies for Purity Assessment

No single technique can provide a complete picture of a reagent's quality. A multi-faceted analytical approach is essential for robust characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for quantifying the purity of this compound and its organic impurities. A reversed-phase method is typically employed due to its versatility and robustness for analyzing a wide range of organic molecules.[9][10]

Causality of Method Choices:

  • Reversed-Phase (C18 Column): A C18 stationary phase is chosen for its ability to retain and separate moderately polar compounds like pyridine boronic acids from both more polar (early eluting) and less polar (late eluting) impurities.

  • UV Detection: The pyridine ring contains a chromophore, making it readily detectable by UV spectroscopy, which is a simple, robust, and quantitative detection method.

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) is used to ensure that impurities with a wide range of polarities are eluted from the column in a reasonable time, providing a comprehensive impurity profile.[10]

  • Buffered Mobile Phase: An aqueous buffer, such as ammonium acetate, helps to control the pH of the mobile phase, ensuring consistent ionization states of the analyte and impurities, which leads to reproducible retention times and improved peak shapes.[11]

Experimental Protocol: HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of 0.5 mg/mL.

    • Ensure the sample is fully dissolved, using sonication if necessary. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is sufficient.

    Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 254 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Interpretation of Results:

  • The main peak for this compound should be sharp and symmetrical.

  • The boroxine, if present, may appear as a broader peak or a series of closely eluting peaks near the main analyte peak.[6]

  • The protodeborylated impurity (2-fluoro-5-methylpyridine) is less polar and will typically have a longer retention time than the boronic acid.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve in Diluent (ACN/H₂O) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto C18 Column filter->inject separate Separate with Gradient Elution inject->separate detect Detect by UV (254 nm) separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate report Final Purity Report calculate->report

Caption: A typical experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is excellent for quantification, NMR spectroscopy is unparalleled for structural confirmation and identifying impurities that may co-elute with the main peak in chromatography.

¹H NMR Analysis:

  • Principle: Provides definitive structural information by probing the chemical environment of hydrogen atoms. The integral of the signals can also be used for quantitative analysis against a certified internal standard.

  • Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Expected Spectrum (in DMSO-d₆):

    • A singlet for the methyl (CH₃) protons.

    • Two distinct signals in the aromatic region for the two pyridine ring protons.

    • A broad singlet corresponding to the two hydroxyl protons of the B(OH)₂ group, which is exchangeable with D₂O.

    • Impurities like the protodeborylated product will show a different set of aromatic signals.

Orthogonal NMR Techniques:

  • ¹⁹F NMR: The presence of a single fluorine environment can be confirmed.

  • ¹¹B NMR: Provides direct evidence of the boron species. Boronic acids typically show a broad signal, while boroxines may show a sharper, slightly different chemical shift.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful problem-solving tool that couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

  • Principle: It is used to assign molecular weights to the peaks observed in the HPLC-UV chromatogram, providing unambiguous identification of known impurities and structural clues for unknown ones.[11][12]

  • Application: If an unknown impurity peak is observed in the HPLC analysis, LC-MS can determine its mass-to-charge ratio (m/z). This data allows for the proposal of a molecular formula and structure, confirming, for example, if the peak corresponds to a homocoupling byproduct or a process-related impurity. The technique offers extremely high sensitivity, capable of detecting impurities at ng/mL to pg/mL levels.[12]

Summary of Analytical Techniques

The choice of analytical method depends on the specific goal, whether it is routine quality control, structural confirmation, or in-depth impurity investigation.

Table 3: Comparison of Key Analytical Techniques

TechniquePrimary UseStrengthsLimitations
HPLC-UV Quantitative PurityRobust, reproducible, excellent for quantification.Co-eluting impurities may be missed; does not provide structural information for unknowns.
NMR Structural ConfirmationUnambiguous structure verification, can detect non-chromophoric impurities.Lower sensitivity than HPLC, requires higher sample concentration, complex for quantification.
LC-MS Impurity IdentificationDefinitive identification of impurities by mass, extremely sensitive.[12]Quantification can be complex due to varying ionization efficiencies; higher instrumentation cost.

Conclusion

Ensuring the purity of this compound is a critical, non-negotiable step for its successful application in research and drug development. A simple visual inspection provides the first checkpoint, but a robust analytical strategy is required for definitive quality assessment. HPLC serves as the primary tool for quantitative purity determination, while NMR provides essential structural confirmation. When unknown impurities are encountered, LC-MS offers the definitive identification needed to understand and control the material's quality. By implementing this multi-technique, mechanistically informed approach, scientists can proceed with confidence, knowing their starting material meets the stringent standards required for generating reliable and reproducible results.

References

  • Benchchem. Managing impurities in 2-Chloropyridine-3-boronic acid starting material.
  • Benchchem. Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
  • ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters.
  • Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Echemi. 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID.
  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters.
  • Sigma-Aldrich. 2-Fluoro-4-methylpyridine-5-boronic acid | 1072944-18-3.
  • ChemicalBook. 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR spectrum.
  • Sigma-Aldrich. 2-Fluoro-5-methylpyridine-3-boronic acid.
  • Frontier Specialty Chemicals. 2-Fluoro-4-methylpyridine-5-boronic acid.
  • Hangzhou Longshine Bio-Tech. 2-Fluoro-4-methylpyridine-5-boronicacid 1072944-18-3.
  • CymitQuimica. (2-Fluoro-5-methylpyridin-4-yl)boronic acid.
  • Angene. Buy 2-Fluoro-4-methylpyridine-5-boronic acid.
  • Capot Chemical. Specifications of 2-Fluoro-4-methylpyridine-5-boronic acid.
  • Sigma-Aldrich. 2-Fluoro-4-methylpyridine-5-boronic acid | 1072944-18-3.
  • ChemicalBook. 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID(1072952-45-4) 1H NMR spectrum.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Sigma-Aldrich. 4-Pyridinylboronic acid 90 1692-15-5.
  • Wikipedia. Boronic acid.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine.

Sources

Solubility of 2-Fluoro-5-methylpyridine-4-boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methylpyridine-4-boronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical principles governing the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from analogous pyridine and boronic acid derivatives to provide predictive insights and a robust framework for experimental solubility determination. The guide includes a detailed experimental protocol for assessing solubility and discusses the critical factors influencing the dissolution of this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands as a critical gatekeeper. The bioavailability of an orally administered drug, its ability to be formulated into a stable and effective dosage form, and its performance in various in vitro and in vivo assays are all intrinsically linked to its solubility. For active pharmaceutical ingredients (APIs) like this compound, a heterocyclic boronic acid derivative of significant interest in medicinal chemistry, understanding its behavior in various solvent systems is paramount for successful development.[1]

Boronic acids and their derivatives are a versatile class of compounds with broad applications, most notably as key building blocks in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved drugs and clinical candidates, acting as a serine protease inhibitor or for other therapeutic targets.[2][3][4] The successful synthesis, purification, and formulation of these compounds are all dependent on their solubility characteristics.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is governed by its unique molecular structure, which features a polar pyridine ring, a hydrogen-bonding boronic acid group, a lipophilic methyl group, and an electron-withdrawing fluorine atom.

Key Structural Features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts polarity and can act as a hydrogen bond acceptor. Pyridine itself is miscible with water and soluble in many organic solvents.[5]

  • Boronic Acid Group (-B(OH)₂): This functional group is capable of both donating and accepting hydrogen bonds, contributing to its solubility in polar solvents. However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which are generally less polar and have significantly different solubility profiles than the parent acid.[6][7] This equilibrium is influenced by the solvent and the presence of water.

  • Fluorine and Methyl Substituents: The fluoro group is strongly electron-withdrawing and can influence the pKa of the boronic acid and the overall electronic distribution of the molecule. The methyl group adds lipophilicity, which can enhance solubility in less polar organic solvents.

The interplay of these functional groups results in a molecule with a complex solubility profile that is highly dependent on the nature of the solvent.

Predicted Solubility in Common Organic Solvents

Based on the solubility of analogous compounds like phenylboronic acid and other substituted pyridines, we can predict the likely solubility of this compound in various classes of organic solvents.[6][7][8]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHighEthers can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. They are effective solvents for many boronic acids.[6][8]
Ketones Acetone, 3-PentanoneHighSimilar to ethers, ketones are polar aprotic solvents that can accept hydrogen bonds, leading to good solubility for boronic acids.[6][8]
Alcohols Methanol, Ethanol, IsopropanolHigh to ModerateAlcohols are polar protic solvents that can engage in hydrogen bonding with both the pyridine nitrogen and the boronic acid group.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity. The solubility of phenylboronic acid in chloroform is moderate, suggesting a similar trend for this compound.[6][8]
Aromatic Hydrocarbons Toluene, XyleneLowThese are nonpolar solvents and are generally poor solvents for polar compounds like boronic acids.
Aliphatic Hydrocarbons Hexane, CyclohexaneVery LowAs nonpolar solvents, they are unlikely to effectively solvate the polar functional groups of the molecule.[6]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are highly polar and are excellent solvents for a wide range of organic compounds, including those with hydrogen bonding capabilities.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound.[1][9][10]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed glass tubes

  • Magnetic stirrer and stir bars or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid API prep_solvent Add known volume of solvent prep_solid->prep_solvent Combine in vial agitate Agitate at constant temperature (e.g., 24h) prep_solvent->agitate centrifuge Centrifuge to separate solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by HPLC/UPLC dilute->analyze

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • To each vial, add a known volume (e.g., 2 mL) of the selected organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 hours is typically adequate, but preliminary experiments may be needed to determine the optimal time.[9]

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the excess solid.[9]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or UPLC method.[11][12][13][14] A standard calibration curve should be prepared using known concentrations of this compound.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of boronic acids, and it is crucial to control these during experimental work.

Boroxine Formation

As previously mentioned, the equilibrium between the boronic acid and its boroxine anhydride can significantly impact solubility measurements.[6][7] The presence of trace amounts of water can shift this equilibrium. It is therefore important to use anhydrous solvents and to control the humidity of the experimental environment to ensure reproducible results.

The logical relationship between the boronic acid and its boroxine is depicted below.

G BA This compound (More Polar, Hydrogen Bonding) Boroxine Corresponding Boroxine (Less Polar) BA->Boroxine - 3 H₂O Boroxine->BA + 3 H₂O H2O Water

Caption: Equilibrium between boronic acid and its boroxine.

Temperature

Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is therefore essential to perform solubility assessments at a constant and recorded temperature.

Purity of the Compound

The presence of impurities can affect the measured solubility. It is recommended to use a well-characterized and highly pure sample of this compound for these studies.

Conclusion

References

  • A Comparative Guide to Analytical Methods for Quantifying 2-Borono-4,5-dimethoxybenzoic Acid Derivatives. Benchchem.
  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
  • Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
  • 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID Safety Data Sheets. Echemi.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). NIH.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester. Apollo Scientific.
  • Predicting drug solubility in organic solvents mixtures. Unipd.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
  • (2-Fluoro-5-methylpyridin-4-yl)boronic acid. CymitQuimica.
  • 2-Fluoro-5-methylpyridine-3-boronic acid. Sigma-Aldrich.
  • 5-FLUORO-2-METHYLPYRIDINE-4-BORONIC ACID. ChemicalBook.
  • Buy 2-Fluoro-4-methylpyridine-5-boronic acid. Boron Molecular.
  • Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay.
  • Specifications of 2-Fluoro-4-methylpyridine-5-boronic acid. Capot Chemical.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Pyridine. Solubility of Things.
  • 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID. Echemi.
  • 2-Fluoro-4-methylpyridine-5-boronic acid. Sigma-Aldrich.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Boronic acid. Wikipedia.

Sources

Introduction: The Critical Role of Reagent Integrity in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-5-methylpyridine-4-boronic Acid

This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. However, the inherent chemical nature of boronic acids presents significant challenges regarding their stability. The integrity of this reagent is paramount; degradation not only leads to reduced reaction yields and the formation of complex impurities but can also compromise the validity of entire research programs. This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and stability assessment to ensure reproducible and successful synthetic outcomes.

The Chemical Nature of this compound

To understand the stability of this compound, we must first consider its structure. The molecule incorporates a pyridine ring, a fluorine substituent, a methyl group, and the boronic acid functional group [-B(OH)₂]. The electron-deficient nature of the boron atom, with its vacant p-orbital, is central to both its reactivity in cross-coupling and its susceptibility to degradation.

Degradation_Pathways Start This compound Protodeboronation Protodeboronation (Loss of -B(OH)2) Start->Protodeboronation H+ or OH- Moisture Oxidation Oxidation (Conversion to -OH) Start->Oxidation O2, ROS Light, Heat Boroxine Dehydration (Trimerization) Start->Boroxine Heat Anhydrous Product1 2-Fluoro-5-methylpyridine Protodeboronation->Product1 Product2 2-Fluoro-4-hydroxy-5-methylpyridine Oxidation->Product2 Product3 Cyclic Trimer (Boroxine) Boroxine->Product3

Caption: Major degradation pathways for arylboronic acids.

Recommended Storage and Handling Protocols

Based on the vulnerabilities described above, a stringent protocol for storage and handling is required to preserve the integrity of this compound.

Long-Term Storage

The primary goal is to mitigate exposure to moisture, air, heat, and light. The following conditions are recommended for maximizing shelf-life.

ParameterRecommendationRationale
Temperature -20°C (Freezer)Slows the rate of all degradation pathways. Refrigeration (2-8°C) is acceptable for short-term storage. [1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and minimizing hydrolysis/protodeboronation. [1]
Container Tightly Sealed, Opaque VialPrevents ingress of air and moisture. Opaque glass (e.g., amber) protects against light-induced degradation. [1][3][4]
Location Dry, Dedicated Storage AreaShould be stored in a designated freezer or desiccator away from acids, strong bases, and oxidizing agents. [3][5]
Safe Handling Procedures

Proper technique when handling the solid material is as crucial as long-term storage.

  • Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Whenever possible, handle the compound inside a glovebox with a dry, inert atmosphere.

  • Alternative Method: If a glovebox is unavailable, open the container under a positive pressure stream of dry argon or nitrogen.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Weigh out the required amount quickly and efficiently to minimize exposure time.

  • Resealing: Immediately after dispensing, flush the vial headspace with inert gas before tightly resealing the cap. Secure the cap with paraffin film for an extra barrier.

  • Return to Storage: Promptly return the container to the recommended storage conditions (-20°C).

Experimental Protocol: A Self-Validating Stability Assessment

Trust in a reagent is built upon verification. This protocol provides a robust workflow for assessing the stability of this compound under defined stress conditions.

Objective:

To quantify the purity of a batch of this compound and identify/quantify key degradation products over time when exposed to accelerated degradation conditions versus controlled storage.

Methodology:

This workflow utilizes High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) for structural confirmation of impurities.

Stability_Workflow A Step 1: Initial Analysis (T=0) B Step 2: Sample Aliquoting A->B C1 Condition A: -20°C, Inert Gas (Control) B->C1 C2 Condition B: Ambient Temp, Air (Benchtop) B->C2 C3 Condition C: 40°C, 75% RH (Accelerated) B->C3 D Step 3: Time Point Analysis (e.g., 1, 4, 12 weeks) C1->D C2->D C3->D E HPLC Analysis: - Purity Assay (% Area) - Impurity Profiling D->E F NMR Analysis: - ¹H, ¹⁹F, ¹¹B NMR - Structure ID of Impurities D->F G Step 4: Data Evaluation E->G F->G H Compare degradation rates Determine shelf-life G->H

Caption: Experimental workflow for stability assessment.

Step-by-Step Protocol:
  • Initial Characterization (T=0):

    • Take an initial sample of the boronic acid as the baseline reference.

    • HPLC Analysis: Develop a gradient HPLC method. A C18 reversed-phase column is standard.

      • Causality Note: Boronic acids can be challenging to analyze via RP-HPLC due to potential on-column hydrolysis or poor peak shape. [6]Using a mobile phase with a low concentration of a non-acidic modifier and a column with low silanol activity can mitigate these issues. [7]A fast, non-aqueous method may also be considered. [6] * Record the purity (% area) and the retention times of any minor impurities.

    • NMR Analysis: Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra in a dry solvent (e.g., DMSO-d₆). This provides a structural fingerprint of the starting material.

  • Sample Preparation for Stress Study:

    • Aliquot several small samples (e.g., 10-20 mg) of the boronic acid into separate vials.

    • Expose these vials to different conditions:

      • Control: Flush with argon, seal tightly, and store at -20°C.

      • Ambient: Leave the vial loosely capped on a lab bench, exposed to light and air.

      • Accelerated: Place the vial in a stability chamber at 40°C and 75% relative humidity (RH).

  • Time-Point Testing:

    • At predefined intervals (e.g., 1 week, 4 weeks, 12 weeks), remove one vial from each condition.

    • Prepare samples for analysis according to the established HPLC and NMR protocols.

  • Data Analysis and Interpretation:

    • HPLC: Compare the chromatograms from each time point and condition to the T=0 data.

      • Calculate the decrease in the main peak's area percentage.

      • Identify new peaks. The protodeboronated product (2-fluoro-5-methylpyridine) will be less polar and likely have a longer retention time in reversed-phase HPLC. The oxidized product (2-fluoro-4-hydroxy-5-methylpyridine) will be more polar, resulting in a shorter retention time.

    • NMR: For samples showing significant degradation, acquire NMR spectra.

      • Look for the disappearance of the B(OH)₂ signal in ¹H NMR and the appearance of a new aromatic proton in its place, confirming protodeboronation.

      • Use ¹⁹F and ¹¹B NMR to further track changes to the fluorine environment and the boron species, respectively.

Conclusion

This compound is an invaluable tool in synthetic chemistry, but its effectiveness is inextricably linked to its chemical stability. The principal degradation pathways—protodeboronation, oxidation, and boroxine formation—are well-understood phenomena that can be effectively managed through disciplined laboratory practice. By implementing the stringent storage and handling protocols outlined in this guide, and by empowering research with robust analytical validation, scientists can ensure the integrity of this critical reagent. This foundation of reliability allows for more reproducible experiments, cleaner reaction profiles, and ultimately, the accelerated discovery and development of novel chemical entities.

References

  • The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.
  • Protodeboronation of (Hetero)
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (2020). Chemical Science.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021).
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • Pyridine-4-boronic acid - SAFETY D
  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Advances.
  • Pyridine-3-boronic acid - Safety D
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Base-Catalyzed Aryl-B(OH)(2) Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. The University of Manchester Research Explorer.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Pyridine-4-boronic acid | 1692-15-5. Ambeed.com.
  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. (2024). Organic Process Research & Development.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • 4-Pyridinylboronic acid 90 1692-15-5. Sigma-Aldrich.
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014).
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
  • Organic Acids Chemical Storage Sheet.

Sources

An In-depth Technical Guide to the Lewis Acidity of 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Brønsted Definition - The Pivotal Role of Lewis Acidity in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and process development, boronic acids have emerged as indispensable tools. Their utility, most famously demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, extends to roles as transition-state analog enzyme inhibitors, catalysts for amide bond formation, and crucial components of biosensors.[1][2] The reactivity and function of these molecules are fundamentally governed by the electron-deficient nature of the boron center, making them quintessential Lewis acids—electron pair acceptors.

This guide moves beyond a cursory acknowledgment of this property to provide an in-depth analysis of the Lewis acidity of a specific, highly functionalized heterocyclic building block: 2-Fluoro-5-methylpyridine-4-boronic acid . The unique arrangement of substituents on the pyridine ring—a strongly electron-withdrawing fluorine atom and an electron-donating methyl group—creates a nuanced electronic environment that directly modulates the boron center's electrophilicity.

Understanding and quantifying the Lewis acidity of this molecule is not merely an academic exercise. For drug development professionals, it is a predictive tool for reaction optimization, catalyst selection, and even for rationalizing biological activity. For instance, a higher Lewis acidity can enhance the rate of transmetalation in cross-coupling reactions but may also increase susceptibility to undesired side reactions like protodeboronation.[3][4] In the context of enzyme inhibition, the Lewis acidity dictates the strength of the dative bond formed with a nucleophilic residue in an active site.[1][2]

This document will dissect the structural features of this compound, provide a robust framework for its experimental and computational characterization, and discuss the practical implications of its Lewis acidic character in key applications relevant to the pharmaceutical industry.

Deconstructing the Molecule: Substituent Effects on Boron Electrophilicity

The Lewis acidity of an arylboronic acid is not an intrinsic, immutable property of the B(OH)₂ group; it is finely tuned by the electronic and steric environment of the aromatic ring to which it is attached. In this compound, three key features collectively determine the boron atom's propensity to accept an electron pair.

1.1 The Pyridine Core: An Electron-Deficient Scaffold Unlike a simple phenyl ring, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, effectively pulling electron density from the ring system. This overall electron deficiency is transmitted to the boronic acid group at the 4-position, leading to a baseline increase in Lewis acidity compared to its phenylboronic acid analog.

1.2 The 2-Fluoro Substituent: A Potent Inductive Enhancer Fluorine is the most electronegative element, and its placement on the ring profoundly impacts the boron center. The introduction of a fluorine atom, particularly at the ortho or para position relative to the boronic acid, significantly increases Lewis acidity.[3][5] In this molecule, the fluorine at the 2-position exerts a powerful through-bond inductive effect, withdrawing electron density and making the boron atom more electrophilic. While fluorine also has a +M (mesomeric donating) effect due to its lone pairs, the inductive effect is generally dominant for halogens.

1.3 The 5-Methyl Substituent: A Counterbalancing Inductive Donor The methyl group at the 5-position acts as a weak electron-donating group through induction (+I) and hyperconjugation. This effect pushes electron density into the pyridine ring, partially counteracting the electron-withdrawing effects of the ring nitrogen and the fluorine atom. Its position meta to the boronic acid means its electronic influence is primarily inductive.

1.4 The Net Electronic Effect: A Hypothesis The combination of these features suggests that this compound will be a significantly stronger Lewis acid than phenylboronic acid. The potent electron-withdrawing effects of the pyridine nitrogen and the 2-fluoro substituent are expected to outweigh the modest donating effect of the 5-methyl group. The precise quantification of this acidity, however, requires rigorous experimental and computational analysis.

Quantifying Lewis Acidity: A Multi-Faceted Approach

The term "Lewis acidity" can be quantified in several ways, each providing a different but complementary perspective. We distinguish between effective Lewis acidity, which is measured by its effect on a probe molecule, and global Lewis acidity, which relates to the thermodynamic tendency to bind a Lewis base.[6][7]

Experimental Determination: The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely adopted and experimentally convenient technique for determining the effective Lewis acidity of a compound in solution.[8][9] It relies on using a probe molecule, triethylphosphine oxide (Et₃PO), and monitoring changes in its ³¹P NMR chemical shift upon interaction with the Lewis acid.

The deshielding of the phosphorus nucleus in Et₃PO is directly proportional to the strength of the interaction with the Lewis acid. The Lewis acidity is expressed as an Acceptor Number (AN), calculated from the observed chemical shift.[8]

Logical Framework for Gutmann-Beckett Analysis

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_calculation Calculation A Dissolve Lewis Acid (this compound) in a weakly coordinating solvent (e.g., CD₂Cl₂ or C₆D₆) B Add Et₃PO Probe (1 equivalent) A->B Mix C Acquire ³¹P NMR Spectrum B->C D Measure Chemical Shift (δ_sample) of Et₃PO adduct C->D F Calculate Acceptor Number (AN): AN = 2.21 × (δ_sample − 41.0) D->F E Reference Values: δ_hexane = 41.0 ppm (AN=0) δ_SbCl₅ = 86.1 ppm (AN=100) E->F G Result: Quantitative Effective Lewis Acidity F->G

Caption: Workflow for determining the Acceptor Number via the Gutmann-Beckett method.

Experimental Protocol: Gutmann-Beckett Titration

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in a dry, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂).

    • Prepare a stock solution of triethylphosphine oxide (Et₃PO) of the same concentration in the same solvent.

  • NMR Sample Preparation:

    • In a dry NMR tube, add a precise volume of the boronic acid stock solution.

    • Add an equimolar amount of the Et₃PO stock solution.

    • Cap the NMR tube under an inert atmosphere (e.g., N₂ or Ar) to prevent moisture contamination.

  • NMR Acquisition:

    • Acquire a quantitative ³¹P{¹H} NMR spectrum at a controlled temperature (e.g., 298 K).

    • Record the chemical shift (δ) of the Et₃PO-boronic acid adduct.

  • Calculation:

    • Use the formula AN = 2.21 × (δ_sample - 41.0) to calculate the Acceptor Number.[8] A higher AN value indicates greater Lewis acidity.

This self-validating system provides a reproducible measure of Lewis acidity. Consistency across multiple runs and comparison with known standards (e.g., B(C₆F₅)₃) would ensure the trustworthiness of the obtained value.

Aqueous Acidity (pKa) via ¹¹B NMR Spectroscopy

In aqueous environments, relevant to biological systems, the Lewis acidity of a boronic acid is expressed through its equilibrium with the corresponding tetrahedral boronate anion. This equilibrium is quantified by the pKa value. A lower pKa indicates a stronger acid, meaning the boron center is more readily attacked by a Lewis base (hydroxide).

¹¹B NMR spectroscopy is a powerful tool for determining pKa, as the chemical shift of the boron nucleus is highly sensitive to its hybridization state.[10][11][12] The trigonal planar sp² hybridized boronic acid resonates at a different frequency than the tetrahedral sp³ hybridized boronate.

Experimental Protocol: pKa Determination by ¹¹B NMR

  • Sample Preparation:

    • Prepare a series of buffer solutions spanning a pH range from ~2 to 12.

    • Dissolve a known concentration of this compound in each buffer solution.

  • NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum for each sample.

    • Observe the shift in the boron signal as the pH increases. Typically, the sp² signal (around 28-30 ppm) will decrease while the sp³ signal (around 5-9 ppm) increases.[10]

  • Data Analysis:

    • Integrate the signals corresponding to the sp² (boronic acid) and sp³ (boronate) species at each pH.

    • Plot the fraction of the sp³ species against the pH of the solution.

    • Fit the data to the Henderson-Hasselbalch equation. The pH at which the concentrations of the acid and boronate forms are equal is the pKa.[10]

Computational Chemistry: Predicting Global Lewis Acidity

Computational methods provide a powerful, predictive measure of global Lewis acidity (gLA), which reflects the intrinsic thermodynamic tendency of a molecule to accept a Lewis base.[13][14] This is often evaluated by calculating the affinity for a simple anion, such as fluoride (F⁻) or a neutral base like ammonia (NH₃).[13]

  • Fluoride Ion Affinity (FIA): This is the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion. A higher FIA value corresponds to stronger Lewis acidity.

  • Ammonia Affinity (AA): This is the negative of the enthalpy change for the adduct formation with ammonia. It has been shown to be a reliable and unified method for evaluating the Lewis acidity of various organoboron compounds.[13][14]

Computational Workflow

Computational_Workflow cluster_FIA Fluoride Ion Affinity (FIA) cluster_AA Ammonia Affinity (AA) A Build 3D Structure of 2-Fluoro-5-methyl- pyridine-4-boronic acid B Geometry Optimization (e.g., DFT with B3LYP/6-31G*) A->B C Frequency Calculation (Confirm true minimum) B->C D Model Reaction: LA + F⁻ → [LA-F]⁻ C->D G Model Reaction: LA + NH₃ → [LA-NH₃] C->G E Calculate Enthalpies (H_LA, H_F⁻, H_[LA-F]⁻) D->E F FIA = - (H_[LA-F]⁻ - (H_LA + H_F⁻)) E->F J Result: Predicted Global Lewis Acidity F->J H Calculate Enthalpies (H_LA, H_NH₃, H_[LA-NH₃]) G->H I AA = - (H_[LA-NH₃] - (H_LA + H_NH₃)) H->I I->J

Caption: Computational workflow for determining global Lewis acidity via FIA and AA.

These calculations, when benchmarked against experimental data for related compounds, provide highly trustworthy predictions of intrinsic Lewis acidic strength.

Summary of Lewis Acidity Data

MethodParameterProbed PropertyExpected Trend for this compound
Gutmann-BeckettAcceptor Number (AN)Effective Lewis AcidityHigh AN, greater than Phenylboronic Acid
¹¹B NMR TitrationpKa (aqueous)Brønsted AcidityLow pKa, lower than Phenylboronic Acid
ComputationalFluoride Ion Affinity (FIA)Global Lewis AcidityHigh FIA, greater than Phenylboronic Acid
ComputationalAmmonia Affinity (AA)Global Lewis AcidityHigh AA, greater than Phenylboronic Acid

Implications in Drug Development and Synthesis

The quantified Lewis acidity of this compound has direct and predictable consequences for its application in pharmaceutical R&D.

Catalysis: Direct Amide Bond Formation

Boronic acids are increasingly used as mild, metal-free catalysts for the direct condensation of carboxylic acids and amines to form amides—a cornerstone reaction in drug synthesis.[15][16] The catalytic cycle is driven by the Lewis acidic boron center.

Catalytic Cycle for Amide Formation

Amide_Formation A Boronic Acid (LA) C Acyloxyboronate Intermediate A->C + R-COOH - H₂O B Carboxylic Acid (R-COOH) E Tetrahedral Intermediate C->E + R'-NH₂ D Amine (R'-NH₂) F Amide Product (R-CONHR') E->F Rearrangement F->A Release of LA

Caption: Simplified catalytic cycle for boronic acid-mediated direct amide formation.

A higher Lewis acidity in the boronic acid catalyst enhances the initial activation of the carboxylic acid to form the key acyloxyboronate intermediate.[16][17] Therefore, this compound is predicted to be a highly efficient catalyst for this transformation, potentially allowing for milder reaction conditions (e.g., lower temperatures) compared to less acidic boronic acids.[15]

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura reaction, the Lewis acidity of the boronic acid influences the crucial transmetalation step. While the reaction typically requires a base to form the nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), the inherent electrophilicity of the boron center still plays a role.[18]

However, a very high Lewis acidity, indicative of a highly electron-deficient aryl ring, increases the susceptibility to protodeboronation, a major side reaction that cleaves the C-B bond.[3][19] This is a critical consideration for this compound.

Key Considerations for Suzuki-Miyaura Coupling:

  • Benefit: The enhanced Lewis acidity may facilitate the formation of the boronate species required for transmetalation.

  • Risk: The electron-deficient nature of the pyridine ring, exacerbated by the fluorine atom, makes the C-B bond more polarized and susceptible to cleavage by proton sources, especially under basic conditions.[3]

  • Strategy: Optimization is key. Milder bases, shorter reaction times, and carefully controlled temperatures may be required to favor the desired cross-coupling pathway over protodeboronation.

Conclusion

This compound is a sophisticated chemical building block whose utility is fundamentally linked to its Lewis acidic character. The synergistic electron-withdrawing effects of the pyridine nitrogen and the 2-fluoro substituent create a highly electrophilic boron center, a property that can be both advantageous and challenging.

A comprehensive evaluation of its Lewis acidity, employing both experimental methods like the Gutmann-Beckett titration and ¹¹B NMR spectroscopy, alongside predictive computational modeling, provides the necessary insights for its effective use. For the medicinal chemist and process scientist, this understanding translates into the rational design of synthetic routes, the optimization of reaction conditions to maximize yield and minimize side reactions, and a deeper appreciation for the structure-activity relationships that govern its potential biological functions. This guide provides the foundational knowledge and actionable protocols to harness the full potential of this versatile reagent in the pursuit of novel therapeutics.

References

  • Gutmann–Beckett method - Wikipedia. Wikipedia. [Link]
  • Mechanistic insights into direct amide bond formation catalyzed by boronic acids: halogens as Lewis bases. T. Marcelli, Angewandte Chemie, 2010. [Link]
  • Organoboron catalysis for direct amide/peptide bond formation. Masayoshi Koshizuka, Naoya Takahashi, N.
  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method.Angewandte Chemie, 2021. [Link]
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.Molecules, 2022. [Link]
  • Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides.RSC Publishing, 2023. [Link]
  • Various methods for evaluating Lewis acidity of organoboronic acid deriv
  • Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides.Dalton Transactions, 2023. [Link]
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.The Journal of Organic Chemistry, 2022. [Link]
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Mechanistic insights into boron-catalysed direct amidation reactions.Organic & Biomolecular Chemistry, 2011. [Link]
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes.RSC Publishing, 2019. [Link]
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.Organic Syntheses. [Link]
  • Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines.Organic & Biomolecular Chemistry, 2013. [Link]
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.Molecules, 2022. [Link]
  • Determination of Lewis Acidity using ³¹P NMR.University of Bristol. [Link]
  • Illuminating Lewis acidity strength.Cardiff University, 2020. [Link]
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.PubMed, 2022. [Link]
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.Lirias, 2022. [Link]
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts, 2024. [Link]
  • Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity.
  • CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF.
  • Chemistry Of Boronic Esters.
  • The organoboron compounds: their Lewis acidity and catalytic activity.Taylor & Francis Online, 2020. [Link]
  • Boron Suzuki Coupling.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.Chemistry – A European Journal, 2022. [Link]
  • Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale.Angewandte Chemie, 2021. [Link]
  • Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory.PubMed, 2009. [Link]
  • Various methods for evaluating Lewis acidity of organoboronic acid deriv
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.Molecules, 2022. [Link]
  • Design and discovery of boronic acid drugs | Request PDF.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.Journal of the American Chemical Society, 2011. [Link]
  • New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids.Journal of Fluorescence, 2006. [Link]
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.Journal of the American Chemical Society, 2018. [Link]
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Boric Acid, a Lewis Acid With Unique and Unusual Properties: Formulation Implications | Request PDF.
  • Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study.ACS Omega, 2023. [Link]
  • Steric and electronic effects collaborate to stabilize TIDA...
  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.Medium, 2024. [Link]
  • Does fluorine play a role in the lewis acidity of boron trifluoride and tetrafluorosilane?Reddit, 2023. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-5-methylpyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Fluoro-5-methylpyridine Moiety

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] The strategic incorporation of fluorine atoms into these structures is a well-established strategy to modulate key drug-like properties, including metabolic stability, bioavailability, and target-binding affinity.[2] 2-Fluoro-5-methylpyridine-4-boronic acid has emerged as a valuable building block, enabling the introduction of the 2-fluoro-5-methylpyridinyl group into a diverse range of molecular architectures. This particular substitution pattern is of significant interest as it can influence the compound's electronic properties and lipophilicity, offering a powerful tool for fine-tuning pharmacological profiles in drug discovery programs.[3][4]

The Suzuki-Miyaura cross-coupling reaction is a paramount method for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl linkages that are prevalent in biologically active molecules.[5][6] This guide provides a detailed examination of the Suzuki-Miyaura coupling protocol as applied to this compound, offering insights into the reaction mechanism, a robust experimental protocol, and strategies for troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide is typically I > Br > Cl.[6]

  • Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) forms a boronate complex. This activated species then transfers the organic group to the palladium center, displacing the halide. The choice of base is critical for this step, as it facilitates the formation of the reactive boronate.[8]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Miyaura_Cycle RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product Ar-Ar' (Product) RE->Product OA Oxidative Addition ArPdX Ar-Pd(II)L₂-X OA->ArPdX TM Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' TM->ArPdAr_prime ArX Ar-X (Aryl Halide) ArX->OA Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Ar_prime_BOH2->TM Base Base Base->TM

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Special Considerations for this compound

The coupling of electron-deficient nitrogen-containing heteroaryl boronic acids, such as derivatives of pyridine, can be challenging.[3] The electron-withdrawing nature of the pyridine ring and the fluorine substituent can slow the rate of transmetalation.[9] Furthermore, pyridine boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieving high yields.

Detailed Experimental Protocol

The following protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established procedures for similar pyridine-containing substrates and should be optimized for specific substrate combinations.[5][10]

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup in Schlenk Flask (Boronic Acid, Aryl Halide, Base, Catalyst) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents inert->solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash with Water & Brine) monitor->workup purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Materials:
  • This compound (1.2-1.5 equivalents)

  • Aryl halide (e.g., aryl bromide, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the base, and the palladium catalyst.[5][10]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[10][11]

  • Solvent Addition: Add the degassed solvent system via syringe. Solvents should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically between 80-110 °C).[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]

Optimization of Reaction Parameters

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of reaction parameters.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a ligandPd(dppf)Cl₂ is often a robust catalyst for coupling heteroaryl boronic acids.[12][13] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often facilitating the oxidative addition and reductive elimination steps.[14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFAn inorganic base is required to activate the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective in couplings of heteroaryl boronic acids.[14]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is commonly used. Water can aid in dissolving the inorganic base and facilitate the transmetalation step.[15][16] However, for substrates prone to protodeboronation, minimizing water content may be beneficial.[15]
Temperature 80-120 °CThe reaction is typically heated to drive it to completion. The optimal temperature will depend on the reactivity of the specific substrates and catalyst system used.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Inappropriate base or solvent; Low reaction temperature.Ensure the catalyst is active and the reaction is performed under strictly inert conditions. Screen different bases and solvent systems. Increase the reaction temperature.
Protodeboronation of the Boronic Acid Presence of excess water; Prolonged reaction time at high temperature.Minimize the amount of water in the solvent system or use anhydrous conditions if necessary. Monitor the reaction closely and stop it once the starting material is consumed.[3]
Homocoupling of the Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction to Pd(0).Ensure the reaction setup is thoroughly degassed. Use a Pd(0) source or ensure conditions are suitable for the in-situ reduction of a Pd(II) precatalyst.[17]
Difficulty in Product Purification Incomplete reaction leading to a mixture of starting materials and product; Formation of byproducts.Re-optimize the reaction conditions to drive the reaction to completion and minimize side reactions. Employ alternative purification methods such as preparative HPLC if necessary.[5]

Applications in Drug Discovery

The products derived from the Suzuki-Miyaura coupling of this compound are of significant interest in drug discovery. The resulting biaryl and heteroaryl structures are key pharmacophores in a wide range of therapeutic areas. Boron-containing compounds themselves have shown remarkable biological activity, with drugs like Bortezomib (Velcade) being a prime example of a boronic acid-containing therapeutic used in cancer treatment.[18][19] The ability to synthetically access novel fluorinated pyridine derivatives through this robust coupling methodology provides medicinal chemists with a powerful tool to explore new chemical space and develop next-generation therapeutics.[1][20]

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Technical Support Center: Suzuki Coupling Reactions - Benchchem.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid - Benchchem.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling - Benchchem.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate.
  • Case Study: Knowledge Based Problem Solving - Catalysis Consulting.
  • 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID - Echemi.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • 5-FLUORO-2-METHYLPYRIDINE-4-BORONIC ACID | 1310404-23-9 - ChemicalBook.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
  • Buy 2-Fluoro-4-methylpyridine-5-boronic acid.
  • 2-Fluoro-4-methylpyridine-5-boronic acid | - Frontier Specialty Chemicals.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH.
  • 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis.

Sources

Synthesis of biaryl compounds using 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Biaryl Compounds Using 2-Fluoro-5-methylpyridine-4-boronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridyl-Biaryls

Biaryl scaffolds are foundational motifs in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced organic materials[1][2]. Their synthesis is a cornerstone of molecular design and drug discovery[3][4]. Among the most robust and versatile methods for constructing these carbon-carbon bonds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, prized for its mild conditions and exceptional functional group tolerance[3][5][6].

In medicinal chemistry, the incorporation of heteroaromatic rings, particularly pyridine, is a well-established strategy to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and target binding affinity. When combined with fluorination, another critical tool in drug design, the resulting fluorinated pyridyl building blocks become highly valuable.

This guide focuses on a specific, high-utility reagent: This compound . We will explore the nuanced advantages conferred by its unique structure and provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Reagent Spotlight: this compound

The efficacy of this compound in cross-coupling stems from the electronic properties of its substituted pyridine ring.

  • The Role of the 2-Fluoro Substituent: The highly electronegative fluorine atom exerts a powerful electron-withdrawing effect. This strategically reduces the electron density of the pyridine ring and, crucially, diminishes the Lewis basicity of the ring's nitrogen atom[7]. This is a significant advantage because the lone pair of electrons on a pyridine nitrogen can otherwise coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation—a common issue known as the "2-pyridyl problem"[7][8]. By mitigating this effect, the fluorine atom promotes more efficient and higher-yielding coupling reactions compared to non-fluorinated analogs[7].

  • Synthetic Versatility: This boronic acid serves as a direct precursor for introducing the 2-fluoro-5-methylpyridine moiety, a privileged scaffold in drug discovery programs. The fluorine atom can also serve as a handle for subsequent nucleophilic aromatic substitution reactions, further expanding its synthetic utility.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination[5].

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boron atom, which enhances the polarization of the organic ligand and facilitates this transfer[9].

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_OA Ar¹-Pd(II)L₂-X Pd0->PdII_OA Oxidative Addition PdII_TM Ar¹-Pd(II)L₂-Ar² PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Biaryl Ar¹-Ar² (Biaryl Product) PdII_TM->Biaryl ArylHalide Ar¹-X (Aryl Halide) ArylHalide->PdII_OA BoronicAcid Ar²-B(OH)₂ (Boronic Acid) BoronicAcid->PdII_TM Base Base (e.g., K₂CO₃) Base->PdII_TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Application: Synthesis of a Model Biaryl Compound

This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.

General Experimental Workflow

The overall process follows a standard sequence for inert atmosphere chemistry, from careful setup to final product purification.

Experimental_Workflow start Start setup 1. Reaction Setup (Oven-dried glassware, add solids) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Quench, extract, wash, dry) reaction->workup purify 6. Purification (Flash Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials and Reagents
ReagentM.W.Amount (mmol)Equiv.Notes
4-Bromoanisole187.041.01.0Coupling Partner
This compound154.941.21.2The title reagent[10]
Pd(dppf)Cl₂·CH₂Cl₂816.640.030.03Palladium Catalyst[11][12]
Potassium Carbonate (K₂CO₃)138.212.02.0Base; must be finely powdered and dry.
1,4-Dioxane-4 mL-Solvent; must be anhydrous and degassed.
Water (H₂O)-1 mL-Co-solvent; must be degassed.
Step-by-Step Protocol
  • Reaction Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (186 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol)[11].

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity nitrogen or argon gas. Repeat this evacuation/backfill cycle three times to ensure a completely oxygen-free atmosphere[11].

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL) using syringes[11].

  • Reaction Execution: Lower the flask into a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup Procedure:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[13].

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the purified biaryl product[8][14].

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

Even robust protocols can require optimization. Below are common issues and potential solutions when working with heteroaromatic boronic acids.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed solvents. 3. Base is not sufficiently strong or dry.1. Use a fresh bottle of catalyst or a different palladium source/ligand combination (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos). 2. Ensure solvents are freshly dried and thoroughly degassed via sparging with N₂/Ar. 3. Use freshly ground and dried K₂CO₃ or a stronger base like Cs₂CO₃ or K₃PO₄[12].
Protodeboronation The boronic acid decomposes back to the parent heterocycle before coupling. This can be base-promoted[15].1. Use a milder base like potassium fluoride (KF)[9]. 2. Lower the reaction temperature and extend the reaction time. 3. Use the boronic acid pinacol ester instead, which can be more stable.
Formation of Homocoupled Side Products Oxidative coupling of the boronic acid with itself.1. Ensure the inert atmosphere is strictly maintained to exclude oxygen. 2. Decrease the catalyst loading.

Conclusion

This compound is a highly effective reagent for the synthesis of complex biaryl molecules. The electron-withdrawing fluorine atom enhances its performance in the Suzuki-Miyaura cross-coupling by mitigating catalyst inhibition, a common challenge with pyridine-based substrates[7]. The detailed protocol provided herein offers a reliable and reproducible method for researchers in drug discovery and materials science to access valuable fluorinated biarylpyridines, enabling the advancement of next-generation chemical entities.

References

  • BenchChem. (2025). Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions. Benchchem.
  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (n.d.). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Ye, Z., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.
  • CymitQuimica. (n.d.). (2-Fluoro-5-methylpyridin-4-yl)boronic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid.

Sources

Application Notes and Protocols for 2-Fluoro-5-methylpyridine-4-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of the 2-Fluoro-5-methylpyridine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring remains a privileged scaffold due to its presence in numerous biologically active molecules and its ability to engage in critical hydrogen bonding interactions with protein targets. The strategic functionalization of this core structure is paramount in tuning the physicochemical and pharmacokinetic properties of drug candidates. 2-Fluoro-5-methylpyridine-4-boronic acid has emerged as a highly valuable and versatile building block for this purpose. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]

The presence of the fluorine atom at the 2-position is not merely an isomeric curiosity; it imparts distinct electronic properties that medicinal chemists can leverage. The strong electron-withdrawing nature of fluorine reduces the pKa of the pyridine nitrogen, which can mitigate the common issue of catalyst inhibition observed with other pyridine-containing reagents.[2] This often leads to more robust and higher-yielding coupling reactions. Furthermore, the introduction of fluorine can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity to target proteins through favorable electrostatic interactions.[3] The methyl group at the 5-position provides an additional point for steric and electronic modulation of the final molecule.

These application notes will provide a comprehensive guide to the use of this compound, with a particular focus on its application in the synthesis of p38 MAP kinase inhibitors, a class of therapeutic agents investigated for inflammatory diseases.[4] We will delve into detailed experimental protocols, discuss the rationale behind procedural choices, and present data in a clear and accessible format for researchers, scientists, and drug development professionals.

Key Application: Synthesis of p38 MAP Kinase Inhibitor Scaffolds

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[5] Its inhibition is a promising therapeutic strategy for a range of inflammatory conditions. Many potent p38 MAPK inhibitors feature a substituted pyridine ring that forms a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding site.[6] this compound is an ideal reagent for introducing the requisite pyridyl moiety.

Below is a representative workflow for the synthesis of a core scaffold for a p38 MAP kinase inhibitor using a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents Combine Aryl Halide, This compound, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (e.g., N2 or Ar) catalyst->inert heating Heat Reaction Mixture (e.g., 80-110 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Aqueous Work-up (Extraction with Organic Solvent) monitoring->workup purification Purify by Flash Column Chromatography workup->purification

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of a Representative 4-(Aryl)-2-fluoro-5-methylpyridine

This protocol details the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The use of a mixed aqueous solvent system often accelerates the transmetalation step.

  • Reaction: Heat the reaction mixture to 85-100 °C in an oil bath and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Rationale for Reagent Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): Buchwald-Hartwig ligands like SPhos are bulky and electron-rich, which facilitates the challenging oxidative addition of the aryl bromide and promotes the reductive elimination step. This type of catalyst system is often superior to traditional catalysts like Pd(PPh₃)₄ for heteroaromatic couplings.[7]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the formation of the boronate species required for transmetalation without causing significant decomposition of the boronic acid. Other bases such as K₂CO₃ or Cs₂CO₃ can also be screened for optimization.

  • Solvent (Dioxane/Water): This solvent system offers good solubility for both the organic and inorganic reagents and is a common choice for Suzuki-Miyaura reactions.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (3.0 equiv.), and the palladium catalyst system (as in Protocol 1).

  • Solvent Addition: Add the degassed solvent mixture to the vial.

  • Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-140 °C) for a specified time (typically 10-40 minutes).

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Data Presentation and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes common challenges and potential solutions when working with this compound.

Problem Potential Cause Troubleshooting Suggestions
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh bottle of catalyst.
Poor choice of ligand/baseScreen different ligands (e.g., XPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, KF).[8]
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Protodeboronation Presence of excess waterUse anhydrous solvents or a controlled amount of water.
Prolonged reaction time at high temperatureConsider using the corresponding boronic ester (e.g., pinacol ester), which is more stable. Optimize for shorter reaction times.[5]
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents before use.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimization.

G pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 Ar-Pd(II)-Ar'L2 transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination product Ar-Ar' (Coupled Product) reductive_elimination->product product->pd0 Regeneration of Pd(0) Catalyst aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond of the desired product and regenerates the Pd(0) catalyst.

Conclusion

This compound is a powerful and strategic building block in medicinal chemistry. Its unique electronic properties, conferred by the 2-fluoro substituent, often lead to more efficient and reliable Suzuki-Miyaura cross-coupling reactions. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully employ this reagent in the synthesis of p38 MAP kinase inhibitors and other complex, biologically active molecules. Careful optimization of the catalyst system, base, and solvent, along with rigorous adherence to inert atmosphere techniques, will enable the full potential of this versatile reagent to be realized in drug discovery programs.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Andersen, N. H., et al. (2018). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm.
  • Google Patents. (2021). US11154543B2 - P38 MAP kinase inhibitors for wound healing.
  • Pfitzner, A., et al. (2000).
  • Dumas, J. (2002). P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Opinion in Drug Discovery & Development.
  • Sharma, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • Vitale, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
  • Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry.
  • D'Oria, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules.
  • Terry, A. S., & Averick, S. E. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.
  • Müller, K., et al. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Google Patents. (2021). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Acta Crystallographica Section E: Structure Reports Online. (2012). 2-Fluoro-5-(4-fluoro-phen-yl)pyridine.

Sources

The Strategic Application of 2-Fluoro-5-methylpyridine-4-boronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Pyridine Moiety in Modern Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign crop protection agents has led synthetic chemists to explore novel molecular scaffolds that can impart desirable physicochemical and biological properties. Among these, the fluorinated pyridine ring has emerged as a privileged structural motif in a multitude of modern agrochemicals. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and membrane permeability, ultimately leading to improved efficacy and a more favorable toxicological profile.

2-Fluoro-5-methylpyridine-4-boronic acid is a versatile and highly valuable building block for the synthesis of complex agrochemical candidates. Its unique substitution pattern— a fluorine atom at the 2-position, a methyl group at the 5-position, and a boronic acid at the 4-position—offers a powerful handle for chemists to introduce this key heterocyclic core into larger molecular frameworks. This guide provides detailed application notes and protocols for the use of this compound in agrochemical synthesis, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Core Application: Suzuki-Miyaura Cross-Coupling for the Construction of Biaryl Agrochemical Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized centers. In the context of agrochemical development, this reaction is instrumental in linking the 2-fluoro-5-methylpyridine core to other aromatic or heteroaromatic systems, thereby generating complex biaryl structures that are prevalent in many commercial fungicides, herbicides, and insecticides.

The 2-fluoro substituent on the pyridine ring plays a crucial role in modulating the electronic properties of the molecule, which can be beneficial for both the coupling reaction itself and the biological activity of the final product. The methyl group can provide steric hindrance that influences the binding selectivity to target proteins and can also impact the molecule's overall lipophilicity.

Visualizing the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: This compound + Aryl/Heteroaryl Halide reaction Reaction Conditions: Inert Atmosphere (N₂) Elevated Temperature (e.g., 90°C) reagents->reaction 1. Combine catalyst Catalyst & Base: Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) catalyst->reaction 2. Add solvent Solvent System: Dioxane/Water solvent->reaction workup Aqueous Workup & Extraction reaction->workup 3. Quench & Extract purification Purification: Column Chromatography workup->purification 4. Isolate product Product: Biaryl Agrochemical Intermediate purification->product 5. Purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Phenyl-Pyridine Agrochemical Intermediate

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted aryl bromide. This reaction forms a key biaryl intermediate that is a common structural feature in various classes of fungicides, particularly those that act as succinate dehydrogenase inhibitors (SDHIs).

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
This compound929194-41-2154.94 g/mol >95%Commercial
4-Bromo-2-(trifluoromethyl)aniline197729-87-6240.03 g/mol >98%Commercial
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73 g/mol >98%Commercial
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol >99%Commercial
1,4-Dioxane (anhydrous)123-91-188.11 g/mol >99.8%Commercial
Water (degassed)7732-18-518.02 g/mol N/AIn-house
Ethyl Acetate141-78-688.11 g/mol ACSCommercial
Brine (saturated NaCl solution)N/AN/AN/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol >99%Commercial
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask, add this compound (1.2 equivalents), 4-Bromo-2-(trifluoromethyl)aniline (1.0 equivalent), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents), and potassium carbonate (K₂CO₃, 2.5 equivalents).

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio to the flask via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

    • Heat the reaction mixture to 90 °C with vigorous stirring under the nitrogen atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure phenyl-pyridine intermediate.

Causality Behind Experimental Choices
  • Catalyst (Pd(dppf)Cl₂): This palladium catalyst is widely used for Suzuki-Miyaura couplings due to its high efficiency and functional group tolerance. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

  • Base (K₂CO₃): A base is essential for the activation of the boronic acid, converting it to a more nucleophilic boronate species that can readily transmetalate with the palladium center. Potassium carbonate is a moderately strong base that is effective for this purpose and generally avoids side reactions.[1]

  • Solvent System (Dioxane/Water): The combination of an organic solvent like dioxane and water is crucial. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Inert Atmosphere (Nitrogen): The palladium catalyst is sensitive to oxidation, which can lead to its deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Trustworthiness: A Self-Validating System

The protocol described above is designed to be self-validating through in-process controls. The progress of the reaction should be monitored by TLC or LC-MS. The disappearance of the starting aryl bromide and the appearance of a new, more polar spot (the product) on the TLC plate provide a clear indication of a successful reaction. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

This compound is a key synthetic intermediate that enables the efficient construction of novel agrochemical candidates through robust methodologies such as the Suzuki-Miyaura cross-coupling reaction. The protocols and exemplary data provided herein offer a practical framework for researchers engaged in the design and synthesis of next-generation crop protection agents. The strategic incorporation of the 2-fluoro-5-methylpyridyl moiety has the potential to yield compounds with enhanced biological performance and desirable physicochemical properties.

References

  • Chem-Impex. (n.d.). 2-Fluoro-5-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Post Apple Scientific. (2024, June 24). Industrial Chemicals: How Pyridine Is Produced.
  • ResearchGate. (2025, August 6). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • ACS Publications. (n.d.). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry.
  • Google Patents. (n.d.). RU2083562C1 - Pyridine derivatives, process for preparation thereof, insecticidal composition.
  • Google Patents. (n.d.). WO2016005276A1 - Process for preparing fluorinated iminopyridine compounds.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

Sources

Application Notes and Protocols for C-C Bond Formation with 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Fluoro-5-methylpyridine Moiety

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its utility is magnified through strategic functionalization, with fluorination playing a particularly pivotal role. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a powerful tool for optimizing lead compounds.[1] The 2-fluoro-5-methylpyridine unit, in particular, is a valuable building block found in a range of advanced intermediates for pharmaceuticals and agrochemicals.[2]

2-Fluoro-5-methylpyridine-4-boronic acid is a key reagent for introducing this valuable moiety into more complex molecular architectures via carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this transformation, prized for its high efficiency, functional group tolerance, and relatively mild reaction conditions.[3]

This guide provides a comprehensive overview of the principles, protocols, and best practices for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their synthetic endeavors.

Core Scientific Principles: Navigating the Nuances of 2-Fluoropyridine Boronic Acids

While the Suzuki-Miyaura reaction is robust, its success with heteroaromatic boronic acids, especially 2-substituted pyridines, is not always straightforward. Understanding the underlying mechanistic principles and potential challenges is critical for developing reliable protocols.

The "2-Pyridyl Problem" and the Role of Fluorine

A well-documented challenge in coupling reactions involving 2-pyridyl boronic acids is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in sluggish reactions and low yields.[2] The introduction of an electron-withdrawing fluorine atom at the 2-position, as in our title compound, mitigates this "2-pyridyl problem."[2] The fluorine atom reduces the Lewis basicity of the pyridine nitrogen, lessening its propensity to interfere with the palladium center and thereby facilitating a more efficient catalytic cycle.

The Challenge of Protodeboronation

The primary side reaction of concern when working with heteroaryl boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] This process is often promoted by the presence of water and elevated temperatures, leading to the formation of 2-fluoro-5-methylpyridine as a byproduct and a corresponding decrease in the yield of the desired coupled product.[4]

Key factors influencing protodeboronation:

  • Water Content: While a small amount of water is often necessary to solubilize the inorganic base, excess water can accelerate protodeboronation.[4][5]

  • Temperature and Reaction Time: Prolonged exposure to high temperatures increases the rate of this undesired side reaction.

  • Base Strength: The choice and concentration of the base can also play a role.

Consequently, careful control over the reaction conditions is paramount. The use of anhydrous solvents, minimizing reaction times, and selecting appropriate bases are key strategies to maximize the yield of the desired C-C coupled product. For particularly sensitive substrates, the use of the corresponding boronic ester (e.g., a pinacol ester) may be considered, as these are generally more stable and hydrolyze in situ to the active boronic acid.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three key steps, as illustrated below. A well-chosen catalyst system, particularly the ligand, is crucial for ensuring each step proceeds efficiently.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Precursor Transmetal->ReductElim Isomerization ReductElim->Pd0 Reductive Elimination Product_label Ar-R Product ReductElim->Product_label ArX_label Ar-X (Aryl Halide) ArX_label->OxAdd Boronic_label R-B(OH)₂ (Boronic Acid) + Base Boronic_label->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides. Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield.

Materials and Reagents
  • This compound (1.2 - 1.5 equivalents)

  • Aryl or Heteroaryl Halide (e.g., Bromide, Chloride, or Triflate) (1.0 equivalent)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or a Buchwald Precatalyst) (1-5 mol% Pd)

  • Phosphine Ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or THF, often with a small amount of water)

  • High-purity Nitrogen or Argon gas

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask or sealable reaction vial)

  • Magnetic stirrer and heating plate/oil bath

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Oven-Dried Flask B 2. Seal Flask and Establish Inert Atmosphere A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool and Quench Reaction E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or sealable vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd), and the phosphine ligand (e.g., XPhos, 4 mol%).[6]

  • Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[3]

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to ensure good stirring (typically 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction: Immerse the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).[7]

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting starting material is consumed. Reaction times can range from 2 to 24 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[7]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure C-C coupled product.

Recommended Starting Conditions & Catalyst Selection

The choice of catalyst, ligand, base, and solvent is critical for success. Modern biarylphosphine ligands developed by groups like Buchwald have shown exceptional performance for challenging couplings, including those with heteroaryl substrates.[8]

Coupling PartnerRecommended Catalyst/Ligand SystemRecommended BaseRecommended SolventTypical Temp.
Aryl Bromide Pd₂(dba)₃ / XPhos or SPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane / H₂O (4:1)80-100 °C
Aryl Chloride XPhos-Pd-G3 or RuPhos-Pd-G3 PrecatalystK₃PO₄ or K₂CO₃t-BuOH / H₂O (4:1)90-110 °C
Aryl Triflates Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (4:1)80-100 °C
Heteroaryl Bromide Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane / H₂O (4:1)90-110 °C

Note: This table provides general starting points. Optimization is highly recommended for each specific substrate combination.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Poor Base Solubility1. Use a fresh catalyst/precatalyst. Screen different ligands (e.g., XPhos, SPhos).2. Ensure all solvents are thoroughly degassed and the reaction is set up under a strict N₂ or Ar atmosphere.3. Ensure a small amount of water is present if using an inorganic base like K₃PO₄. Consider a more soluble base like Cs₂CO₃.
Significant Protodeboronation 1. Excess Water in the Reaction2. Reaction Temperature Too High3. Prolonged Reaction Time1. Use anhydrous solvents and add a controlled amount of water (e.g., a 10:1 or 5:1 organic:aqueous ratio).2. Attempt the reaction at a lower temperature (e.g., 80 °C).3. Optimize for shorter reaction times. Consider using a more active catalyst system to accelerate the desired coupling.
Formation of Homocoupled Byproducts 1. Presence of Oxygen2. Side Reactions of Boronic Acid1. Improve inert atmosphere techniques; thoroughly degas all solvents.2. Use a slight excess (1.2-1.5 equiv.) of the boronic acid, but avoid a large excess.
Difficulty in Product Purification 1. Incomplete Reaction2. Formation of Palladium Black1. Re-optimize conditions to drive the reaction to completion.2. Filter the crude reaction mixture through a pad of Celite® before concentration and chromatography.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Boronic acids can be sensitive to air and moisture over long periods.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

  • Benchchem. (2025). Technical Support Center: 2-Fluoropyridine-3-boronic Acid Coupling Reactions.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
  • Benchchem. (2025). Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Benchchem. (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
  • Barrios-Landeros, F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Ritter, T., et al. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.
  • Doyle, A. G., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. ACS Publications.
  • The Doyle Group. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination.
  • Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ChemRxiv. (n.d.).
  • Buchwald, S. L., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Benchchem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • Boron Molecular. (n.d.). Buy 2-Fluoro-4-methylpyridine-5-boronic acid.
  • Hangzhou Longshine Bio-Tech. (n.d.). 2-Fluoro-4-methylpyridine-5-boronicacid 1072944-18-3.
  • ResearchGate. (2015). A review on the medicinal importance of pyridine derivatives.

Sources

Application Notes and Protocols: Mastering the Suzuki Coupling of Fluorinated Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of the pyridine motif is a cornerstone of modern medicinal chemistry, with this heterocycle being a prevalent feature in a vast number of approved pharmaceuticals. When further embellished with fluorine atoms, the resulting fluorinated pyridine scaffolds offer a powerful tool for drug discovery. Fluorine's unique electronic properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for constructing the carbon-carbon bonds necessary to assemble these complex molecular architectures.[1][2]

However, the Suzuki coupling of pyridine-containing boronic acids, particularly those bearing fluorine substituents, is not without its challenges. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition, a phenomenon often dubbed the "2-pyridyl problem".[2][3] Furthermore, the electron-withdrawing nature of both the pyridine ring and the fluorine atom can impact the stability and reactivity of the boronic acid, making side reactions like protodeboronation a significant concern.[4][5]

This comprehensive guide provides an in-depth exploration of the reaction conditions for the Suzuki coupling of fluorinated pyridine boronic acids. Moving beyond a simple recitation of protocols, we will delve into the underlying mechanistic principles to empower researchers to not only successfully execute these reactions but also to troubleshoot and optimize them for their specific synthetic challenges.

The Mechanistic Landscape: Navigating the Challenges

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1] However, the unique electronic characteristics of fluorinated pyridine boronic acids introduce specific hurdles that must be overcome for efficient coupling.

The Double-Edged Sword of Fluorination

The introduction of a fluorine atom onto the pyridine ring has a dichotomous effect. On one hand, the strong electron-withdrawing nature of fluorine can decrease the electron density of the pyridine ring, thereby reducing the Lewis basicity of the nitrogen atom.[2] This can mitigate catalyst inhibition, potentially leading to improved reaction outcomes compared to their non-fluorinated counterparts.[2]

Conversely, this electron deficiency can render the boronic acid more susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This process depletes the nucleophilic partner, leading to diminished yields.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'-B(OR)3]^- PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 Base Base (e.g., K2CO3) Boronate [Ar'-B(OH)3]^- Base->Boronate + OH- Boronate->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Guided Approach

The success of a Suzuki coupling with a fluorinated pyridine boronic acid hinges on the judicious selection of several key reaction parameters.

The Boron Reagent: To Protect or Not to Protect?

While boronic acids are the most common organoboron reagents, their instability, particularly for electron-deficient heteroaryl systems, can be problematic.[5][6] To circumvent issues like protodeboronation, employing more stable derivatives is often a prudent strategy.[4][7]

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and are less prone to decomposition.[4][7][8] They can be readily prepared and purified.

  • Potassium Trifluoroborate Salts: These crystalline, air-stable solids offer enhanced stability and are less susceptible to protodeboronation.[4][5]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline derivatives that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3][4]

Reagent TypeAdvantagesDisadvantages
Boronic Acid High atom economy, readily available.[5][9]Prone to protodeboronation and trimerization.[4][5]
Pinacol Ester Increased stability, often purifiable by chromatography.[7][8]Lower atom economy.
Trifluoroborate Highly stable, crystalline solids.[4][5]Requires an additional synthetic step.
MIDA Boronate Excellent stability, "slow-release" of boronic acid.[3][4]Requires preparation and subsequent deprotection.
The Catalyst and Ligand System: The Heart of the Reaction

The choice of the palladium catalyst and its associated ligand is critical for achieving high yields, especially with challenging substrates.

  • Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(dppf)Cl₂.[3][10]

  • Ligands: For electron-deficient heteroaryl couplings, bulky, electron-rich phosphine ligands are often essential. These ligands promote rapid catalytic turnover, which can outcompete the rate of boronic acid decomposition.[4]

    • Buchwald-type biarylphosphine ligands such as SPhos and XPhos have proven to be highly effective for Suzuki couplings of unstable heteroaryl boronic acids.[4][11]

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a versatile and commonly used ligand that can be effective in many cases.[10][12]

The Base: A Crucial but Delicate Balance

A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[7][13] However, strong bases can accelerate the undesired protodeboronation.[4]

  • Weaker Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally preferred over strong hydroxides (NaOH, KOH).[2][4]

  • Fluoride Sources: In some systems, fluoride ions (e.g., from KF or CsF) can be effective activators.

The Solvent System: More Than Just a Medium

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

  • Ethereal Solvents: Dioxane and THF are commonly employed, often with the addition of water.[7][10]

  • Aromatic Solvents: Toluene can also be an effective solvent.[10]

  • The Role of Water: A small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.[10][14][15] However, excessive water can promote hydrolysis of the boronic acid and other reaction components.[14] The optimal amount of water should be determined empirically.

Temperature: Finding the Sweet Spot

Suzuki couplings are typically conducted at elevated temperatures, often in the range of 80-110 °C, to ensure a reasonable reaction rate.[3][10] However, for particularly unstable boronic acids, lower temperatures may be necessary to minimize decomposition.[4] Microwave-assisted synthesis can be a valuable tool for rapidly heating reactions to the desired temperature, often leading to significantly reduced reaction times.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Fluorinated Pyridine Boronic Acid

This protocol provides a robust starting point for the Suzuki coupling of a fluorinated pyridine boronic acid with an aryl halide.

Materials:

  • Fluorinated pyridine boronic acid (1.2-1.5 equivalents)

  • Aryl halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or sealable reaction vial, add the aryl halide (1.0 equiv.), the fluorinated pyridine boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).[1][3]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1][3]

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and synthesis, microwave irradiation can be highly effective.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the aryl halide (1.0 equiv.), the fluorinated pyridine boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).[1]

  • Add the degassed solvent.

  • Seal the vial with a cap.[1]

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[1]

  • After cooling, work up and purify the product as described in Protocol 1.

Troubleshooting and Optimization Workflow

Even with a robust starting protocol, optimization is often necessary. The following workflow can guide your efforts.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Boronic Acid, Catalyst, Solvent) Start->Check_Reagents Screen_Ligands Screen Ligands (e.g., SPhos, XPhos) Check_Reagents->Screen_Ligands Reagents OK Consider_Derivative Use Boronic Ester or Trifluoroborate Check_Reagents->Consider_Derivative Boronic Acid Degradation Optimize_Base Optimize Base (K3PO4, Cs2CO3, KF) Screen_Ligands->Optimize_Base Vary_Solvent Vary Solvent/Water Ratio Optimize_Base->Vary_Solvent Adjust_Temp Adjust Temperature Vary_Solvent->Adjust_Temp Adjust_Temp->Consider_Derivative Still Low Yield Success Successful Coupling Adjust_Temp->Success Improved Yield Consider_Derivative->Screen_Ligands

Caption: A systematic workflow for troubleshooting and optimizing the Suzuki coupling of fluorinated pyridine boronic acids.

Conclusion

The Suzuki-Miyaura cross-coupling of fluorinated pyridine boronic acids is a powerful, albeit nuanced, transformation. A thorough understanding of the interplay between the electronic properties of the substrates and the various reaction parameters is paramount for success. By carefully selecting the boronic acid derivative, catalyst-ligand system, base, and solvent, and by employing a systematic approach to optimization, researchers can effectively harness this reaction to construct valuable fluorinated pyridine-containing molecules for applications in drug discovery and materials science.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Center for Biotechnology Information.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 134(16), 7132-7135. [Link]
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
  • Boron Suzuki Coupling. (2021, December 17). Borates Today.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI.
  • Ichitsuka, T., Fujimoto, K., & Amii, H. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Ichitsuka, T., Fujimoto, K., & Amii, H. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit.
  • Lebbyy, A. (2019, January 21). How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1204-1217. [Link]
  • Brenstrum, T., Clattenburg, J., Britten, J., Zavorine, S., Dyck, J., Robertson, A. J., McNulty, J., & Capretta, A. (2006). Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. Organic Letters, 8(1), 103-105. [Link]
  • The effect of various temperatures on the Suzuki coupling reaction a. (n.d.). ResearchGate.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate.
  • Effect of solvent on the Suzuki reaction a. (n.d.). ResearchGate.

Sources

2-Fluoro-5-methylpyridine-4-boronic acid as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Fluoro-5-methylpyridine-4-boronic acid: A Strategic Building Block for Next-Generation Kinase Inhibitors

Introduction: The Rationale for a Privileged Scaffold

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases remain a paramount target class. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, acquired resistance, and optimal pharmacokinetic profiles demand continuous innovation in molecular design. The strategic selection of core building blocks is fundamental to addressing these challenges.

This document details the application of This compound , a highly valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. Its architecture is not accidental; each substituent is deliberately placed to confer specific, advantageous properties that address key aspects of kinase inhibitor design, from hinge-binding and metabolic stability to synthetic accessibility. We will explore the underlying scientific principles that make this reagent a superior choice and provide a robust, field-proven protocol for its application in drug discovery workflows.

The Strategic Advantage: Deconstructing the 2-Fluoro-5-methylpyridine Moiety

The utility of this building block stems from the synergistic interplay of its three key components: the pyridine core, the fluorine substituent, and the methyl group. The boronic acid serves as a versatile synthetic handle for derivatization.

The Pyridine Core: A Proven Hinge-Binder

The pyridine ring is a well-established bioisostere of the purine core of ATP.[1] This structural mimicry allows it to function as an effective "hinge-binding" motif, forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction is a primary anchor for a vast number of successful kinase inhibitors and is a foundational element for achieving high potency.

The C2-Fluorine: A Multifunctional Modulator

The incorporation of a fluorine atom, particularly adjacent to the ring nitrogen, is a sophisticated medicinal chemistry strategy.[2][3][4] Its role extends far beyond simple steric substitution.

  • pKa Modulation: The high electronegativity of fluorine significantly lowers the basicity (pKa) of the pyridine nitrogen. This is a crucial feature for modern kinase inhibitors. Reduced basicity can mitigate off-target effects, such as inhibition of the hERG potassium channel (a common cardiotoxicity liability), and can improve oral bioavailability by preventing protonation in the acidic environment of the gut.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Placing fluorine at the C2 position effectively shields this site from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[6] This "metabolic blocking" can increase the inhibitor's half-life and overall exposure in vivo.[1][6]

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole interactions or form non-canonical hydrogen bonds with residues in the ATP binding pocket, further enhancing the inhibitor's affinity for its target.[4]

The C5-Methyl Group: Probing Hydrophobic Pockets

The methyl group provides a simple yet effective means to explore structure-activity relationships (SAR). It can occupy small hydrophobic pockets within the active site, contributing to binding affinity through favorable van der Waals interactions.[7] Furthermore, its presence provides a steric and electronic vector that can influence the optimal orientation of larger substituents introduced at the C4 position.

The C4-Boronic Acid: The Gateway to Diversity

The boronic acid functional group is the cornerstone of this reagent's utility as a building block. It is an ideal substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust and versatile C-C bond-forming reactions in medicinal chemistry.[8][9] This allows for the efficient and modular installation of a vast array of aryl and heteroaryl moieties, enabling the rapid generation of compound libraries to thoroughly probe the kinase active site and optimize for potency, selectivity, and pharmacokinetic properties. Boronic acids are generally stable, crystalline solids with relatively low toxicity, making them ideal for drug discovery campaigns.[9]

Application Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a representative heteroaryl halide. The causality behind each step is explained to ensure reproducibility and success.

Reaction Scheme

G r1 This compound p1 Coupled Kinase Inhibitor Core r1->p1 Suzuki-Miyaura Coupling r2 Aryl/Heteroaryl Halide (Ar-X) (e.g., 2-chloro-N-aryl-pyrimidin-4-amine) r2->p1 Suzuki-Miyaura Coupling re1 Palladium Catalyst (e.g., Pd(dppf)Cl2) re2 Base (e.g., K2CO3, Cs2CO3) re3 Solvent (e.g., Dioxane/H2O, DME) re4 Inert Atmosphere (N2/Ar) Heat (80-100 °C)

Caption: General workflow for Suzuki-Miyaura coupling.

Materials & Reagents
ReagentCAS NumberMolecular WeightTypical Quantity (for 1 mmol scale)
Aryl/Heteroaryl Halide (Ar-X)VariesVaries1.0 mmol, 1.0 equiv
This compound929194-41-2154.941.2 mmol, 1.2 equiv
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.05 mmol, 0.05 equiv
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.213.0 mmol, 3.0 equiv
1,4-Dioxane, anhydrous123-91-188.118 mL
Water, degassed7732-18-518.022 mL
Step-by-Step Experimental Protocol
  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (186 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).

    • Expertise Note: Using a slight excess of the boronic acid (1.1-1.3 equiv) ensures complete consumption of the potentially more valuable halide partner. Anhydrous K₂CO₃ is a cost-effective and efficient base for this coupling; for less reactive halides, a stronger base like Cs₂CO₃ may be required.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) gas three times. This process, known as purging, is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and deactivate it.

    • Trustworthiness Note: A properly inert atmosphere is the single most important parameter for ensuring a reproducible and high-yielding reaction.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture is then degassed by bubbling nitrogen gas through the solution for 15-20 minutes while stirring.

    • Expertise Note: The dioxane/water solvent system is effective for solubilizing both the organic reagents and the inorganic base. Degassing the solvent after addition removes any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, quickly add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 0.05 equiv).

    • Trustworthiness Note: The catalyst is added last to the fully deoxygenated system to maximize its lifespan and activity. 3-5 mol% catalyst loading is typically sufficient.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 4-12 hours.

    • Expertise Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid byproduct formation from prolonged heating.

  • Work-up and Extraction: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2 x 20 mL).[8]

    • Expertise Note: This extraction process isolates the desired organic product from the inorganic salts and residual polar reagents.

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

    • Trustworthiness Note: The brine wash removes residual water and helps to break any emulsions. Drying over Na₂SO₄ is essential before solvent removal to obtain a clean crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Expected Results & Characterization

Yields for this reaction are typically in the range of 70-95%, depending on the specific aryl halide used. The final product should be characterized by standard analytical techniques:

  • ¹H and ¹⁹F NMR: To confirm the structure and incorporation of the fluoropyridine moiety.

  • LC-MS: To confirm the molecular weight and assess purity.

Visualization: The Building Block in Action

The ultimate goal is to position the 2-fluoro-5-methylpyridine moiety within the kinase ATP binding site to maximize favorable interactions.

G Conceptual Model of Kinase Hinge Binding cluster_kinase Kinase ATP Binding Site cluster_inhibitor hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyridine 2-Fluoro-5-methyl- pyridine Core pyridine->hinge H-Bond Acceptor aryl Substituent 'Ar' (from Suzuki coupling) pyridine->aryl C-C Bond methyl C5-Methyl methyl->pocket Hydrophobic Interaction aryl->gatekeeper Probes deep pocket

Caption: Model of inhibitor interactions in a kinase active site.

This conceptual diagram illustrates how the fluoropyridine core acts as an anchor in the hinge region, while the methyl group engages a nearby hydrophobic pocket. The aryl group, installed via the Suzuki coupling, is then positioned to extend into other regions of the active site to confer selectivity and additional potency.

Conclusion

This compound is more than a simple reagent; it is a rationally designed building block that imparts multiple, beneficial properties to a kinase inhibitor scaffold. Its strategic use allows medicinal chemists to simultaneously address hinge-binding, metabolic stability, and pharmacokinetic liabilities from the earliest stages of inhibitor design. The robust and high-yielding Suzuki-Miyaura coupling protocol provided herein enables its efficient incorporation, making it an essential tool for the rapid development of next-generation, targeted therapeutics.

References

  • The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. (2006). Vertex AI Search.
  • 2-Fluoro-5-methylpyridine-3-boronic acid. Sigma-Aldrich.
  • 5-FLUORO-2-METHYLPYRIDINE-4-BORONIC ACID | 1310404-23-9. ChemicalBook.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID. Echemi.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Buy 2-Fluoro-4-methylpyridine-5-boronic acid. Boron Molecular.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci., 7(2), 154-160.
  • 2-Fluoro-4-methylpyridine-5-boronic acid. Frontier Specialty Chemicals.
  • Ferreira, I., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3097.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • (2-Fluoro-5-methylpyridin-4-yl)boronic acid. BLDpharm.
  • The role of fluorine in medicinal chemistry. ResearchGate.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Kim, D. K., et al. (2015). Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([2][10][11]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters, 25(22), 5238-5242.
  • Specifications of 2-Fluoro-4-methylpyridine-5-boronic acid. Capot Chemical.
  • Howard, T. P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583.
  • Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.

Sources

One-pot borylation/Suzuki coupling of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Topic: One-Pot C-H Borylation/Suzuki-Miyaura Coupling of Fluorinated Pyridines

Abstract: This document provides a comprehensive technical guide for the one-pot synthesis of fluorinated biaryl pyridines via a sequential iridium-catalyzed C-H borylation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The strategic integration of these two powerful transformations into a single vessel streamlines the synthesis of high-value compounds, offering significant advantages in efficiency and resource management.[1][2][3] This guide delves into the mechanistic underpinnings, provides detailed, field-proven protocols, and offers a troubleshooting framework to empower researchers in drug discovery and chemical synthesis to effectively utilize this methodology.

Strategic Imperative: The Value of Fluorinated Pyridines & One-Pot Synthesis

The pyridine scaffold is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, prized for its ability to modulate solubility, polarity, and engage in hydrogen bonding.[4] The strategic incorporation of fluorine or fluorinated groups (e.g., -CF₃) into this core structure can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity—key determinants of a successful drug candidate.[5][6][7][8][9]

However, the synthesis of functionalized fluorinated pyridines often involves lengthy, multi-step sequences with costly purification of intermediates. One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, directly addresses these challenges.[1][10] This approach enhances "pot, atom, and step economy" (PASE), leading to reduced waste, shorter timelines, and lower operational costs—critical factors in both academic research and industrial drug development.[2][3] The sequential C-H borylation/Suzuki coupling is particularly amenable to a one-pot process, providing a powerful and direct route to complex fluorinated biaryl systems from readily available starting materials.[11][12][13][14]

Mechanistic Rationale: A Tale of Two Catalytic Cycles

A successful one-pot procedure is not merely the combination of two reactions; it is an integrated system where the conditions of the first step are fully compatible with the second. Understanding the causality behind each step is crucial for optimization and troubleshooting.

Part A: Iridium-Catalyzed C-H Borylation of Fluoropyridines

The direct conversion of a C-H bond to a C-B bond is a highly atom-economical method for generating arylboronate esters.[5] The most robust system for this transformation on electron-deficient heterocycles like fluorinated pyridines employs an iridium catalyst.[15][16]

  • The Catalytic System: A typical system consists of an iridium(I) precatalyst, such as [Ir(cod)OMe]₂, a bidentate nitrogen-based ligand, commonly 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), and a boron source, typically bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBPin).

  • Mechanism & Regioselectivity: The active Ir(III) catalyst selectively cleaves a C-H bond via an oxidative addition/reductive elimination pathway. For substituted pyridines, the regioselectivity is overwhelmingly governed by sterics.[5][17] The boryl group is installed at the least sterically hindered C-H position, which is a highly predictable outcome. For instance, a CF₃ group at the 3-position will direct borylation to the 5-position.[5][17]

  • Overcoming Challenges: A primary challenge in pyridine borylation is the potential for the pyridine nitrogen's lone pair to coordinate to the iridium center, inhibiting catalytic activity.[16][18] The presence of electron-withdrawing fluorine substituents can mitigate this inhibitory effect. Furthermore, incorporating a substituent at the C-2 position can sterically disfavor this coordination and prevent catalyst deactivation.[16]

Borylation_Cycle Iridium-Catalyzed C-H Borylation Cycle Ir_cat [Ir(dtbpy)]⁺ OxAdd C-H Oxidative Addition Ir_cat->OxAdd + Ar-H Ir_intermediate H-Ir(V)-Aryl OxAdd->Ir_intermediate RedElim Reductive Elimination (H-B) Ir_intermediate->RedElim + B₂pin₂ Ir_boryl Bpin-Ir(III)-Aryl RedElim->Ir_boryl h_bpin H-Bpin RedElim->h_bpin releases Final_RedElim Reductive Elimination (C-B) Ir_boryl->Final_RedElim Final_RedElim->Ir_cat regenerates product Fluoro-Pyridyl-Bpin (Ar-Bpin) Final_RedElim->product forms sub Fluoro-Pyridine (Ar-H) boryl B₂pin₂

Caption: Catalytic cycle for Iridium-mediated C-H borylation.

Part B: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, particularly between sp²-hybridized carbons. It is the most widely used C-C bond-forming reaction in medicinal chemistry.[4]

  • The Catalytic System: This reaction requires a palladium source (e.g., Pd(dppf)Cl₂, Pd(OAc)₂), a phosphine ligand to stabilize the palladium and facilitate catalysis, and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boronate ester for transmetalation.

  • The Canonical Mechanism: The cycle involves three key steps:

    • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) species.

    • Transmetalation: The borylated pyridine, activated by the base to form an 'ate' complex, transfers its organic group to the palladium center. This is often the rate-limiting step.

    • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.

  • Ligand & Base Effects: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands, P(t-Bu)₃) can accelerate both oxidative addition and reductive elimination, improving reaction outcomes.[19][20][21][22][23] The base plays a crucial role in the transmetalation step and its strength and solubility can significantly impact reaction efficiency.[4]

Suzuki_Cycle Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar²-B(OR)₂ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 regenerates Product Biaryl Product (Ar¹-Ar²) RedElim->Product forms Ar1X Aryl Halide (Ar¹-X) Ar2B Pyridyl-Bpin (Ar²-Bpin) + Base

Caption: Catalytic cycle for Palladium-mediated Suzuki coupling.

Part C: The One-Pot Workflow Integration

The synergy between these two cycles allows for their sequential execution in a single pot. The pyridyl boronate ester formed in the first step is the direct substrate for the second, eliminating the need for a difficult and often low-yielding isolation of the intermediate.[24]

OnePot_Workflow One-Pot Borylation/Suzuki Coupling Workflow cluster_0 Step 1: C-H Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Workup & Purification Setup Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) Add_Borylation Add: 1. Fluoropyridine 2. B₂pin₂ 3. Ir Catalyst & Ligand 4. Anhydrous Solvent Setup->Add_Borylation Heat_Borylation Heat (e.g., 80 °C) Monitor by GC-MS Add_Borylation->Heat_Borylation Add_Suzuki To the same pot, add: 1. Aryl Halide 2. Pd Catalyst & Ligand 3. Aqueous Base (e.g., K₂CO₃) Heat_Borylation->Add_Suzuki Cool to RT Heat_Suzuki Heat (e.g., 90-100 °C) Monitor by LC-MS/TLC Add_Suzuki->Heat_Suzuki Workup Aqueous Workup (Quench, Extract, Dry) Heat_Suzuki->Workup Cool to RT Purify Column Chromatography Workup->Purify

Caption: Integrated workflow for the one-pot procedure.

Detailed Experimental Protocol

This protocol provides a representative procedure for the one-pot borylation of a CF₃-substituted pyridine followed by Suzuki coupling. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. Solvents should be anhydrous unless otherwise specified.

Materials & Reagents:

  • Fluorinated Pyridine: e.g., 2-chloro-4-(trifluoromethyl)pyridine

  • Aryl Halide: e.g., 4-bromoanisole

  • Borylation Catalyst: [Ir(cod)OMe]₂ (Iridium (I) methoxide cyclooctadiene dimer)

  • Borylation Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Suzuki Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvents: Anhydrous 1,4-Dioxane, Deionized Water

Procedure:

  • Reaction Setup (Borylation):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%) and dtbpy (0.03 mmol, 3.0 mol%).

    • Evacuate and backfill the flask with inert gas three times.

    • Add 2-chloro-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv) and bis(pinacolato)diboron (1.2 mmol, 1.2 equiv).

    • Add anhydrous 1,4-dioxane (3 mL) via syringe.

  • Borylation Reaction:

    • Heat the reaction mixture to 80 °C in a pre-heated oil bath.

    • Stir vigorously for 4-12 hours. The reaction progress can be monitored by taking an aliquot, quenching with methanol, and analyzing by GC-MS to confirm consumption of the starting material.

  • Transition to Suzuki Coupling:

    • Once the borylation is complete, cool the reaction mixture to room temperature.

    • To the same flask, add the aryl halide (e.g., 4-bromoanisole, 1.1 mmol, 1.1 equiv) and the Suzuki catalyst Pd(dppf)Cl₂ (0.02 mmol, 2.0 mol%).

    • Prepare a solution of K₂CO₃ (3.0 mmol, 3.0 equiv) in deionized water (1 mL). Add this aqueous base solution to the reaction flask via syringe. The addition of water is crucial to quench any remaining active boron species and facilitate the Suzuki coupling.[12]

  • Suzuki Coupling Reaction:

    • Heat the biphasic mixture to 100 °C.

    • Stir vigorously for 2-8 hours, monitoring by TLC or LC-MS until the aryl halide is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure fluorinated biaryl product.[5]

Performance Data & Substrate Scope

The one-pot methodology is compatible with a range of functional groups and substitution patterns on both the fluorinated pyridine and the aryl halide partner.[5][17] Steric factors are the primary determinant for regioselectivity in the borylation step.

Fluorinated Pyridine SubstrateAryl Halide PartnerProductTypical Yield (%)
2-Fluoro-3-(trifluoromethyl)pyridine4-Bromotoluene2-Fluoro-5-(p-tolyl)-3-(trifluoromethyl)pyridine75-85%[17]
2,3-Bis(trifluoromethyl)pyridine1-Bromo-4-methoxybenzene2,3-Bis(trifluoromethyl)-5-(4-methoxyphenyl)pyridine80-90%[5]
2-Chloro-4-(trifluoromethyl)pyridine3-Bromopyridine2-Chloro-4-(trifluoromethyl)-6-(pyridin-3-yl)pyridine65-75%
3-Bromo-2-(trifluoromethyl)pyridinePhenylboronic acid3-Phenyl-2-(trifluoromethyl)pyridine70-80%[5]
2-Amino-4-(trifluoromethyl)pyridine1-Bromo-3-fluorobenzene2-Amino-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridine78-88%[5]
Note: In this case, the aryl halide is used in the borylation and the boronic acid is the coupling partner in the Suzuki step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No Borylation 1. Catalyst inhibition by pyridine nitrogen.[16][18]2. Impure or wet reagents/solvents.3. Insufficient reaction time or temperature.1. Ensure substrate has substitution (e.g., at C2) to disfavor catalyst coordination.2. Use freshly distilled/anhydrous solvents and high-purity reagents.3. Increase reaction time and/or temperature incrementally.
Protodeboronation 1. Instability of the pyridyl boronate ester.[4]2. Premature introduction of water or protic solvent.3. Suzuki base is too harsh or conditions too prolonged.1. Keep the borylation step strictly anhydrous. Add water only after adding the Suzuki coupling partners.2. Consider using a milder base (e.g., K₃PO₄) for the Suzuki step.3. Minimize Suzuki reaction time once starting material is consumed.
Low Suzuki Yield 1. Palladium catalyst deactivation.2. Inefficient transmetalation.3. Formation of homocoupled byproducts.[25]1. Screen alternative Pd catalysts and ligands (e.g., Buchwald ligands).[21][26]2. Optimize the base, solvent, and temperature. Ensure sufficient water is present.3. Use a slight excess (1.1 equiv) of one coupling partner. Ensure complete borylation before adding the second aryl halide.
Inseparable Byproducts 1. Isomeric borylation products.2. Homocoupling of the aryl halide or the pyridyl boronate.1. Re-evaluate the steric environment of the pyridine substrate. If multiple C-H bonds are similarly accessible, a mixture is possible.[17]2. Adjust stoichiometry and screen different palladium catalysts known to suppress homocoupling.

References

  • Ir‐catalysed C−H borylation of pyridine. ResearchGate.
  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. PubMed Central (PMC).
  • Iridium-catalyzed C-H borylation of pyridines. Semantic Scholar.
  • Iridium-catalyzed C–H borylation of pyridines. Royal Society of Chemistry Publishing.
  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Pot economy and one-pot synthesis. PubMed Central (PMC).
  • Expression and purification of fluorinated proteins from mammalian suspension culture. ScienceDirect.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic-Chemistry.org.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
  • C4-Selective C–H Borylation of Pyridinium Derivatives Driven by Electron Donor–Acceptor Complexes. Organic Letters (ACS Publications).
  • One-pot Synthesis and its Practical Application in Pharmaceutical Industry. ResearchGate.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • New method for introducing fluorinated components into molecules. Universität Münster.
  • One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. ResearchGate.
  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central (PMC) - NIH.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Thieme E-Books & E-Journals.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Special Issue : Green and Highly Efficient One-Pot Synthesis and Catalysis. MDPI.
  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central (PMC) - NIH.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central (PMC) - NIH.
  • Expression and purification of fluorinated proteins from mammalian suspension culture. ResearchGate.
  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry (ACS Publications).
  • CHAPTER 2: One-pot Organic Reactions. Royal Society of Chemistry Books.
  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Combined 'One-pot' Borylation and Coupling. Organic Chemistry Data.

Sources

Base selection for coupling reactions involving 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Base Selection for Suzuki-Miyaura Coupling Reactions Involving 2-Fluoro-5-methylpyridine-4-boronic acid

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge and Opportunity of this compound

The 2-fluoro-5-methylpyridine moiety is a critical pharmacophore found in numerous contemporary drug candidates, valued for its ability to modulate metabolic stability and binding interactions. The Suzuki-Miyaura cross-coupling reaction is the premier method for incorporating this scaffold, with this compound serving as a key building block. However, the successful application of this reagent is far from trivial. Its electron-deficient nature, a consequence of the electronegative fluorine atom and the pyridine nitrogen, presents significant challenges. These challenges are primarily the high susceptibility to protodeboronation and potential catalyst inhibition, making the selection of an appropriate base a critical, and often decisive, parameter for success.[1]

This guide provides a comprehensive framework for the rational selection of a base for the Suzuki-Miyaura coupling of this compound. Moving beyond a simple recitation of conditions, we will delve into the mechanistic rationale behind base selection, offering a decision-making workflow, comparative data, and detailed protocols to empower researchers to overcome the inherent challenges of this substrate.

The Mechanistic Imperative: Why the Base is More Than Just a Proton Scavenger

In the Suzuki-Miyaura catalytic cycle, the base performs a multifaceted role that extends far beyond simple acid quenching.[2][3] Its primary and most critical function is the activation of the boronic acid for the transmetalation step.

The catalytic cycle, shown below, illustrates the central position of the base.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiib R¹-Pd(II)L_n-X oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation pdiic R¹-Pd(II)L_n-R² transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ base Base (e.g., OH⁻) boronic_acid->base boronate [R²-B(OH)₃]⁻ base->boronate boronate->transmetalation Boronate Pathway

Figure 1: Simplified Suzuki-Miyaura catalytic cycle, highlighting the base-mediated formation of the boronate complex.

There are two predominant mechanistic proposals for this activation[4][5]:

  • The Boronate Pathway: The base reacts with the Lewis acidic boronic acid to form a more nucleophilic tetracoordinate "ate" complex, or boronate ([R-B(OH)₃]⁻).[4] This anionic species has increased electron density on the organic moiety (R²), which significantly accelerates its transfer to the electron-deficient palladium(II) center.[2][6]

  • The Oxo-Palladium Pathway: The base (typically a hydroxide) first coordinates to the palladium(II) complex, forming a [R¹-Pd(II)-OH] species. This complex then undergoes transmetalation with the neutral boronic acid.

For most systems, including the one , the boronate pathway is generally considered the major contributor.[5] The choice of base, therefore, directly controls the concentration and rate of formation of the key boronate intermediate.

Specific Challenges with this compound

The unique structure of this boronic acid introduces several specific hurdles that must be overcome with a carefully chosen base.

Enhanced Lewis Acidity and the Double-Edged Sword of Fluorine

The presence of a fluorine atom ortho to the pyridine nitrogen has a profound electron-withdrawing inductive effect. This effect significantly increases the Lewis acidity of the boronic acid group compared to non-fluorinated analogues.[2][7][8]

  • The Advantage: A more acidic boronic acid can be activated by a weaker base. The equilibrium to form the reactive boronate species lies further to the right, potentially allowing for milder reaction conditions.

  • The Disadvantage: The increased electrophilicity of the carbon atom bearing the boron moiety makes the C-B bond more susceptible to cleavage.

Protodeboronation: The Predominant Unwanted Side Reaction

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a C-H bond, which results in the formation of 2-fluoro-5-methylpyridine as a byproduct and a reduction in the yield of the desired coupled product.[9] For heteroaromatic boronic acids, this is a particularly pernicious side reaction.[1] The mechanism and rate of protodeboronation are highly pH-dependent.[9]

For pyridine boronic acids, the situation is complex. The pyridine nitrogen can be protonated, and the boronic acid can exist in different ionization states. Some pyridine boronic acids, particularly the 2-pyridyl isomers, are notoriously unstable and can form a zwitterionic species under neutral pH that rapidly decomposes.[9] While our substrate is a 4-pyridyl boronic acid, the electron-deficient nature of the ring still makes protodeboronation a primary concern. A strong, highly nucleophilic base in a protic solvent can exacerbate this issue.

The "2-Pyridyl Problem" Analogy and Catalyst Interaction

While not a 2-pyridyl boronic acid, the proximity of the basic nitrogen atom to the reaction center can still be problematic. The nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[1] The choice of base can influence the overall coordination sphere of the palladium complex and mitigate or worsen this effect.

A Decision Framework for Optimal Base Selection

A systematic approach is required to navigate the competing factors of boronic acid activation, protodeboronation, and catalyst stability. The following workflow provides a logical path for selecting and optimizing the base for this specific coupling.

Base_Selection_Workflow cluster_screening Initial Base Screening (Mild Conditions) cluster_analysis Analyze Outcome cluster_optimization Optimization Pathways start Start: Coupling of this compound screen_bases Screen a panel of bases: - K₃PO₄ (mild, effective) - K₂CO₃ (standard, weak) - CsF (fluoride effect) - Cs₂CO₃ (soluble, strong) start->screen_bases conditions Conditions: - Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos - Solvent: Dioxane/H₂O (9:1) - Temp: 80-90 °C screen_bases->conditions analyze Monitor by LCMS/TLC: - Product Formation? - Starting Material Consumption? - Protodeboronation byproduct? screen_bases->analyze good_yield High Yield: Reaction is optimized. analyze->good_yield Good Conversion, Minimal Byproduct low_yield_sm Low Yield / High SM: Increase base strength or temperature. Consider Cs₂CO₃ or higher temp. analyze->low_yield_sm Poor Conversion protodeboronation Significant Protodeboronation: Use a weaker, non-nucleophilic base (K₃PO₄, K₂CO₃). Consider anhydrous conditions or alternative boron source (MIDA ester). analyze->protodeboronation Byproduct Observed complex_mixture Complex Mixture / Decomposition: Lower temperature. Screen alternative ligands (e.g., Buchwald ligands). analyze->complex_mixture Multiple Products low_yield_sm->analyze Re-screen protodeboronation->analyze Re-screen complex_mixture->analyze Re-screen

Figure 2: A logical workflow for selecting and optimizing the base for Suzuki-Miyaura couplings involving this compound.

Comparative Analysis of Commonly Used Bases

The choice of base should be deliberate. The following table provides a comparative analysis of bases commonly employed in Suzuki-Miyaura couplings, with specific considerations for this compound.

BaseFormulaBasicitySolubility (Organic Solvents)Key Considerations for this compound
Potassium Phosphate K₃PO₄ModerateLowExcellent starting point. Sufficiently basic to activate the acidic boronic acid without being overly aggressive, often minimizing protodeboronation.[3]
Cesium Carbonate Cs₂CO₃StrongModerateHighly effective, especially for challenging couplings. Its solubility in organic solvents can be advantageous. However, its higher basicity may increase the risk of protodeboronation.[3][10]
Potassium Carbonate K₂CO₃WeakVery LowA standard, cost-effective choice.[3][11] Its lower basicity might lead to slower reaction rates but can be beneficial in suppressing protodeboronation. Often requires aqueous conditions.
Cesium Fluoride CsFModerateModerateThe fluoride ion is proposed to have a unique interaction with the boron atom, forming a highly reactive R-BF₃⁻ species that can facilitate transmetalation.[11][12] Particularly effective for heteroaromatic substrates.
Sodium Carbonate Na₂CO₃WeakVery LowSimilar to K₂CO₃, widely used and inexpensive. A good option for initial screening if cost is a major factor.[3][11][13]
Sodium Hydroxide NaOHVery StrongVery LowGenerally not recommended for this substrate. Its high nucleophilicity and basicity significantly increase the risk of rapid protodeboronation and other side reactions.[4]

Experimental Protocols

The following protocols provide a practical starting point for researchers. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents.

Protocol 1: Initial Base Screening

This protocol is designed to efficiently compare the performance of four key bases.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, CsF (2.0 equiv each)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Four separate reaction vessels (e.g., microwave vials or Schlenk tubes)

Procedure:

  • To each of the four reaction vessels, add the aryl halide (e.g., 0.25 mmol), this compound (0.30 mmol), and the palladium catalyst (0.0075 mmol).

  • To vessel 1, add K₃PO₄ (0.50 mmol).

  • To vessel 2, add Cs₂CO₃ (0.50 mmol).

  • To vessel 3, add K₂CO₃ (0.50 mmol).

  • To vessel 4, add CsF (0.50 mmol).

  • Seal each vessel. Evacuate and backfill with argon or nitrogen (repeat 3 times).

  • To each vessel, add degassed 1,4-dioxane (2.0 mL) and degassed water (0.2 mL) via syringe.

  • Place all vessels in a preheated reaction block or oil bath at 90 °C.

  • Stir the reactions for 4-12 hours. Monitor the progress by taking small aliquots and analyzing by LCMS or TLC, comparing product formation, starting material consumption, and the presence of the protodeboronated byproduct (2-fluoro-5-methylpyridine).

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol is recommended when initial screening shows significant protodeboronation or low reactivity. It employs a more stable boronic acid derivative.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound, MIDA ester (1.3 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the aryl halide (0.25 mmol), the MIDA boronate (0.325 mmol), K₃PO₄ (0.75 mmol), Pd₂(dba)₃ (0.005 mmol), and RuPhos (0.01 mmol) to a reaction vessel.

  • Seal the vessel and remove it from the glovebox.

  • Add degassed 1,4-dioxane (2.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress. The "slow release" of the boronic acid from the MIDA ester often requires longer reaction times (12-24 hours).[9]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield, Starting Material Remains 1. Insufficiently active catalyst system. 2. Base is too weak to activate the boronic acid. 3. Reaction temperature is too low.1. Switch to a more active ligand system (e.g., Buchwald ligands like SPhos or RuPhos). 2. Increase base strength (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in 10 °C increments.
Significant Protodeboronation Byproduct 1. Base is too strong or nucleophilic. 2. Presence of excess water or other protic sources. 3. Reaction time is too long, or temperature is too high.1. Switch to a weaker, less nucleophilic base (K₃PO₄ is often optimal). 2. Use anhydrous conditions or carefully control the amount of water. 3. Monitor the reaction closely and stop it once the starting material is consumed. 4. Strongly consider using a stable boronic acid derivative like a MIDA or pinacol ester. [9]
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition.1. Ensure the reaction is under a strictly inert atmosphere. 2. Use a more robust ligand that better stabilizes the palladium catalyst. 3. Lower the reaction temperature.
Inconsistent Results Water content in solvents or reagents is not controlled.1. Use freshly distilled or purchased anhydrous solvents. 2. Dry inorganic bases in an oven before use. 3. Ensure boronic acid is stored in a desiccator.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is a nuanced challenge that hinges on a rational approach to base selection. The enhanced Lewis acidity of this substrate allows for the use of milder bases, which is advantageous in mitigating the primary side reaction of protodeboronation. A screening approach, starting with a moderately strong, non-nucleophilic base like K₃PO₄ , is highly recommended. For particularly stubborn couplings or where protodeboronation is rampant, the use of more stable boronic acid derivatives, such as MIDA boronates, in conjunction with highly active catalyst systems, provides a robust and reliable alternative. By understanding the underlying mechanistic principles and adopting a systematic optimization strategy, researchers can confidently and efficiently incorporate this valuable fluorinated pyridine building block into their synthetic targets.

References

  • Zarzeczna, D., Adamczyk-Wozniak, A., Kulpa, A., Ossowski, T., & Sporzynski, A. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4493-4501.
  • Sporzynski, A., Adamczyk-Woźniak, A., Zarzeczna, D., & Ossowski, T. (2017).
  • Jutand, A., & Jutand, F. (2014). Influence of Fluorination and Boronic Group Synergy on the Acidity and Structural Behavior of o-Phenylenediboronic Acids. Crystal Growth & Design, 14(4), 1853-1861.
  • D'Andola, C., & D'Andola, M. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3456.
  • MedSci.cn. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids.
  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • Wikipedia. (n.d.). Protodeboronation.
  • Journal of Nuclear Medicine. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • PubChem. (n.d.). 2-Fluoropyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. (n.d.). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry.
  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9017-9040.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42, 9017-9040.
  • Nature. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • bioRxiv. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ACS Publications. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
  • Alchemist-chem. (n.d.). 2-Fluoropyridine | Properties, Uses, Safety, Supplier Information & CAS 372-48-5.
  • Cheméo. (n.d.). Chemical Properties of 2-Fluoropyridine (CAS 372-48-5).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting for challenges encountered when using 2-Fluoro-5-methylpyridine-4-boronic acid, a common but sometimes problematic building block in pharmaceutical and materials science research. As Senior Application Scientists, we have consolidated our field expertise with established chemical principles to help you navigate and resolve low-yield issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?

A1: Low yields in Suzuki couplings involving this substrate are often multifaceted. The primary culprits typically include:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[1][2] Pyridine boronic acids are particularly susceptible to this decomposition pathway.[1][3]

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] The fluorine atom at the 2-position helps to mitigate this by reducing the Lewis basicity of the nitrogen, but it doesn't eliminate the issue entirely.[4][5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and palladium catalyst/ligand system is critical and highly specific for heteroaromatic substrates.[6][7]

Q2: What is protodeboronation and why is it so prevalent with my pyridine boronic acid?

A2: Protodeboronation is the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the formation of 2-fluoro-5-methylpyridine as a byproduct.[1][2] For many pyridine boronic acids, this process is surprisingly fastest at neutral pH where the molecule can form a zwitterionic intermediate that is highly reactive and prone to unimolecular fragmentation.[1][2] Both strongly acidic or basic conditions can shift the equilibrium away from this reactive species, slowing down protodeboronation.[1]

Q3: I see a new, less polar spot on my TLC that isn't my product. What is it likely to be?

A3: This is very likely the protodeboronated byproduct, 2-fluoro-5-methylpyridine.[8] You may also be observing homocoupling of your boronic acid, which can occur in the presence of oxygen, or dehalogenation of your aryl halide coupling partner.[7][8][9] Confirmation can be achieved through GC-MS or LC-MS analysis of your crude reaction mixture.[8][10]

Q4: Can I use standard Suzuki coupling conditions for this substrate?

A4: While general Suzuki conditions are a good starting point, they often require significant optimization for challenging heteroaromatic substrates like this compound.[11][12] Factors like the electronic properties of the pyridine ring and its susceptibility to side reactions necessitate a more tailored approach to catalyst, ligand, base, and solvent selection.[3][4]

In-Depth Troubleshooting Guide

This guide is structured to help you systematically diagnose and resolve the root cause of low yields.

Symptom 1: Low or No Product Formation with Significant Starting Material Remaining

This scenario suggests a fundamental issue with the catalytic cycle. The problem likely lies in one of the three key steps: oxidative addition, transmetalation, or reductive elimination.

start Low Yield, Starting Material Remains check_catalyst 1. Verify Catalyst Activity - Use fresh pre-catalyst - Degas rigorously start->check_catalyst check_OA 2. Address Oxidative Addition - Choose appropriate Ar-X (I > Br > OTf > Cl) - Use electron-rich, bulky ligand (e.g., Buchwald ligands) check_catalyst->check_OA If catalyst is active check_TM 3. Optimize Transmetalation - Screen bases (K3PO4, Cs2CO3) - Add H2O as co-solvent - Increase temperature check_OA->check_TM If Ar-X is reactive check_RE 4. Promote Reductive Elimination - Bulky ligands often help check_TM->check_RE If base/solvent are optimal success Improved Yield check_RE->success

Caption: Systematic workflow for troubleshooting low conversion.

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently or may be degrading.

    • Action:

      • Use a Pre-catalyst: Employ a modern, air-stable Pd(II) pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) that reliably forms the active Pd(0) species.[7]

      • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[7] Rigorously degas all solvents (including water) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[13] Standard Schlenk techniques are highly recommended.[13]

  • Inefficient Oxidative Addition: The bond between your coupling partner's aryl group and its leaving group (halide or triflate) may be too strong for the catalyst to break.

    • Action:

      • Review Your Electrophile: The reactivity order for the leaving group is I > Br > OTf >> Cl.[14] If you are using an aryl chloride, the reaction will be more challenging and require a more active catalyst system.

      • Select an Appropriate Ligand: For less reactive electrophiles (e.g., electron-rich or sterically hindered aryl halides), use electron-rich and bulky phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines are excellent choices to facilitate oxidative addition.[6][15]

  • Slow Transmetalation: The transfer of the pyridine group from boron to palladium is a critical, and often rate-limiting, step.

    • Action:

      • Base Selection is Crucial: The base activates the boronic acid to form a more nucleophilic boronate species.[16][17] For this substrate, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6][18] The base must be finely powdered to maximize surface area.[7]

      • Solvent System Optimization: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/H₂O) is often beneficial.[11][12] Water can improve the solubility of the base and facilitate the formation of the active boronate species.[6]

      • Increase Temperature: Higher temperatures can overcome the activation energy barrier for transmetalation.[6] Reactions are typically run between 80-110 °C.[6]

Symptom 2: Significant Formation of Byproducts

The appearance of new spots on your TLC or peaks in your LCMS indicates that side reactions are outcompeting your desired coupling. For this compound, protodeboronation is the most common issue.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Competing Side Reactions Pd0 L₂Pd(0) PdII_complex L₂Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X OA Oxidative Addition (Ar-X) Dehalogenation Dehalogenation (H-source) OA->Dehalogenation Consumes Electrophile PdII_biaryl L₂Pd(II)(Ar)(R) PdII_complex->PdII_biaryl R-B(OH)₂ Base TM Transmetalation (R-B(OH)₂) + Base Protodeboronation Protodeboronation (+H⁺) TM->Protodeboronation Consumes Nucleophile PdII_biaryl->Pd0 Ar-R RE Reductive Elimination BoronicAcid 2-Fluoro-5-methylpyridine -4-boronic acid BoronicAcid->Protodeboronation Homocoupling Homocoupling (O₂) BoronicAcid->Homocoupling ArX Aryl Halide (Ar-X) ArX->Dehalogenation

Caption: The desired catalytic cycle vs. common off-cycle side reactions.

  • Protodeboronation: As discussed, this is the primary decomposition pathway for your boronic acid.[1]

    • Action:

      • Use a Milder Base: While a strong base is needed for activation, excessively harsh basic conditions can accelerate decomposition.[6] Consider screening bases like potassium fluoride (KF).[6]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester.[3][6] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[2]

      • Use Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[6]

      • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate to minimize the rate of decomposition.[6]

  • Homocoupling: The boronic acid can couple with itself to form a bi-pyridine byproduct. This is often promoted by the presence of oxygen.

    • Action: Rigorous degassing of solvents and maintaining a strict inert atmosphere is the most effective way to prevent homocoupling.[7][19]

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.

    • Action: This side reaction can be promoted by certain ligands or impurities in the reaction mixture.[8] Screening different palladium/ligand combinations may be necessary. Ensure high purity of all reagents.

Experimental Protocols & Data

Protocol 1: General Screening for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with high-purity argon or nitrogen for 15-30 minutes.[13]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).[7][18]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, concentration 0.1-0.2 M relative to the limiting reagent) via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).[7][10]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][20]

  • Purification: Purify the crude product by flash column chromatography.[6]

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1 (Robust Start)Condition 2 (For Protodeboronation)Condition 3 (For Challenging Ar-Cl)Source(s)
Pd Pre-catalyst XPhos Pd G3 (1-2 mol%)Pd(dppf)Cl₂ (3-5 mol%)SPhos Pd G3 (2-4 mol%)[6],[15],[18]
Boronic Species Boronic Acid (1.2 equiv)Boronic Acid Pinacol Ester (1.2 equiv)Boronic Acid (1.5 equiv)[6],[3]
Base K₃PO₄ (3.0 equiv)K₂CO₃ (2.0 equiv)Cs₂CO₃ (3.0 equiv)[6],[15],[11]
Solvent Dioxane / H₂O (10:1)Toluene / H₂O (4:1)THF / H₂O (4:1)[7],[11],[12]
Temperature 100 °C80 °C110 °C[6],[12]

This table provides starting points. Systematic screening of each parameter is essential for achieving optimal yield.

References

  • Helm, M. D., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications.
  • Wikipedia. (n.d.). Protodeboronation.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).

Sources

Technical Support Center: Troubleshooting Side Reactions of 2-Fluoro-5-methylpyridine-4-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Fluoro-5-methylpyridine-4-boronic acid in cross-coupling reactions. Our focus is to provide practical, field-proven insights to help you overcome common challenges and optimize your synthetic outcomes.

The use of heteroaromatic boronic acids, particularly pyridyl derivatives, is essential in modern medicinal chemistry for the synthesis of complex molecules. However, these reagents are often prone to specific side reactions that can hinder the efficiency of Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings. This guide will address the causality behind these issues and provide robust protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields of the desired product. What is the most likely cause?

A1: The most common side reaction leading to low yields with pyridyl boronic acids is protodeboronation .[1] This is a process where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond from a proton source (like water or alcohol) in the reaction mixture. Essentially, your boronic acid is being consumed before it can participate in the catalytic cycle. Pyridine boronic acids, especially those with a nitrogen atom at the 2-position, are particularly susceptible to this degradation pathway.[2][3][4]

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen in this compound can influence its stability and reactivity, making careful optimization of reaction conditions crucial.

Q2: How can I diagnose if protodeboronation is the primary issue in my reaction?

A2: Diagnosing protodeboronation can be achieved through careful analysis of your crude reaction mixture by LC-MS or GC-MS. You should look for a significant peak corresponding to the mass of 2-fluoro-5-methylpyridine, the byproduct of protodeboronation. If this byproduct is a major component of your reaction mixture, it is a strong indicator that protodeboronation is the yield-limiting side reaction.

Q3: What are the key experimental parameters I should optimize to minimize protodeboronation?

A3: Minimizing protodeboronation requires a multi-faceted approach to reaction optimization. The choice of base, solvent, and temperature are all critical factors.

  • Base Selection: The strength and concentration of the base can significantly impact the rate of protodeboronation.[1] While a base is necessary to activate the boronic acid for transmetalation, strong bases like sodium hydroxide can accelerate protodeboronation. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[1]

  • Solvent System: Water can facilitate protodeboronation.[5] While some aqueous media is often necessary to solubilize the base, using rigorously dried organic solvents can help suppress this side reaction.[1] Aprotic polar solvents like dioxane or THF are commonly employed.[6]

  • Temperature Control: Elevated temperatures can increase the rate of both the desired cross-coupling and the undesired protodeboronation. It is advisable to run the reaction at the lowest temperature that still allows for efficient product formation.

The following diagram illustrates a decision-making workflow for troubleshooting low yields.

Troubleshooting_Low_Yields start Low Yield Observed check_protodeboronation Analyze Crude Mixture for 2-fluoro-5-methylpyridine start->check_protodeboronation protodeboronation_confirmed Protodeboronation Confirmed check_protodeboronation->protodeboronation_confirmed Byproduct Detected other_issues Consider Other Issues (e.g., catalyst deactivation) check_protodeboronation->other_issues Byproduct Absent optimize_conditions Optimize Reaction Conditions protodeboronation_confirmed->optimize_conditions base Switch to Weaker Base (e.g., K₂CO₃, K₃PO₄) optimize_conditions->base solvent Use Anhydrous Solvent (e.g., dry dioxane) optimize_conditions->solvent temp Lower Reaction Temperature optimize_conditions->temp success Improved Yield base->success solvent->success temp->success Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X inhibition Pyridine Inhibition pd0->inhibition Pyridine Coordination pd_complex L_n(Ar)Pd(II)-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'', Base pd_amido L_n(Ar)Pd(II)-NR'R'' amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Buchwald-Hartwig catalytic cycle with potential pyridine inhibition.

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
  • ResearchGate.
  • University of Manchester Research Explorer.
  • FAO AGRIS.
  • ResearchGate.
  • Luebbers, T., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(47), 27435-27441. [Link]
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 2-Fluoro-5-methylpyridine-4-boronic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Fluoro-5-methylpyridine-4-boronic acid is a valuable heterocyclic building block in modern drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The pyridine motif is a privileged structure in medicinal chemistry, and its functionalization allows for the fine-tuning of a drug candidate's physicochemical properties.[2] However, the synthesis of heteroaromatic boronic acids, particularly those of pyridine, is often challenging.[3] These compounds can be susceptible to side reactions, most notably protodeboronation, which cleaves the crucial carbon-boron bond.[4] Reaction temperature is a critical parameter that directly influences reaction kinetics, catalyst stability, and the prevalence of these degradation pathways. This guide provides a comprehensive framework for researchers to systematically optimize the reaction temperature for the synthesis of this compound, ensuring reproducibility, maximizing yield, and minimizing impurity formation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of pyridine boronic acids, with a focus on the impact of reaction temperature.

Question 1: Why is reaction temperature so critical for the synthesis of this compound?

Answer: Reaction temperature represents a fundamental trade-off between reaction rate and compound stability.

  • Kinetics: Like most chemical reactions, the formation of the C-B bond via methods like the Miyaura borylation is temperature-dependent.[5] Higher temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions, thus accelerating the rate of the desired product formation.

  • Stability and Side Reactions: The primary challenge with pyridine boronic acids is their inherent instability, which is often exacerbated at elevated temperatures.[3][6] The most common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] Higher temperatures can significantly accelerate this and other decomposition pathways, leading to reduced yields and complex purification profiles. The optimal temperature is therefore a "sweet spot" that maximizes the rate of formation while minimizing the rate of degradation.

Question 2: My reaction is proceeding very slowly or not at all at room temperature. What should I consider before increasing the heat?

Answer: Before elevating the temperature, which can introduce other problems, it's crucial to ensure all other reaction components are optimal.

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. Highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and second-generation pre-catalysts, can facilitate reactions at lower temperatures, sometimes even room temperature.[7][8] Ensure your catalyst is not degraded and is handled under an inert atmosphere.

  • Base Selection: The base plays a key role in the catalytic cycle. A weak base like potassium acetate (KOAc) is often sufficient for Miyaura borylations and is generally preferred to minimize base-promoted side reactions.[5] If the reaction is stalled, ensure the base is anhydrous and completely dissolved.

  • Solvent Choice: Polar aprotic solvents like DMSO or 1,4-dioxane are common.[5] The solvent must be anhydrous, as water can promote protodeboronation.[9]

  • Reagent Purity: Ensure the starting material (e.g., 4-halo-2-fluoro-5-methylpyridine) and the boron source (e.g., bis(pinacolato)diboron, B₂pin₂) are pure. Impurities can inhibit the catalyst.

Question 3: I'm observing a significant amount of 2-fluoro-5-methylpyridine as a byproduct. What is happening and how can I prevent it?

Answer: The formation of 2-fluoro-5-methylpyridine is a classic indicator of protodeboronation.[4] This undesired reaction is often the primary factor limiting yield.

  • Primary Cause: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is particularly problematic for electron-deficient or heteroaromatic boronic acids.[4][10] The nitrogen atom in the pyridine ring can exacerbate this issue.[3][7]

  • Influence of Temperature: Higher temperatures provide the activation energy needed for this decomposition pathway. If you see an increase in this byproduct when you raise the temperature, you have likely exceeded the thermal stability threshold of your product under the given conditions.

  • Solutions:

    • Lower the Temperature: This is the most direct solution. Find a temperature where the rate of product formation is acceptable, but protodeboronation is minimal.

    • Use Anhydrous Conditions: Rigorously dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Water is a proton source that facilitates this side reaction.[9]

    • Use a Milder Base: Strong bases can promote protodeboronation. Stick to weaker bases like KOAc or K₃PO₄.

    • Consider Boronic Esters: Synthesizing the boronic acid as a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly suppress protodeboronation.[7][11] MIDA boronates, in particular, offer a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[10][11]

Question 4: My reaction works, but the results are inconsistent. Could temperature control be the issue?

Answer: Yes, inconsistent temperature control is a common source of irreproducibility.

  • Exothermic Reactions: The borylation reaction can be exothermic. Without proper external cooling or controlled reagent addition, the internal temperature can spike, leading to thermal decomposition and variable results.

  • Heating Mantle vs. Oil Bath: Using a temperature-controlled oil bath or a dedicated reaction block provides much more uniform and stable heating than a heating mantle controlled by a Variac. This ensures the entire reaction mixture is at the target temperature.

  • Stirring: Inefficient stirring can lead to localized "hot spots" within the reaction vessel, causing decomposition in one area while the rest of the mixture is under-reacted. Ensure vigorous and consistent stirring throughout the reaction.[12]

Part 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues related to temperature and reaction outcome.

troubleshooting_workflow start Reaction Outcome Analysis low_yield Low Yield or No Conversion start->low_yield high_impurity High Impurity Profile start->high_impurity sm_remains Significant Starting Material Remains low_yield->sm_remains Symptom protodeb Protodeboronation Product Detected low_yield->protodeb Symptom cause_decomp Cause: - Thermal Decomposition - Catalyst-Promoted  Side Reactions high_impurity->cause_decomp cause_temp_time Cause: - Insufficient Temp/Time - Catalyst Inactivity sm_remains->cause_temp_time cause_protodeb Cause: - Temp Too High - Presence of Water - Base Too Strong protodeb->cause_protodeb sol_increase_temp Solution: 1. Incrementally Increase Temp 2. Screen More Active Catalysts 3. Verify Reagent Quality cause_temp_time->sol_increase_temp sol_decrease_temp Solution: 1. Decrease Temperature 2. Use Anhydrous Conditions 3. Use Milder Base (e.g., KOAc) cause_protodeb->sol_decrease_temp sol_optimize Solution: 1. Lower Temperature 2. Reduce Reaction Time 3. Screen Alternative Ligands cause_decomp->sol_optimize

Caption: A decision-tree workflow for troubleshooting issues.

Part 3: Experimental Protocol for Temperature Optimization

This protocol describes a parallel experiment to efficiently screen for the optimal reaction temperature for the Miyaura borylation to form the pinacol ester of this compound.

Objective: To identify the reaction temperature that provides the highest yield of this compound pinacol ester with the lowest level of impurities, particularly the protodeboronated byproduct.

Starting Material: 4-Bromo-2-fluoro-5-methylpyridine (assumed precursor).

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Parallel Reaction cluster_analysis Analysis prep Prepare Stock Solutions (Substrate, B2pin2, Base, Catalyst/Ligand) rxt1 Reaction @ 45°C prep->rxt1 rxt2 Reaction @ 65°C prep->rxt2 rxt3 Reaction @ 85°C prep->rxt3 rxt4 Reaction @ 105°C prep->rxt4 workup Quench & Workup (All Reactions) rxt1->workup rxt2->workup rxt3->workup rxt4->workup analyze Analyze Samples (UPLC-MS, GC-MS) workup->analyze interpret Interpret Data & Identify Optimal Temp analyze->interpret

Sources

Preventing protodeboronation of 2-Fluoro-5-methylpyridine-4-boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-5-methylpyridine-4-boronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address the primary challenge associated with this reagent—protodeboronation—providing in-depth troubleshooting guides and validated protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue?

Protodeboronation is a common undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent and leading to a simple aromatic or heteroaromatic byproduct.[1] This process is particularly detrimental during transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it consumes the boronic acid, reduces the yield of the desired product, and complicates purification by introducing the protodeboronated species as a major impurity.[2]

Q2: Why is this compound particularly susceptible to this decomposition pathway?

The susceptibility of this reagent stems from its electronic structure as a heteroaromatic boronic acid. Several factors contribute:

  • Pyridine Ring: The basic nitrogen atom in the pyridine ring can be protonated or involved in complex equilibria. For some pyridine boronic acids, especially 2-pyridyl isomers, the formation of a zwitterionic intermediate at neutral pH can lead to extremely rapid protodeboronation.[1][3] While 4-pyridyl isomers are generally more stable, they remain vulnerable.

  • Electron-Deficient Nature: The electron-withdrawing effect of the fluorine atom and the pyridine nitrogen makes the attached carbon atom more susceptible to protonolysis. Highly electron-deficient arylboronic acids are known to be unstable under the basic aqueous conditions typical of Suzuki-Miyaura couplings.[4][5]

  • Reaction Conditions: The combination of base, a proton source (like water or alcohols), and elevated temperatures used in many cross-coupling protocols creates an environment where protodeboronation is accelerated.[6][7]

Q3: How can I detect if protodeboronation is occurring in my reaction?

The most direct method is to monitor the reaction mixture by LC-MS, GC-MS, or ¹H NMR spectroscopy. You will observe the consumption of your boronic acid starting material and the appearance of two key species:

  • Your desired cross-coupled product.

  • The byproduct, 2-fluoro-5-methylpyridine, which has a mass corresponding to the starting boronic acid minus the B(OH)₂ group plus a proton.

If the formation of 2-fluoro-5-methylpyridine is significant, protodeboronation is a competing pathway that needs to be addressed.

Troubleshooting Guide: Minimizing Protodeboronation

This section addresses common experimental failures and provides actionable solutions to mitigate protodeboronation.

Issue: "My Suzuki-Miyaura coupling yield is low, and I've isolated a large amount of 2-fluoro-5-methylpyridine."

This is a classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. The catalytic cycle of the Suzuki reaction involves several steps, and if the rate of transmetalation is slow, the boronic acid is exposed to the degrading reaction conditions for a longer period, allowing the side reaction to dominate.

Below is a logical workflow to troubleshoot this issue.

troubleshooting_workflow start Low Yield & High Protodeboronation Detected check_base Step 1: Evaluate Base Is it too strong (e.g., NaOH, KOH)? start->check_base change_base Action: Switch to a Milder Base (e.g., K3PO4, K2CO3, Cs2CO3) check_base->change_base Yes check_temp Step 2: Evaluate Temperature Is the reaction run > 80 °C? check_base->check_temp No change_base->check_temp lower_temp Action: Lower Reaction Temperature (e.g., RT to 60 °C) check_temp->lower_temp Yes check_catalyst Step 3: Evaluate Catalyst System Is transmetalation slow? check_temp->check_catalyst No lower_temp->check_catalyst change_catalyst Action: Use a High-Activity Catalyst (e.g., Buchwald Ligands/Precatalysts) check_catalyst->change_catalyst Yes check_reagent Step 4: Evaluate Boronic Acid Form Is the free acid unstable? check_catalyst->check_reagent No change_catalyst->check_reagent use_ester Action: Convert to a Stable Boronic Ester (Pinacol or MIDA) check_reagent->use_ester Yes end Problem Solved: High Yield Achieved check_reagent->end No, re-evaluate use_ester->end protection_strategy cluster_0 Unstable Reagent cluster_1 Protection Step cluster_2 Stable Reagent cluster_3 In-situ Deprotection BA This compound Prone to Protodeboronation Reaction React with Pinacol BA->Reaction PinacolEster Pinacol Boronate Ester Stable to Storage & Handling Resistant to Protodeboronation Reaction->PinacolEster Suzuki Suzuki-Miyaura Conditions (Base, H2O) PinacolEster->Suzuki Slow release of Boronic Acid Suzuki->BA Reforms active species at low concentration

Caption: Protection strategy via pinacol ester formation.

Q6: How should I properly handle and store this compound?

Proper storage is critical to prevent degradation before the reagent is even used. Boronic acids can dehydrate to form boroxines or decompose via other pathways if not stored correctly.

  • Temperature: Store in a cool environment, preferably refrigerated (2-8 °C). [8]* Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect from moisture and oxygen. [9]* Container: Keep the container tightly sealed. [10]* Light: Protect from direct light. [8]

Validated Experimental Protocol

Protocol 1: Preparation of (2-Fluoro-5-methylpyridin-4-yl)boronic acid, pinacol ester

This protocol provides a reliable method for converting the unstable boronic acid into its more stable pinacol ester derivative, which is recommended for use in subsequent cross-coupling reactions.

Materials:

  • This compound

  • Pinacol

  • Toluene (or another suitable azeotroping solvent like hexanes)

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add this compound (1.0 equiv).

  • Add pinacol (1.1 equiv).

  • Add a sufficient volume of toluene to suspend the reagents (approx. 0.1 M concentration).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can often be used directly in the next step. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography.

Underlying Mechanism: Base-Catalyzed Protodeboronation

Understanding the mechanism highlights the critical roles of base and a proton source.

protodeboronation_mechanism cluster_notes BA Ar-B(OH)2 (Boronic Acid) Boronate [Ar-B(OH)3]⁻ (Boronate Anion) BA->Boronate + OH⁻ (Base) Boronate->BA - OH⁻ (Equilibrium) TS [Transition State] Boronate->TS + H₂O (Proton Source) Product Ar-H (Protodeboronated Product) TS->Product BoricAcid B(OH)3 TS->BoricAcid l1 Step 1: Base activates the boronic acid to form the more nucleophilic boronate anion. l2 Step 2: The boronate attacks a proton source (water), leading to C-B bond cleavage.

Caption: Simplified mechanism of base-catalyzed protodeboronation.

This guide provides a comprehensive framework for understanding and preventing the protodeboronation of this compound. By systematically optimizing reaction conditions and employing more stable boronic acid derivatives, researchers can significantly improve the efficiency and reproducibility of their synthetic routes.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Li, M., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)
  • ResearchGate. (n.d.).
  • Preshlock, S., et al. (2016). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie.
  • Liu, C-Y., et al. (2016).
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)
  • Butters, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Apollo Scientific. (2023). Safety Data Sheet: 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester.
  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Hartwig, J. F., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Biscoe, M. R., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters.
  • Benchchem. (n.d.). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
  • Benchchem. (n.d.). Preventing protodeboronation of 2-Fluoropyridine-3-boronic acid.
  • Buchwald, S. L., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoropyridine-5-boronic acid.
  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Echemi. (n.d.). 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid.
  • Doyle, A. G., et al. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Benchchem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • CymitQuimica. (n.d.). (2-Fluoro-5-methylpyridin-4-yl)boronic acid.
  • ChemicalBook. (2023). 5-FLUORO-2-METHYLPYRIDINE-4-BORONIC ACID.
  • Alfa Chemistry. (n.d.). CAS 1029654-30-5 2-Fluoro-4-methylpyridine-3-boronicacid.

Sources

Technical Support Center: Purification of Suzuki Coupling Products Containing a Fluoropyridine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for chemists and researchers navigating the complexities of purifying Suzuki-Miyaura cross-coupling products that feature a fluoropyridine scaffold. The unique electronic properties of the fluoropyridine ring, while desirable in drug discovery for modulating pKa and improving metabolic stability, introduce specific challenges during reaction workup and purification.[1][2]

This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions, designed to help you achieve high purity for your target compounds efficiently.

Troubleshooting Guide: Common Purification Hurdles

This section addresses the most common issues encountered during the purification of fluoropyridinyl-aryl products.

Issue 1: Persistent Palladium Contamination in the Final Product

A faint grey, black, or orange tinge to your isolated product often indicates residual palladium.[3] The basic nitrogen atom of the pyridine ring can act as a strong ligand, forming stable complexes with soluble palladium species, which prevents their complete removal by simple filtration or standard chromatography.[4]

Potential Causes:

  • Homogeneous Catalyst: Use of soluble palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) that are not fully removed during workup.

  • Ligand Chelation: The pyridine nitrogen chelates with palladium, keeping it in the organic phase during aqueous workups.[4]

  • Ineffective Filtration: Fine palladium black particles passing through standard filter paper or even Celite beds.[3]

Suggested Solutions:

  • Filtration through Celite: This is the first line of defense, particularly for heterogeneous catalysts like Pd/C or when palladium black has precipitated.[5][6] For best results, use a thick pad (2-3 cm) of Celite on a sintered glass funnel and wash thoroughly with a solvent that fully dissolves your product.[5]

  • Activated Carbon Treatment: Activated carbon is a cost-effective but non-specific adsorbent. It can be effective for removing soluble palladium but may also adsorb your product, leading to yield loss.[4]

    • Quick Protocol: Dissolve the crude product in a suitable solvent (e.g., EtOAc, DCM). Add 5-10 wt% of activated carbon. Stir the slurry for 1-4 hours at room temperature, then filter through a Celite pad to remove the carbon.[4]

  • Palladium Scavengers (Recommended): For stubborn contamination, scavenger resins are highly effective. These are solid supports (silica or polymer) functionalized with groups that have a high affinity for palladium, such as thiols or amines.[4]

Method Pros Cons Best For
Celite Filtration Simple, fast, inexpensive.[5]Ineffective for soluble Pd species.[5]Removing Pd/C and precipitated Pd black.
Activated Carbon Cost-effective.[4]Non-specific, can cause product loss.[4]Crude purifications or when product is not strongly adsorbed.
Scavenger Resins High selectivity and efficiency for soluble Pd.[4]Higher cost, may require heating/longer reaction times.Removing trace levels of soluble palladium to meet pharmaceutical standards.
Issue 2: Co-elution of Product, Starting Material, and/or Homocoupled Byproducts

During column chromatography, it is common for the desired fluoropyridine product to have a similar polarity to the starting aryl halide or homocoupled byproducts (e.g., biphenyl or bipyridyl), leading to poor separation.

Potential Causes:

  • Similar Polarity: The functional groups and overall structure of the product and impurities result in very close Rf values in standard solvent systems.

  • Peak Tailing: The basic pyridine nitrogen can interact strongly with the acidic silica gel, causing streaks or "tailing" of the product spot on TLC and broad peaks during column chromatography, which overlap with impurities.[7]

Suggested Solutions:

  • Optimize Chromatography Solvent System:

    • Add a Modifier: To mitigate peak tailing, add a small amount of a basic or acidic modifier to your eluent.

      • Triethylamine (Et₃N): Add 0.1-1% Et₃N to your solvent system (e.g., Hexane/EtOAc). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your basic fluoropyridine product to elute with a sharper peak.

      • Acetic Acid/Methanol: In some cases, particularly for very polar compounds, using a system like DCM/MeOH with a small amount of acetic acid (0.1%) can improve separation. The acid protonates the pyridine, changing its interaction with the stationary phase.[7]

    • Switch Solvent System: If Hexane/EtOAc is not working, try other systems such as DCM/Methanol, Ether/Hexane, or Toluene/Acetone.[7][8]

  • Change the Stationary Phase:

    • Alumina: Switching from silica gel to alumina (neutral or basic) can dramatically alter the elution order, as it has different adsorptive properties. Amines and pyridines often behave better on alumina.[8]

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the elution order is inverted; the most polar compounds elute first. This can be an excellent way to separate your moderately polar product from nonpolar impurities like a homocoupled aryl starting material.[8]

  • Acid-Base Extraction: Before chromatography, consider an acid-base extraction to remove non-basic impurities. By washing the crude mixture with an acidic aqueous solution (e.g., 1M HCl), your basic fluoropyridine product will become protonated and move into the aqueous layer, while neutral impurities (like homocoupled arenes) remain in the organic layer. See the detailed protocol below.[9][10]

Issue 3: Difficulty Removing Boronic Acid and Related Impurities

Excess boronic acid is often used in Suzuki couplings to drive the reaction to completion.[11] During the reaction or workup, boronic acids can form boroxines (anhydrides), which can be waxy solids that complicate purification.[11]

Potential Causes:

  • Excess Reagent: Unreacted boronic acid remaining in the crude product.

  • Byproduct Formation: Formation of boroxines or protodeboronated starting materials.[12][13]

Suggested Solutions:

  • Aqueous Basic Wash: The most straightforward method. Boronic acids are acidic and can be deprotonated to form water-soluble boronate salts.

    • Protocol: During the reaction workup, wash the organic layer (e.g., EtOAc, DCM) one or two times with a basic aqueous solution such as 1M NaOH, 1M K₂CO₃, or saturated NaHCO₃.[14] This will extract the boronic acid and its derivatives into the aqueous phase.

  • Scavengers: For particularly stubborn cases or non-acidic boron impurities, specialized scavengers can be used.

    • Diol-based Resins: Boronic acids reversibly bind to diols. Passing a solution of the crude product through a diol-functionalized silica cartridge can effectively trap the boron-containing impurities.[15]

  • Methanol Azeotrope: In some cases, boronic acids can be removed as their volatile methyl esters by repeatedly dissolving the crude material in methanol and removing it on a rotary evaporator.[14]

Visual Guide: Purification Strategy Decision Tree

This flowchart can help guide your choice of purification methodology based on the properties of your product and the nature of the impurities.

G start Crude Suzuki Product is_pd_present Palladium residue visible? start->is_pd_present is_solid Is the product a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil) recrystallize_ok Is purity >95%? recrystallize->recrystallize_ok recrystallize_ok->acid_base No end_pure Pure Product recrystallize_ok->end_pure Yes is_pd_present->is_solid No scavenge_pd Treat with Scavenger Resin or Activated Carbon is_pd_present->scavenge_pd Yes scavenge_pd->is_solid acid_base_ok Are key impurities non-basic? acid_base->acid_base_ok column Column Chromatography acid_base_ok->column Yes acid_base_ok->column No (basic impurities) column_ok Good separation on TLC? column->column_ok modify_column Modify Eluent (add Et3N) or Change Stationary Phase column_ok->modify_column No column_ok->end_pure Yes modify_column->column end_impure Re-evaluate Strategy

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why does my fluoropyridine product streak so badly on a silica gel TLC plate?

  • A1: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to "drag" or "tail" up the plate instead of moving as a compact spot. Adding 0.1-1% triethylamine to your eluent will neutralize these acidic sites and typically resolve the issue.[7]

Q2: I ran an acid-base extraction, but my product yield is very low. What happened?

  • A2: There are a few possibilities. First, ensure you sufficiently acidified the aqueous layer to protonate your pyridine (pH ~1-2) and then sufficiently basified it (pH ~10-12) to recover the neutral product. Check the pH with litmus paper. Second, some fluoropyridine salts may have significant water solubility.[10] If you suspect this, perform multiple extractions (3-5 times) with your organic solvent from the basified aqueous layer to ensure complete recovery. Finally, ensure you did not form a stable emulsion that trapped your product. If an emulsion forms, adding brine can help break it.

Q3: Can I just use preparative HPLC to purify my compound?

  • A3: Yes, preparative HPLC is a powerful tool, especially for difficult separations.[12] However, it is often more time-consuming, expensive, and requires more specialized equipment than flash chromatography or extraction. It is generally best reserved for final purification of small quantities or for separations that are intractable by other methods.

Q4: Does the position of the fluorine atom on the pyridine ring affect purification?

  • A4: Yes. Fluorine is a strongly electron-withdrawing group, and its position can significantly alter the pKa (basicity) of the pyridine nitrogen. This change in basicity will affect how strongly the compound interacts with silica gel and its partitioning in acid-base extractions. While general principles apply, the optimal purification conditions may need to be re-screened for different isomers.

Detailed Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of a Fluoropyridine

This protocol is designed to separate a basic fluoropyridine product from neutral (e.g., homocoupled arenes) and acidic (e.g., boronic acid) impurities.

Caption: Workflow for an acid-base extraction purification.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1 minute. Allow the layers to separate. The basic fluoropyridine product will be protonated and extracted into the aqueous (bottom) layer. Neutral impurities will remain in the organic layer.[9][16]

  • Separate Layers: Drain the acidic aqueous layer into a clean flask. Keep the organic layer, which contains neutral impurities. For best results, re-extract the organic layer with a fresh portion of 1M HCl and combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a strong base, such as 6M sodium hydroxide (NaOH), with swirling until the solution is strongly basic (pH > 10, check with pH paper). The protonated product will be neutralized and may precipitate or form an oil.

  • Product Re-extraction: Extract the basic aqueous solution three times with fresh portions of an organic solvent (EtOAc or DCM).[9]

  • Final Workup: Combine the organic extracts from the previous step. Wash once with brine to remove excess water, dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified fluoropyridine product.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is for purifying a fluoropyridine product that exhibits peak tailing on silica gel.

Methodology:

  • TLC Analysis: Prepare a TLC eluent of Hexane/Ethyl Acetate that gives your product an Rf of approximately 0.2-0.3. To a small vial of this eluent, add 1% triethylamine (Et₃N). Run two TLC plates of your crude material, one with the original eluent and one with the Et₃N-modified eluent, to confirm that tailing is reduced.

  • Column Packing: Pack a silica gel column using the unmodified eluent (e.g., 100% Hexane or a low-polarity mixture).

  • Loading the Sample: Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude oil/solid in a minimal amount of a volatile solvent like DCM, add silica gel (2-3x the mass of the crude product), and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your pre-determined solvent system (e.g., 80:20 Hexane/EtOAc) that has been modified with 0.5-1% Et₃N.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so a high-vacuum pump or heating may be required for its complete removal.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion].
  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion].
  • Ciszewski, G. M., et al. (2001). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development, 5(2), 220-224.
  • Science Madness. (2013). Removal of leached Palladium from reaction product. [Online forum].
  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction.
  • Wikipedia. Acid–base extraction.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online discussion].
  • University of Toronto. Recrystallization, filtration and melting point.
  • University of Alberta, Department of Chemistry. Column chromatography.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography.
  • University of Pittsburgh, Department of Chemistry. Column Chromatography.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Reddit. (2018). Suzuki purification problem. [Online discussion].
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Membrane Solutions. Column Chromatography Notes.
  • Singh, R. P., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(38), 9781-9805.
  • Sharma, P., et al. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(3), 514-548.

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of using 2-Fluoro-5-methylpyridine-4-boronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation, ensuring robust and reproducible synthetic outcomes.

Introduction: Understanding the Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique structural features—a pyridine ring, a fluorine substituent, and a boronic acid moiety—present a specific set of challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Catalyst deactivation is a primary obstacle, leading to low yields, incomplete reactions, and purification difficulties. This guide provides a structured approach to diagnosing and resolving these issues.

The primary challenges stem from two main sources: the inherent instability of the boronic acid leading to protodeboronation, and the interaction of the pyridine nitrogen and fluoride with the palladium catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes?

Low or no yield is the most common issue and can be attributed to several factors, primarily catalyst deactivation and degradation of the boronic acid.

Troubleshooting Steps:

  • Assess Protodeboronation: The primary suspect is often the premature decomposition of your boronic acid via protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This is a well-known issue with heteroaromatic boronic acids, especially those containing a basic nitrogen atom like pyridine.[1][2][3]

    • Solution: Consider using a "slow release" strategy with a more stable boronic acid derivative like an MIDA boronate or an organotrifluoroborate.[1][2] These derivatives provide a low concentration of the active boronic acid throughout the reaction, minimizing its decomposition.[1]

  • Evaluate Catalyst and Ligand Choice: The combination of the pyridine nitrogen and the fluorine atom can be detrimental to the palladium catalyst. The Lewis basic pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[4][5]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[6] These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over deactivating pathways. For particularly challenging couplings, consider using a pre-formed palladacycle catalyst (e.g., a G3 or G4 precatalyst) which can be more robust.[6]

  • Check Reaction Conditions:

    • Base: The choice and amount of base are critical. While a base is necessary to activate the boronic acid for transmetalation,[7][8] an inappropriate base can accelerate protodeboronation. For pyridineboronic acids, which can form zwitterionic species, the rate of protodeboronation can be highly pH-dependent, often being fastest at neutral pH.[1][9]

      • Solution: Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often preferred over strong bases like sodium hydroxide.[7][10] The use of KF can be particularly beneficial as the fluoride ion can play a role in activating the boronic acid.[11]

    • Solvent: The solvent system impacts the solubility of reagents and the stability of the catalyst.[12][13]

      • Solution: Anhydrous solvents are crucial to minimize protodeboronation.[6] Degassing the solvent to remove oxygen is also essential to prevent oxidative degradation of the catalyst.[14] Common solvent systems include mixtures of dioxane/water or THF/water, though for sensitive substrates, completely anhydrous conditions may be necessary.[15][16]

Q2: I am observing significant formation of 2-Fluoro-5-methylpyridine as a byproduct. What is happening and how can I prevent it?

The formation of 2-Fluoro-5-methylpyridine is a direct result of protodeboronation .[1][2]

G

Mechanistic Insight:

Pyridine boronic acids, particularly those with the boron at a position adjacent to the nitrogen (2- or 6-position), are prone to forming a zwitterionic species.[1][9] This zwitterion can undergo unimolecular fragmentation, leading to rapid protodeboronation, especially under neutral pH conditions.[1][5] While your boronic acid is at the 4-position, the underlying principles of pyridine-mediated decomposition remain relevant.

Solutions to Minimize Protodeboronation:

  • Use Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[2][17] MIDA boronates are particularly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[1][2]

  • Anhydrous Conditions: Strictly control the water content in your reaction. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.[6][18]

  • Base Selection: As mentioned, avoid strong bases. Consider using potassium phosphate (K₃PO₄) which is often effective in these challenging couplings.[2]

  • Temperature Control: Higher temperatures can accelerate protodeboronation. If possible, screen for catalysts and ligands that allow the reaction to proceed at a lower temperature (e.g., 80-100 °C).[19]

Q3: My reaction starts but then stalls, leaving unreacted starting materials. Could the fluoride substituent be deactivating the catalyst?

Yes, the fluoride can play a role in catalyst deactivation, though the mechanism is more complex than simple coordination.

Potential Deactivation Pathways Involving Fluoride:

  • Redox-Switchable Deactivation: Fluoride ions can interact with palladium complexes and, in some cases, induce a reduction of the metal center, potentially leading to off-cycle, inactive species.[20][21] While this has been demonstrated in specific systems, it highlights the potential for fluoride to modulate the electronic properties of the palladium catalyst in an undesirable way.[20]

  • Formation of Inactive Boronate Species: In the presence of fluoride ions, boronic acids can form anionic trifluoroborate salts. While these can be effective coupling partners, an excess of fluoride relative to the boronic acid can lead to the formation of unreactive anionic species that hinder transmetalation.[11]

Troubleshooting Strategies:

  • Ligand Choice: The use of appropriate ligands is crucial to shield the palladium center and prevent unwanted interactions with fluoride. Bulky biarylphosphine ligands are a good starting point.[22]

  • Control of Fluoride Source: If using a fluoride-containing base (e.g., KF, CsF), ensure the stoichiometry is carefully controlled. Typically, 2-3 equivalents are sufficient.[10]

  • Alternative Boron Reagents: Using boronate esters can circumvent some of the issues associated with the direct use of boronic acids in the presence of fluoride-containing bases.

G PdII_OA PdII_OA Pyridine_Coordination Pyridine_Coordination PdII_OA->Pyridine_Coordination Inhibition Fluoride_Interaction Fluoride_Interaction PdII_OA->Fluoride_Interaction Off-cycle Species

Experimental Protocols: A Starting Point for Optimization

The following protocols are intended as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling using a Standard Boronic Acid

This protocol is a general procedure that should be optimized for your specific aryl halide.

Reagent Equivalents Amount (for 1 mmol scale)
Aryl Halide (Ar-X)1.01.0 mmol
This compound1.2 - 1.51.2 - 1.5 mmol
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.01 - 0.02 (1-2 mol%)0.01 - 0.02 mmol
Ligand (e.g., SPhos)0.02 - 0.04 (2-4 mol%)0.02 - 0.04 mmol
Base (e.g., K₂CO₃)2.0 - 3.02.0 - 3.0 mmol
Solvent (e.g., Dioxane/H₂O 4:1)-5 mL

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst and the ligand.

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[15][23]

Protocol 2: "Slow Release" Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol is recommended when significant protodeboronation is observed.

Reagent Equivalents Amount (for 1 mmol scale)
Aryl Halide (Ar-X)1.01.0 mmol
2-Fluoro-5-methylpyridine-4-MIDA boronate1.2 - 1.51.2 - 1.5 mmol
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.01 - 0.02 (1-2 mol%)0.01 - 0.02 mmol
Ligand (e.g., RuPhos)0.02 - 0.04 (2-4 mol%)0.02 - 0.04 mmol
Base (e.g., K₃PO₄)3.03.0 mmol
Solvent (e.g., Anhydrous Dioxane)-5 mL

Procedure:

  • Follow the same setup procedure as in Protocol 1, ensuring all reagents and solvents are strictly anhydrous.

  • The reaction may require a slightly higher temperature or longer reaction time due to the slow release of the boronic acid. Monitor accordingly.

  • Workup and purification are analogous to Protocol 1.[2]

Summary of Key Troubleshooting Points

Issue Primary Cause Recommended Solution(s)
Low/No Yield Protodeboronation, Catalyst DeactivationUse MIDA boronate, employ bulky/electron-rich ligands, optimize base and solvent.
Byproduct Formation ProtodeboronationUse boronate esters, ensure anhydrous conditions, use a weaker base (e.g., K₂CO₃, K₃PO₄).
Stalled Reaction Catalyst Inhibition/DeactivationScreen different ligands (e.g., SPhos, XPhos), use a robust pre-catalyst, control stoichiometry of fluoride base.

By systematically addressing these potential failure points, researchers can significantly improve the success rate of cross-coupling reactions involving the challenging yet valuable this compound.

References

  • Protodeboronation - Wikipedia.
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate.
  • Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical - RSC Publishing.
  • Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple - RSC Publishing.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - CORE.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate.
  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchGate.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC - PubMed Central.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides - ACS Publications.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

Technical Support Center: Managing Impurities in Reactions with 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the technical support guide for 2-Fluoro-5-methylpyridine-4-boronic acid. This resource is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues encountered during its use, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reaction outcomes, minimize impurity formation, and streamline purification.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving a very low yield. What is the most common cause?

A1: The most frequent cause of low yield in Suzuki-Miyaura reactions involving heteroaryl boronic acids, such as this compound, is protodeboronation.[1][2] This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your starting material into the unreactive byproduct, 2-fluoro-5-methylpyridine. This process can be catalyzed by acid, base, or even residual metals under aqueous conditions.[3] The propensity for this side reaction is highly dependent on pH, temperature, and the specific reaction conditions employed.[1]

Q2: I've isolated my desired product, but it's contaminated with a symmetrical dimer of my boronic acid. What is this impurity and how can I prevent it?

A2: This impurity is the result of boronic acid homocoupling, which forms 2,2'-difluoro-5,5'-dimethyl-4,4'-bipyridine. This side reaction is often mediated by the palladium catalyst, particularly when Pd(II) species are present, and can be exacerbated by the presence of oxygen.[4][5] To prevent it, ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and use thoroughly degassed solvents. Some strategies include adding a mild reducing agent, like potassium formate, to minimize the concentration of Pd(II) or ensuring your palladium source is fully activated to Pd(0) before the reaction commences.[4][6]

Q3: Can I use the pinacol ester of this compound to improve stability and reduce side reactions?

A3: Yes, using the corresponding boronate ester, such as the pinacol ester, is a widely adopted strategy to suppress protodeboronation.[1] Boronate esters exhibit greater stability compared to the free boronic acid, particularly towards hydrolysis.[7] They act as a "slow-release" source of the boronic acid under the reaction conditions, maintaining a low concentration of the active boron species and thus minimizing the rate of decomposition pathways.[1] However, it is crucial to note that esterification does not always guarantee greater stability, and the hydrolysis of the ester to the boronic acid can still be a significant part of the overall protodeboronation process under certain basic aqueous conditions.[8]

Q4: What are the best analytical methods to detect and quantify the common impurities in my reaction mixture?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective approach. HPLC with a UV detector is excellent for quantifying the relative amounts of starting materials, product, and major impurities.[9][10] LC-MS is invaluable for identifying the mass of each component, allowing you to confirm the identity of byproducts like the protodeboronated species and the homocoupled dimer. For more detailed structural analysis of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Gas Chromatography (GC) can also be used, especially for volatile impurities like the protodeboronated 2-fluoro-5-methylpyridine.[11][12]

Troubleshooting Guide: From Diagnosis to Resolution

This guide provides a systematic approach to identifying and solving specific impurity challenges.

Problem 1: High Levels of Protodeboronation

Diagnosis: The primary byproduct observed by LC-MS or GC-MS corresponds to the mass of 2-fluoro-5-methylpyridine. ¹H NMR will show the disappearance of the boronic acid signals and the appearance of a new proton in the aromatic region where the boron group was.

Causality: The C-B bond in heteroaromatic boronic acids is susceptible to protonolysis, a reaction where a proton source (often water) cleaves the bond.[1] This is particularly problematic for basic heteroaromatic boronic acids, which can exist in a reactive zwitterionic form.[1] The reaction is highly sensitive to pH, temperature, and the presence of water.[3]

Solutions:

SolutionMechanism of Action
Use Anhydrous Conditions Minimizes the primary proton source (water) required for protodeboronation. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
Optimize Base Selection Strong aqueous bases (NaOH, KOH) can accelerate protodeboronation. Use weaker inorganic bases like K₂CO₃ or K₃PO₄, or organic bases. The choice of base can significantly impact the reaction's pH and, consequently, the rate of decomposition.[13][14]
Employ Boronate Esters As discussed in the FAQs, using a pinacol or MIDA boronate ester provides enhanced stability against premature decomposition.[1]
Lower Reaction Temperature Protodeboronation is often accelerated at higher temperatures. If the coupling reaction allows, operating at a milder temperature can significantly reduce this side reaction.[15]
Choose a Fast-Acting Catalyst System A highly active palladium precatalyst that rapidly forms the catalytic Pd(0) species can accelerate the productive Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[16]
Problem 2: Significant Homocoupling Observed

Diagnosis: A major impurity is detected with a mass corresponding to double the aryl portion of the boronic acid, minus the B(OH)₂ groups.

Causality: Homocoupling is typically driven by one of two mechanisms: an oxidative pathway involving O₂ or a palladium(II)-mediated pathway.[4][5] In the latter, two molecules of the boronic acid transmetalate with a Pd(II) salt, followed by reductive elimination to form the biaryl and Pd(0).

Solutions:

SolutionMechanism of Action
Rigorous Degassing Thoroughly sparging all solvents and the reaction headspace with an inert gas (Argon or Nitrogen) is critical to remove dissolved oxygen, which can promote oxidative homocoupling.[4] A subsurface sparge is particularly effective.[6]
Use Pd(0) Precatalysts Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly and efficiently generates Pd(0) minimizes the concentration of Pd(II) species available to participate in the homocoupling pathway.[4]
Add a Mild Reducing Agent The addition of a substoichiometric amount of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling mechanism without interfering with the main catalytic cycle.[6]
Control Stoichiometry Using a slight excess of the boronic acid is common, but a very large excess can sometimes favor homocoupling. Carefully control the stoichiometry of your reagents.
Problem 3: Phenylated Impurities from Ligand

Diagnosis: LC-MS analysis reveals byproducts where a phenyl group (or other aryl group from the phosphine ligand) has coupled to your pyridine ring or aryl halide.

Causality: This is a known issue, particularly with ligands like triphenylphosphine (PPh₃).[17] The P-C bond of the ligand can sometimes undergo cleavage and participate in the catalytic cycle, leading to the formation of undesired phenylated byproducts. This can complicate purification, especially in late-stage pharmaceutical synthesis.[18]

Solutions:

SolutionMechanism of Action
Use Aliphatic or Bulky Biaryl Phosphine Ligands Switch from PPh₃ to ligands that are less prone to P-C bond cleavage. Bulky biaryl phosphine ligands (e.g., SPhos, XPhos) or aliphatic phosphine ligands (e.g., P(Cy)₃) are excellent choices that promote high catalytic activity while avoiding this side reaction.[17][19]
Employ N-Heterocyclic Carbene (NHC) Ligands NHC ligands (e.g., IPr, SIPr) are strong electron donors that form very stable bonds with palladium.[20] They are highly effective in Suzuki couplings and are not susceptible to the same degradation pathways as phosphine ligands, thus eliminating the possibility of ligand-derived impurities.

Visualized Workflows and Mechanisms

Troubleshooting_Workflow Impurity Troubleshooting Workflow start Reaction Complete, Impurity Profile Unacceptable analyze Analyze by LC-MS & NMR: Identify Impurity Structure & Mass start->analyze is_protodeboronation Is Mass = 2-fluoro-5-methylpyridine? analyze->is_protodeboronation is_homocoupling Is Mass = Dimer of Starting Material? is_protodeboronation->is_homocoupling No solve_proto Implement Protodeboronation Solutions: - Anhydrous Conditions - Optimize Base - Use Boronate Ester - Lower Temperature is_protodeboronation->solve_proto Yes is_other Other Impurity (e.g., Ligand-derived)? is_homocoupling->is_other No solve_homo Implement Homocoupling Solutions: - Rigorous Degassing - Use Pd(0) Precatalyst - Add Reducing Agent is_homocoupling->solve_homo Yes solve_other Change Ligand: - Use Biaryl Phosphine - Use NHC Ligand is_other->solve_other Yes rerun Re-run Optimized Reaction is_other->rerun No / Unidentified solve_proto->rerun solve_homo->rerun solve_other->rerun

Caption: A decision-making workflow for troubleshooting common impurities.

Suzuki_Cycle_Impurities Suzuki Cycle and Competing Impurity Pathways cluster_suzuki Productive Suzuki Cycle cluster_impurities Side Reactions Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)-Ar (X) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OH)₂) PdII->Transmetal PdII_biaryl L-Pd(II)-Ar (Ar') Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Transmetal Desired Path Protodeboronation Protodeboronation (+H₂O, Base) BoronicAcid->Protodeboronation Homocoupling Homocoupling (+Pd(II), O₂) BoronicAcid->Homocoupling ProtoProduct Ar'-H (Impurity) Protodeboronation->ProtoProduct HomoProduct Ar'-Ar' (Impurity) Homocoupling->HomoProduct

Caption: The Suzuki cycle with pathways to major impurities.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Standard oven-dried glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen)

Procedure:

  • Solvent Degassing: Sparge the 1,4-Dioxane and water with Argon for at least 30 minutes prior to use.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), K₂CO₃ (3.0 equiv.), and the palladium precatalyst (0.02 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HPLC Method for Impurity Profiling

Instrumentation:

  • HPLC system with a UV detector (e.g., Diode Array Detector)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min) % Solvent B
0.0 10
15.0 95
18.0 95
18.1 10

| 20.0 | 10 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

This method will typically elute the more polar boronic acid first, followed by the protodeboronated pyridine, the desired product, and finally the non-polar homocoupled dimer.

References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin.
  • Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Detecting Pyridine. Toxicological Profile for Pyridine.
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • Ahamed, M., et al. (2021). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Wikipedia. Protodeboronation.
  • BenchChem. (2025). Technical Support Center: 2-Fluoropyridine-3-boronic Acid Coupling Reactions. BenchChem Technical Support.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules.
  • Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • West, T. H., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • West, T. H., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
  • ResearchGate. (Table) The effect of various bases on the Suzuki coupling reaction.
  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • National Center for Biotechnology Information. (Table) Analytical Methods for Determining Pyridine in Biological Materials.
  • Li, W., et al. (2001). 3-pyridylboronic acid. Organic Syntheses.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie.
  • Occupational Safety and Health Administration. (1991). Pyridine. OSHA Method PV2295.
  • Defense Technical Information Center. (1979). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • Frazier, C. P., & Engel, J. E. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.
  • ResearchGate. (Table) Effect of various bases in Suzuki cross-coupling reaction.
  • ResearchGate. (Table) Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ResearchGate. (Table) Effect of different bases on the Suzuki-Miyaura coupling.
  • Moreno-Marrodan, C., & Barbaro, P. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Asghar, M. N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.

Sources

Overcoming poor solubility of reagents in 2-Fluoro-5-methylpyridine-4-boronic acid couplings.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-methylpyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly with reagent solubility, in their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your coupling reactions.

Troubleshooting Guide: Overcoming Poor Solubility and Low Yields

Poor solubility of reagents is a common hurdle in Suzuki-Miyaura couplings, especially with polar, heteroaromatic boronic acids like this compound. This often leads to incomplete reactions, low yields, and purification difficulties. The following section addresses specific problems you might be facing and offers targeted solutions.

Question: My this compound does not fully dissolve in the reaction mixture, leading to a stalled reaction. What solvent system should I use?

Answer:

This is the most frequently encountered issue. The polarity of this compound necessitates a carefully chosen solvent system that can solubilize all reaction components: the boronic acid, the aryl halide, the base, and the palladium catalyst complex.

Underlying Cause: Standard, less polar aprotic solvents like toluene or THF alone are often insufficient to dissolve the polar boronic acid and the inorganic bases typically used in Suzuki couplings. This leads to a heterogeneous mixture where the reaction can only occur at the solid-liquid interface, resulting in slow and inefficient coupling.

Recommended Solutions:

  • Aqueous Biphasic Systems: The most effective approach is to use a mixture of an organic solvent and water. Water aids in dissolving the inorganic base and the boronic acid, forming the active boronate species required for transmetalation.[1]

    • 1,4-Dioxane/Water: This is a widely successful combination for this class of compounds. A common ratio is 4:1 or 5:1 (dioxane:water).[2] This system generally provides good solubility for the boronic acid and the aryl halide, while the water solubilizes the base.

    • THF/Water: Similar to dioxane/water, a THF/water mixture can be effective.

    • Toluene/Ethanol/Water: In some cases, a three-component system can be beneficial, with ethanol acting as a co-solvent to improve miscibility.

  • Polar Aprotic Solvents: If an anhydrous system is desired, polar aprotic solvents can be employed, although base selection becomes critical.

    • DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide): These solvents have a higher polarity and can often dissolve the boronic acid and some organic bases. However, reactions in these solvents may require higher temperatures, which can lead to decomposition of sensitive substrates.

Experimental Protocol: Solvent System Screening

To determine the optimal solvent system for your specific substrates, a small-scale screen is recommended.

Solvent_Screening cluster_0 Reaction Setup cluster_1 Solvent Systems to Test cluster_2 Analysis Setup Weigh Reagents Aryl Halide (1 equiv) Boronic Acid (1.2 equiv) Base (e.g., K₂CO₃, 2 equiv) Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) Solvent1 Dioxane/H₂O (4:1) Setup->Solvent1 Add Solvent & Degas Solvent2 THF/H₂O (4:1) Setup->Solvent2 Add Solvent & Degas Solvent3 DMF (anhydrous) Setup->Solvent3 Add Solvent & Degas Monitor Monitor by LC-MS/TLC Solvent1->Monitor Heat (e.g., 80-100 °C) Solvent2->Monitor Heat (e.g., 80-100 °C) Solvent3->Monitor Heat (e.g., 80-100 °C) Analyze Analyze Yield & Purity Monitor->Analyze

Caption: Workflow for screening optimal solvent systems.

Question: I am using a dioxane/water system, but my reaction is still sluggish and gives low yields. Could the base be the issue?

Answer:

Yes, the choice of base is critical and is intrinsically linked to the solvent system. The base not only facilitates the crucial transmetalation step by forming a boronate "ate" complex but also significantly impacts the solubility of the boronic acid.[3]

Underlying Cause: If the base is not sufficiently soluble in the reaction medium, it cannot effectively activate the boronic acid. Furthermore, a base that is too strong or too weak can lead to side reactions or an incomplete reaction.

Recommended Solutions:

  • For Aqueous Systems (Dioxane/Water, THF/Water):

    • Potassium Carbonate (K₂CO₃): A common and effective base. It has moderate strength and good solubility in aqueous mixtures.[2]

    • Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive aryl halides. Its solubility is also enhanced by the presence of water.

    • Cesium Carbonate (Cs₂CO₃): Often provides higher yields due to its high solubility and the positive effect of the cesium cation, but it is more expensive.

  • For Anhydrous Systems (DMF, Toluene):

    • Potassium Fluoride (KF): A milder base that can be effective in anhydrous conditions and is known to minimize protodeboronation.[3]

    • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in organic solvents but are generally weaker and may require higher reaction temperatures.

Data Summary: Base and Solvent Compatibility

BaseRecommended Solvent System(s)StrengthKey Considerations
K₂CO₃ Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂OModerateCost-effective and widely applicable.[2]
K₃PO₄ Dioxane/H₂O, THF/H₂OStrongGood for challenging couplings.
Cs₂CO₃ Dioxane/H₂O, THF/H₂OStrongOften improves yields but is more costly.
KF Toluene, DMF (anhydrous)MildMinimizes protodeboronation.[3]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and how can I minimize it with this compound?

A1: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the reagent. This is often catalyzed by aqueous bases and higher temperatures. To minimize this:

  • Use the mildest effective base (e.g., KF).

  • Employ anhydrous conditions if possible.[4]

  • Use a more stable form of the boronic acid, such as its pinacol ester derivative.

  • Keep reaction times as short as possible by using a highly active catalyst system.

Q2: Should I be using a specific palladium catalyst or ligand for this type of coupling?

A2: Yes, the choice of catalyst and ligand is crucial, especially for heteroaromatic substrates. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

  • Catalysts: Pre-formed catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used and generally effective.[5][6]

  • Ligands: For challenging couplings, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be beneficial. These ligands help to stabilize the palladium catalyst and promote the desired reductive elimination step.

Q3: Can I use the pinacol ester of this compound instead of the boronic acid itself?

A3: Absolutely. Boronic esters, such as the pinacol ester, are generally more stable, less prone to protodeboronation, and often have better solubility in organic solvents.[7] They are excellent alternatives if you are facing stability or solubility issues with the free boronic acid. The coupling reaction is typically performed under similar conditions, as the base and water in the reaction mixture will hydrolyze the ester in situ to the active boronic acid.

Q4: My reaction seems to work, but I get a complex mixture of byproducts. What could be the cause?

A4: A complex product mixture often points to one of two issues:

  • Decomposition: As mentioned, the boronic acid may be decomposing via protodeboronation.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often caused by the presence of oxygen in the reaction. Ensure your solvents are properly degassed (e.g., by sparging with nitrogen or argon, or by freeze-pump-thaw cycles) and that the reaction is run under a strictly inert atmosphere.

Logical Flow for Troubleshooting

Troubleshooting_Flow Start Low Yield or Stalled Reaction Check_Solubility Is the Boronic Acid Dissolved? Start->Check_Solubility Change_Solvent Switch to Dioxane/H₂O (4:1) or THF/H₂O (4:1) Check_Solubility->Change_Solvent No Check_Base Is the Base Appropriate? Check_Solubility->Check_Base Yes Change_Solvent->Check_Base Change_Base Try K₃PO₄ or Cs₂CO₃ Check_Base->Change_Base No Check_Catalyst Is Catalyst/Ligand Optimal? Check_Base->Check_Catalyst Yes Change_Base->Check_Catalyst Change_Catalyst Use Pd(dppf)Cl₂ or a Buchwald System Check_Catalyst->Change_Catalyst No Check_Atmosphere Is the Reaction Under Inert Atmosphere? Check_Catalyst->Check_Atmosphere Yes Change_Catalyst->Check_Atmosphere Degas_Solvents Thoroughly Degas Solvents Check_Atmosphere->Degas_Solvents No Success Improved Yield Check_Atmosphere->Success Yes Degas_Solvents->Success

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds - ResearchG
  • Suzuki Coupling - Organic Chemistry Portal
  • 2-Fluoro-4-methylpyridine-5-boronic acid | - Frontier Specialty Chemicals
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem
  • 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID - Echemi
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)
  • (12)
  • 5-FLUORO-2-METHYLPYRIDINE-4-BORONIC ACID | 1310404-23-9 - ChemicalBook
  • Buy 2-Fluoro-4-methylpyridine-5-boronic acid
  • WO2022209916A1 - (2-メチルピリミジン-5-イル)ボロン酸誘導体の製造方法 - Google P
  • CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)
  • (2-Fluoro-5-methylpyridin-4-yl)boronic acid - CymitQuimica
  • 2-Fluoro-5-methylpyridine-3-boronic acid - Sigma-Aldrich
  • 904326-91-6 | 2-Fluoro-6-methylpyridine-5-boronic acid | ChemScene
  • CAS 1029654-30-5 2-Fluoro-4-methylpyridine-3-boronic acid - Alfa Chemistry
  • 929194-41-2|(2-Fluoro-5-methylpyridin-4-yl)boronic acid - BLDpharm
  • 2-Fluoro-4-methylpyridine-5-boronicacid 1072944-18-3 - Hangzhou Longshine Bio-Tech
  • Specifications of 2-Fluoro-4-methylpyridine-5-boronic acid - Capot Chemical
  • 444120-95-0|2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - BLDpharm
  • 1072952-45-4|(2-Fluoro-5-methylpyridin-3-yl)boronic acid - BLDpharm
  • 2-Fluoro-4-methylpyridine-5-boronic acid | 1072944-18-3 - Sigma-Aldrich
  • 2-Chloro-5-fluoro-3-methylpyridine-4-boronic acid - BuyersGuideChem
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals
  • 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID Safety D

Sources

Effect of water on the stability of 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the effect of water on the stability of 2-Fluoro-5-methylpyridine-4-boronic acid.

Technical Support Center: this compound

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the handling, storage, and use of this reagent, with a specific focus on its stability in aqueous environments. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.

Section 1: The Challenge of Boronic Acid Stability in Water

Boronic acids are invaluable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. However, their utility can be compromised by inherent instability, particularly in the presence of water. The primary degradation pathway is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process converts the boronic acid into its corresponding arene and boric acid, effectively consuming the active reagent and leading to failed reactions or impure products.

For heteroaromatic boronic acids like this compound, this instability can be particularly pronounced. The presence of the basic pyridine nitrogen introduces additional mechanistic pathways for degradation.[1] Under neutral pH conditions, these molecules can form zwitterionic species, which may undergo rapid, unimolecular fragmentation to cleave the C-B bond.[1] Understanding and controlling this degradation is critical for experimental success.

Section 2: Frequently Asked Questions (FAQs)

Q1: I stored my this compound as a solution in a protic solvent (e.g., water/methanol) and now my reaction yield is poor. What happened?

A1: You have likely experienced significant protodeboronation. Boronic acids are susceptible to this degradation pathway in aqueous or protic solvents, a process that can be catalyzed by acid or base.[1][2] Storing the compound in solution, especially for extended periods, allows for the gradual cleavage of the carbon-boron bond, reducing the concentration of your active reagent. For best results, always prepare solutions of boronic acids fresh before use and avoid prolonged storage in protic media.[3]

Q2: What is the primary degradation product I should look for if I suspect my boronic acid has decomposed?

A2: The primary degradation product is the protodeboronated compound, which is 2-Fluoro-5-methylpyridine . You can detect this byproduct using analytical techniques like HPLC, UPLC-MS, or NMR spectroscopy.[3] In a mass spectrometry analysis, you would look for the molecular ion corresponding to 2-Fluoro-5-methylpyridine.

Q3: How does pH affect the stability of this compound in my aqueous reaction mixture?

A3: The pH of the aqueous medium is a critical factor.[2] Both acidic and basic conditions can catalyze protodeboronation.[1]

  • Acidic Conditions: General acid catalysis can promote the cleavage of the C-B bond.

  • Basic Conditions: In the presence of a base, the boronic acid forms a more electron-rich tetrahedral boronate species ([ArB(OH)3]⁻). This species can then react with water (acting as a proton source) in a rate-limiting step to yield the protodeboronated product.[1]

  • Neutral Conditions: As a basic heteroaromatic boronic acid, this compound can form a zwitterion at neutral pH, which is a key finding for this class of molecules. This zwitterionic form can be uniquely reactive and prone to rapid, uncatalyzed degradation.[1]

Q4: Are there alternatives to using the free boronic acid to improve stability?

A4: Yes. Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation and oxidation because the bulky protecting group sterically shields the boron center from attack by water.[4] Another strategy involves using boronic acid complexes, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) adducts, which are air- and water-stable crystalline solids that can be easily handled and stored.[5][6] These complexes often release the active boronic acid in situ under the reaction conditions.

Section 3: Troubleshooting Guide

This section addresses common experimental failures and provides a logical workflow to diagnose and solve issues related to the stability of this compound.

Troubleshooting Workflow Diagram

G start Poor Yield or Unexpected Byproduct in Reaction check_reagents 1. Verify Purity of All Other Reagents (Halide, Catalyst, Base) start->check_reagents check_ba 2. Assess Boronic Acid Purity & Integrity check_reagents->check_ba Other reagents OK end_other Issue Persists: Investigate Other Reaction Parameters check_reagents->end_other Other reagents faulty analyze_ba Analyze solid sample by ¹H NMR or LC-MS. Look for 2-fluoro-5-methylpyridine. check_ba->analyze_ba stability_test 3. Perform Aqueous Stability Test (See Protocol 1) analyze_ba->stability_test Solid appears pure mitigate 4. Implement Mitigation Strategies analyze_ba->mitigate Solid is degraded degradation_obs Degradation Observed? stability_test->degradation_obs degradation_obs->mitigate Yes degradation_obs->end_other No strategies • Use freshly prepared solution • Minimize water content • Use boronic ester/MIDA salt • Optimize reaction time/temp mitigate->strategies end_ok Problem Resolved strategies->end_ok

Caption: Troubleshooting workflow for reactions involving this compound.

Summary of Factors Influencing Stability
FactorImpact on StabilityRecommended Mitigation Strategy
Water High: Primary driver for protodeboronation.Minimize water in the reaction unless required. Use anhydrous solvents where possible.
pH High: Both acidic and basic conditions can accelerate degradation.[1]Buffer the reaction medium if possible. Optimize the base used in coupling reactions.
Temperature High: Increased temperature generally accelerates the rate of degradation.Run reactions at the lowest effective temperature. Avoid prolonged heating.
Storage High: Storing in solution, especially in protic solvents, leads to degradation.[3]Store as a solid in a cool, dry place under an inert atmosphere. Prepare solutions immediately before use.
Oxygen Moderate: While protodeboronation is the main concern, oxidative degradation can also occur.[7]Degas reaction solvents and run reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Section 4: Experimental Protocols & Visualizations

Degradation Pathway: Protodeboronation

The fundamental instability of this compound in water is its conversion to 2-Fluoro-5-methylpyridine.

G boronic_acid 2-Fluoro-5-methylpyridine- 4-boronic acid product 2-Fluoro-5-methylpyridine boronic_acid->product Protodeboronation (H⁺ source) boric_acid Boric Acid B(OH)₃ water + H₂O

Caption: The protodeboronation pathway of this compound in water.

Protocol 1: Assessing Aqueous Stability by HPLC

This protocol provides a method to quantify the rate of degradation of the boronic acid in a buffered aqueous solution.

Objective: To determine the half-life (t½) of this compound under specific aqueous conditions.

Materials:

  • This compound

  • 2-Fluoro-5-methylpyridine (as an analytical standard)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Ammonium acetate (for mobile phase)

  • Aqueous buffer of choice (e.g., pH 7.4 phosphate-buffered saline)

  • HPLC or UPLC system with UV detector (e.g., PDA)[3]

  • Analytical column (e.g., C18 column)[8]

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Fluoro-5-methylpyridine in ACN.

    • Create a calibration curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation & Incubation:

    • Accurately weigh and dissolve this compound in the chosen aqueous buffer to a final concentration of 1 mg/mL. This is your t=0 sample.

    • Immediately take a 100 µL aliquot, dilute it with 900 µL of ACN to quench the degradation, and vortex.

    • Incubate the remaining stock solution at a controlled temperature (e.g., 25 °C or 37 °C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from the incubating solution.

    • Immediately quench the aliquot with 900 µL of ACN and vortex.

  • HPLC Analysis:

    • Set up an appropriate HPLC method. A gradient method is often effective:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Detection: UV at 254 nm

    • Inject all time-point samples and the calibration standards.

  • Data Analysis:

    • Identify and integrate the peaks for this compound and its degradation product, 2-Fluoro-5-methylpyridine.

    • Using the calibration curve, quantify the concentration of 2-Fluoro-5-methylpyridine formed at each time point.

    • Calculate the percentage of the initial boronic acid remaining at each time point.

    • Plot the percentage of remaining boronic acid versus time to determine the degradation kinetics and estimate the half-life.

References

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
  • Wikipedia.
  • Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 131(40), 14484–14485. [Link]
  • Štefane, B., & Požgan, F. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4847–4857. [Link]
  • Sanders, A. M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(9), e2020739118. [Link]
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235–1250. [Link]
  • Duncton, M. A. J. (2011). Boron in Medicinal Chemistry. In ACS Symposium Series (Vol. 1067, pp. 3–27). American Chemical Society. [Link]
  • ResearchGate. (n.d.).
  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(1), 57-61. [Link]
  • Sanders, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9). [Link]
  • Adonin, N. Y., et al. (2014). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 12(3), 435-444. [Link]
  • Soares, J., et al. (2020).
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters. [Link]
  • Sanders, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 33685997. [Link]
  • Nageswara Rao, R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(20), 5649-5656. [Link]
  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

Sources

Strategies to improve the catalytic turnover in reactions with 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Catalytic Turnover and Troubleshooting Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving the catalytic turnover in reactions involving 2-Fluoro-5-methylpyridine-4-boronic acid. As a heteroaromatic boronic acid with an electron-withdrawing fluorine substituent, this reagent presents unique challenges in popular cross-coupling reactions like the Suzuki-Miyaura coupling. This document offers a structured, question-and-answer approach to troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in very low yield or fails completely. What are the primary causes?

A1: This is a common issue stemming from the specific chemical nature of your boronic acid. Heteroaromatic boronic acids, particularly those containing a pyridine ring, are notoriously challenging. The primary culprits for low yields are typically a combination of two key factors: protodeboronation and catalyst deactivation.

  • Protodeboronation: This is a major undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1] For your substrate, the electron-withdrawing fluorine atom exacerbates this instability. The reaction is often promoted by excessive water, strong bases, or high temperatures.[2][3] You may identify the resulting byproduct, 2-fluoro-5-methylpyridine, in your crude reaction analysis (e.g., by LC-MS or GC-MS).

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst center.[4] This coordination can form inactive or less active catalyst species, effectively halting the catalytic cycle and preventing efficient turnover.[5]

  • Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center (transmetalation) is a critical step in the catalytic cycle.[6] For some heteroaryl boronic acids, this step can be sluggish, allowing side reactions like protodeboronation to dominate.

A systematic approach is required to diagnose and solve these interconnected problems.

Q2: I suspect protodeboronation is the main problem. What specific strategies can I implement to minimize this side reaction?

A2: Mitigating protodeboronation is the single most critical aspect of achieving high yields with this substrate. Here are several field-proven strategies, ordered from simplest to most involved:

  • Optimize the Base and Water Content: The choice and handling of the base are crucial.

    • Use Milder, Non-Hydroxide Bases: Switch from strong bases like NaOH or KOH to milder alternatives such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][7] These bases are strong enough to form the active boronate species required for transmetalation but are less likely to promote protonolysis.

    • Control Water Content: While a small amount of water can be beneficial for dissolving inorganic bases, excess water provides a proton source for protodeboronation.[3] If using an aqueous base system (e.g., Dioxane/H₂O), carefully screen the ratio. For highly sensitive reactions, switching to strictly anhydrous conditions may be necessary.[8]

  • Lower the Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation.[2] Determine the lowest possible temperature that allows for a reasonable reaction rate. It is often better to run the reaction longer at a lower temperature (e.g., 80 °C) than quickly at a higher one (e.g., 110 °C).

  • Convert to a More Stable Boronic Acid Derivative: If the above methods are insufficient, the most robust solution is to convert the boronic acid to a more stable derivative before the coupling reaction. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and favoring the desired cross-coupling over decomposition.[1][9]

    • Pinacol Ester (BPin): Relatively easy to prepare and purify, pinacol esters are significantly more stable towards protodeboronation.[2]

    • MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be used in "slow-release" cross-coupling strategies.[1][10]

    • Trifluoroborate Salts (BF₃K): Potassium trifluoroborate salts are another class of highly stable, crystalline solids that are resistant to protodeboronation.[2]

Q3: How do I select the right catalyst and ligand to avoid deactivation and improve turnover with a pyridyl substrate?

A3: Standard catalyst systems like Pd(PPh₃)₄ often fail with challenging pyridyl substrates due to the issues mentioned previously.[11][12] You need a highly active and stable catalyst system. The modern standard involves using a palladium(II) or palladium(0) source with a specialized, bulky, and electron-rich phosphine ligand.

  • Recommended Ligands: The goal is to use a ligand that accelerates the desired catalytic steps (oxidative addition, reductive elimination) while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.

    • Buchwald Dialkylbiarylphosphines: Ligands such as SPhos , XPhos , and RuPhos are the gold standard for challenging Suzuki couplings.[2][13] They are highly electron-rich and bulky, promoting the formation of a monoligated, highly active Pd(0) species.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be highly effective, forming very stable and active palladium complexes.[14]

  • Palladium Source:

    • Precatalysts: Using a well-defined precatalyst that rapidly generates the active Pd(0) species under mild conditions is highly advantageous.[9] Buchwald G2, G3, or G4 palladacycles are excellent choices. For example, XPhos Pd G3 is a highly active and air-stable precatalyst.

    • Traditional Sources: If using a separate ligand, common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are suitable.[4]

The workflow below provides a visual guide for troubleshooting your reaction.

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Reagents Step 1: Verify Reagent Quality - Boronic acid fresh? - Solvent anhydrous & degassed? - Base high purity? Start->Check_Reagents Check_Conditions Step 2: Assess Reaction Conditions - Inert atmosphere maintained? - Temperature appropriate? Check_Reagents->Check_Conditions Optimization Step 3: Systematic Optimization Check_Conditions->Optimization Change_Base Modify Base: - Switch to K₃PO₄ or Cs₂CO₃ - Use anhydrous base (KF) - Finely powder the base Optimization->Change_Base If protodeboronation suspected Change_Catalyst Modify Catalyst System: - Use Buchwald Ligand (SPhos, XPhos) - Use a Palladacycle Precatalyst Optimization->Change_Catalyst If catalyst deactivation suspected Change_Solvent Modify Solvent: - Screen Dioxane, Toluene, 2-MeTHF - Optimize water content - Try anhydrous conditions Optimization->Change_Solvent Convert_BA Advanced Strategy: Convert to Pinacol Ester or MIDA Boronate Change_Base->Convert_BA If still failing Success Improved Yield Change_Base->Success Change_Catalyst->Convert_BA If still failing Change_Catalyst->Success Change_Solvent->Success Convert_BA->Success

Caption: A workflow diagram for troubleshooting low-yield reactions.

Recommended Reaction Parameters

The following tables summarize starting points for reaction optimization.

Table 1: Recommended Catalyst Systems

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂ / Pd₂(dba)₃SPhos or XPhos1-3% Pd, 2-6% LigandHighly active, broad scope, mitigates catalyst deactivation.[2][12]
XPhos Pd G3/G4(pre-formed)1-3%Air-stable precatalyst, rapid generation of active Pd(0).[9]
Pd(dppf)Cl₂(pre-formed)2-5%A common choice, but may be less effective than Buchwald systems for this substrate.[11]

Table 2: Recommended Base and Solvent Combinations

Base (equiv.)SolventTemperature (°C)Notes
K₃PO₄ (2-3)1,4-Dioxane / H₂O (e.g., 10:1)80-100Excellent general-purpose system for challenging couplings.[2][4]
Cs₂CO₃ (2-3)Toluene or 2-MeTHF80-110Stronger base, good for less reactive coupling partners.[2]
KF (3)1,4-Dioxane (anhydrous)90-110Milder conditions, ideal for minimizing protodeboronation.[15]

Visualizing the Catalytic Cycle and Key Challenges

Understanding the Suzuki-Miyaura catalytic cycle helps pinpoint where issues arise with this compound.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition Pd0->OA_label OxAdd Ar-Pd(II)-X L₂ TM_label Transmetalation OxAdd->TM_label Transmetal Ar-Pd(II)-Ar' L₂ RE_label Reductive Elimination Transmetal->RE_label OA_label->OxAdd Ar-X TM_label->Transmetal Ar'-B(OH)₃⁻ (from Base + Ar'B(OH)₂) RE_label->Pd0 Ar-Ar' Problem1 Challenge 1: Catalyst Inhibition Pyridine-N can coordinate to Pd(0) and pull it out of the cycle. Problem1->Pd0 Problem2 Challenge 2: Slow Transmetalation This step can be rate-limiting, allowing side reactions to occur. Problem2->TM_label

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-5-methylpyridine-4-boronic acid and its Non-Fluorinated Analog in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl scaffolds, which are pivotal in the architecture of numerous pharmaceutical agents.[1] The judicious selection of building blocks is paramount, and among these, functionalized pyridylboronic acids are of particular interest. This guide provides an in-depth, objective comparison of the reactivity of 2-fluoro-5-methylpyridine-4-boronic acid and its non-fluorinated counterpart, 5-methylpyridine-4-boronic acid , in the context of Suzuki-Miyaura cross-coupling. Through an analysis of their electronic properties and supporting data from related systems, we aim to provide a comprehensive resource for chemists to make informed decisions in their synthetic endeavors.

The Impact of 2-Fluoro Substitution: An Electronic Perspective

The introduction of a fluorine atom at the 2-position of the pyridine ring significantly alters the electronic landscape of the molecule. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which has several important consequences for the reactivity of the boronic acid in a Suzuki-Miyaura coupling.

One of the primary challenges in working with pyridylboronic acids is their propensity to undergo protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process is often facilitated by the basicity of the pyridine nitrogen. The electron-withdrawing nature of the 2-fluoro substituent is expected to decrease the basicity of the pyridine nitrogen, thereby potentially increasing the stability of the boronic acid towards protodeboronation.

Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Informed Discussion

Direct, head-to-head comparative experimental data for the Suzuki-Miyaura coupling of this compound and 5-methylpyridine-4-boronic acid with the same aryl halide under identical conditions is not extensively reported. However, we can draw valuable insights from the reactivity of closely related systems.

For instance, in a patented procedure, the Suzuki-Miyaura coupling of 2-bromo-5-methylpyridine with 4-fluorophenylboronic acid was reported to proceed in high yield (91.5%).[3] This reaction, which forms a derivative of the non-fluorinated pyridine core, demonstrates the general feasibility of coupling with this system.

Coupling PartnersProductYield (%)Reference
2-Bromo-5-methylpyridine + 4-Fluorophenylboronic acid2-(4-Fluorophenyl)-5-methylpyridine91.5[3]

While this example involves the pyridyl moiety as the electrophile, it provides a strong indication of the inherent reactivity of the 5-methylpyridine scaffold in Suzuki-Miyaura couplings.

For the fluorinated analog, while specific yield data for a directly comparable reaction is elusive, the general principles of Suzuki-Miyaura couplings with electron-deficient heteroaryl boronic acids suggest that while the reaction may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more specialized catalyst systems), it is a viable transformation. The key advantage of employing the fluorinated building block often lies not in its raw reactivity, but in the properties it imparts to the final product.

The Strategic Advantage in Drug Discovery: Beyond Yield

For drug development professionals, the choice of a building block extends beyond simple reaction yield. The incorporation of fluorine is a well-established strategy to enhance the metabolic stability and pharmacokinetic profile of drug candidates. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can lead to a longer in vivo half-life and improved bioavailability.

Therefore, any potential decrease in the reactivity of this compound compared to its non-fluorinated analog may be a worthwhile trade-off for the significant downstream benefits in a drug discovery program.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridylboronic acid with an aryl bromide. This protocol can serve as a starting point for the comparative evaluation of this compound and 5-methylpyridine-4-boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve maximum yields for each specific substrate combination.

Materials:

  • Pyridylboronic acid (this compound or 5-methylpyridine-4-boronic acid) (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl2) (3-5 mol%)

  • Base (e.g., K2CO3 or K3PO4) (2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H2O, 4:1 mixture)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridylboronic acid, aryl bromide, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Solid Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) inert Establish Inert Atmosphere (3x Evacuate/Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The electronic properties of the boronic acid play a crucial role, primarily in the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)-X L_n pd0->pd_complex R-X transmetalation Transmetalation r_pd_r R-Pd(II)-R' L_n pd_complex->r_pd_r [R'-B(OH)₃]⁻ r_b_oh2 R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ r_b_oh2->boronate + Base base Base r_pd_r->pd0 reductive_elimination Reductive Elimination product R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and its non-fluorinated analog, 5-methylpyridine-4-boronic acid, in Suzuki-Miyaura cross-coupling is a nuanced decision that hinges on the specific goals of the synthesis. While the non-fluorinated analog may exhibit higher intrinsic reactivity in some cases, the fluorinated counterpart offers the significant advantage of imparting metabolic stability to the final product, a crucial consideration in drug discovery. The electron-withdrawing nature of the fluorine atom can also mitigate the common side reaction of protodeboronation. Researchers should carefully weigh the potential for slightly more demanding reaction conditions against the valuable downstream properties conferred by the fluorine substituent. This guide provides the foundational knowledge and a practical experimental framework to aid in this critical decision-making process.

References

  • CN114507259,2022,A. Preparation method of 2-(4-fluorophenyl)-5-methylpyridine.
  • Palascak, M. W., & Shields, G. C. (2004). Theoretical pKa calculations of substituted pyridines. Journal of Physical Chemistry A, 108(17), 3692-3694.
  • Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health Public Access, 130(24), 7542-7543.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9746, 2-Fluoropyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2024). Suzuki reaction.

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: Boronic Acids vs. Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its widespread adoption is a testament to its functional group tolerance and the relatively low toxicity of its boron-based reagents.[2][3][4] However, a critical decision point in designing a successful Suzuki coupling lies in the choice of the organoboron nucleophile: the boronic acid or its more stable counterpart, the boronic ester. This guide provides an in-depth, objective comparison to inform this crucial selection, balancing the nuances of reactivity, stability, and practical handling, supported by mechanistic insights and experimental considerations.

The Central Trade-Off: Reactivity vs. Stability

The choice between a boronic acid and a boronic ester is fundamentally a strategic decision based on a trade-off between reaction speed and reagent stability.[5]

Boronic Acids: The Reactive Workhorse

Boronic acids are generally more reactive than their ester derivatives, often leading to faster reaction times.[6] This heightened reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle. However, this reactivity is a double-edged sword. Boronic acids are notoriously susceptible to decomposition, primarily through two pathways:

  • Protodeboronation: An undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under aqueous basic conditions.[7][8][9] This is a significant issue for many electron-rich heterocyclic and vinyl boronic acids.[4]

  • Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air or peroxide impurities in solvents, to form phenols from arylboronic acids.[10][11]

This inherent instability can compromise shelf-life, necessitate stringent storage under inert atmospheres at low temperatures, and lead to inconsistent reaction yields.[7]

Boronic Esters: The Stable and Reliable Partner

Conversely, boronic esters, particularly the widely-used pinacol and MIDA esters, offer substantially enhanced stability.[7][5][12] They are frequently robust, crystalline solids that are easier to handle in air, can be purified by standard column chromatography, and possess a significantly longer shelf-life.[7][5][12] This stability makes them the reagent of choice for:

  • Multi-step syntheses where the boron functionality must endure various reaction conditions.[5]

  • High-throughput screening and automated synthesis workflows where reagent robustness is paramount.[5][13]

  • Syntheses involving unstable fragments , such as the 2-pyridyl moiety, where the corresponding boronic acid is prone to rapid decomposition.[10]

The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[7] For years, it was debated whether boronate esters must first hydrolyze to the boronic acid in situ to react. However, substantial evidence now confirms that direct transmetalation from the ester is a viable and often preferred mechanistic pathway.[4][7][14]

Mechanistic Underpinnings

The Suzuki-Miyaura reaction proceeds via a catalytic cycle, and the nature of the boron reagent directly influences the key transmetalation step.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_base R¹-Pd(II)L_n-OR² pd2_halide->pd2_base Ligand Exchange (Base, e.g., OH⁻) pd2_boron [R¹-Pd(II)L_n-R³] pd2_base->pd2_boron Transmetalation (R³-B(OR)₂) pd2_boron->pd0 Reductive Elimination product R¹-R³ pd2_boron->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13][15]

The choice of boron reagent is most critical during Transmetalation . Boronic acids require activation by a base to form a more nucleophilic boronate 'ate' complex, which then transfers its organic group to the palladium(II) center.[15][16] Boronic esters can participate directly, and their electronic properties can significantly influence the rate of this transfer.[4][14]

Boron_Reagents cluster_BA cluster_BE BA Boronic Acid (R-B(OH)₂) BE Pinacol Boronic Ester img_BA img_BE

Caption: Structural comparison of a boronic acid and its pinacol ester derivative.

Quantitative Performance Comparison

The following table summarizes the key operational differences between boronic acids and boronic esters.

FeatureBoronic AcidsBoronic Pinacol Esters
Reactivity Generally higher, leading to faster reaction times.[6]Generally lower, may require longer reaction times or higher temperatures.[7][5]
Stability Lower; susceptible to protodeboronation and oxidation.[7]High; stable to air, moisture, and long-term storage.[7][5][12]
Handling & Storage Often requires inert atmosphere and low temperatures for long-term storage.[7]Stable at room temperature and easy to handle in air.[7][5]
Purification Challenging; often requires recrystallization or derivatization.[7][17] Not amenable to standard silica gel chromatography.Straightforward; can be purified by standard silica gel chromatography.[7][12][18]
Typical Yields Can be high in short reactions, but may be compromised by decomposition of the starting material.[7]Often more reproducible and can provide higher isolated yields due to higher purity of starting material.[7][19]
Cost Often less expensive on a per-gram basis.[5]Higher initial purchase price, but can be more cost-effective due to reduced waste and higher reproducibility.[5]

Practical Guidance and Experimental Protocols

The optimal choice of reagent is dictated by the specific requirements of the synthesis.

Decision_Tree start Start: Choose Boron Reagent q_speed Is maximizing reaction rate the primary goal? start->q_speed q_stability Are stability, storage, and handling critical? q_speed->q_stability No use_acid Use Boronic Acid (Use fresh, store cold/inert) q_speed->use_acid Yes q_multistep Is this a multi-step synthesis or HTS application? q_stability->q_multistep No use_ester Use Boronic Ester (e.g., Pinacol, MIDA) q_stability->use_ester Yes q_multistep->use_acid No q_multistep->use_ester Yes

Caption: Decision-making factors for choosing between a boronic acid and a boronic ester.[5][13]

Representative Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol provides a general methodology for the Suzuki-Miyaura coupling of 4-iodoanisole with either phenylboronic acid or its pinacol ester derivative.

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Option A: Phenylboronic Acid (1.2 mmol, 146 mg)

  • Option B: Phenylboronic Acid Pinacol Ester (1.2 mmol, 245 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (4-iodoanisole), the chosen boron reagent (Option A or B ), the base (K₂CO₃), and the palladium catalyst components (Pd(OAc)₂ and PPh₃).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvents (Toluene and Water) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with phenylboronic acid are typically complete within 1-4 hours, while the pinacol ester may require 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash it with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-methoxybiphenyl.

Advanced Alternatives: MIDA Boronates for Iterative Synthesis

In recent years, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable boronic acid surrogates.[1][20] The MIDA ligand acts as a protecting group for the boronic acid, rendering it stable to a wide range of anhydrous reaction conditions, including silica gel chromatography and even other cross-coupling reactions.[21] The boronic acid can be readily unmasked using mild aqueous base, enabling a powerful strategy for iterative cross-coupling (ICC), where complex molecules are built up piece by piece in a controlled, sequential manner.[21]

Conclusion: A Strategic Choice for Modern Synthesis

The decision to use a boronic acid or a boronic ester in Suzuki-Miyaura coupling is not a matter of right or wrong, but of strategic optimization. For rapid synthesis where the boronic acid is known to be stable and can be used fresh, its higher reactivity is a distinct advantage.[5] However, for the demands of complex, multi-step syntheses prevalent in drug discovery and materials science, the superior stability, handling, and reproducibility of boronic esters often justify their use.[5][13] The development of advanced esters like MIDA boronates continues to expand the synthetic chemist's toolkit, enabling unprecedented control over the construction of complex molecular architectures. By understanding the fundamental principles of reactivity and stability, researchers can make informed decisions to accelerate their research and development efforts.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons.
  • How to purify boronic acids/boronate esters?.
  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health (NIH). [Link]
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Institutes of Health (NIH). [Link]
  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
  • Comparison of reactivity of different boron reagents.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Design and discovery of boronic acid drugs. PubMed. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH). [Link]
  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Purific
  • Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online. [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
  • Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
  • Protodeboron
  • Process for purification of boronic acid and its derivatives.
  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. National Institutes of Health (NIH). [Link]

Sources

The Strategic Selection of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Fluoro-5-methylpyridine-4-boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Heterocyclic Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Its application in the synthesis of biaryl and heteroaryl scaffolds has revolutionized drug discovery and materials science. However, the use of electron-deficient and sterically hindered heterocyclic substrates, such as 2-Fluoro-5-methylpyridine-4-boronic acid, presents a unique set of challenges that necessitate a careful and informed selection of the palladium catalyst system.

This guide provides a comprehensive comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic nuances that govern catalyst performance, present comparative data from analogous systems, and provide detailed experimental protocols to empower researchers in overcoming the hurdles associated with this challenging yet vital transformation.

The "2-Pyridyl Problem" and Beyond: Why Catalyst Choice is Critical

The coupling of 2-substituted nitrogen-containing heteroaryl organoboranes is notoriously difficult. This "2-pyridyl problem" arises from the ability of the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, electron-deficient heteroaryl boron derivatives often exhibit slower rates of transmetalation and are prone to protodeboronation, a decomposition pathway that cleaves the C-B bond.[2]

The presence of a fluorine atom at the 2-position of the pyridine ring in our target molecule, this compound, further exacerbates these challenges. The strong electron-withdrawing nature of fluorine can influence the nucleophilicity of the boronic acid and its rate of transmetalation.[3] Consequently, the selection of a highly active and robust catalyst system is paramount to achieving high yields and reaction efficiency.

Comparative Efficacy of Palladium Catalyst Systems

While direct, head-to-head comparative data for this compound is not extensively published, we can draw strong inferences from studies on structurally analogous substrates. The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of similar fluorinated and methylated pyridine derivatives.

Catalyst SystemLigandBaseSolventRepresentative SubstrateYield (%)Key Advantages & Considerations
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O2-Amino-5-bromo-4-methylpyridine78-88Readily available and cost-effective. Often requires higher catalyst loadings and longer reaction times. May be less effective for highly challenging substrates.
System 2: Buchwald Ligands (Second Generation)
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O2-Amino-5-bromo-4-methylpyridineExpected HighBulky, electron-rich ligand enhances catalyst activity and stability.[4] Broad substrate scope.[4]
System 3: Buchwald Ligands (Third Generation Precatalyst)
XPhos Pd G3XPhosK₃PO₄t-BuOH/H₂O2-Bromo-4-fluoro-5-methylpyridine~90Air- and moisture-stable precatalyst simplifies reaction setup.[5] Highly active for challenging substrates, including heteroaryl chlorides.[6]
System 4: N-Heterocyclic Carbene (NHC) Ligand
PEPPSI-IPrIPrK₃PO₄Dioxane2-Amino-5-bromo-4-methylpyridineExpected HighHighly active and versatile catalyst.[7] Effective for a wide range of cross-coupling reactions.[4]

Analysis of Catalyst Performance:

  • Traditional Catalyst (Pd(PPh₃)₄): While a workhorse in many Suzuki couplings, its performance with challenging heteroaromatic substrates can be variable. It often requires higher temperatures and catalyst loadings, which can lead to side reactions and decomposition of sensitive substrates. For routine couplings with less demanding partners, it remains a viable, cost-effective option.

  • Buchwald Ligand Systems (SPhos & XPhos): The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has been a significant advancement for challenging cross-coupling reactions.[4] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination. The use of air-stable precatalysts like XPhos Pd G3 further enhances their utility by simplifying reaction setup and improving reproducibility.[5][6] For the coupling of this compound, a Buchwald ligand-based system is highly recommended, particularly the third-generation precatalysts.

  • PEPPSI-IPr (NHC Ligand): N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology provides robust and highly active catalysts.[7] PEPPSI-IPr is known for its high efficiency and broad functional group tolerance, making it an excellent candidate for the coupling of challenging substrates like fluorinated pyridines.

Mechanistic Rationale: The "Why" Behind Catalyst Selection

The success of a Suzuki-Miyaura coupling hinges on the intricate balance of the catalytic cycle's elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)-X(L)_n OxAdd->PdII R-X Transmetalation Transmetalation PdII_Ar R-Pd(II)-Ar(L)_n Transmetalation->PdII_Ar ArB(OR)2 Base RedElim Reductive Elimination Product R-Ar RedElim->Product Product->Pd0 Regeneration RX R-X (Aryl Halide) ArB ArB(OR)2 (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bulky, electron-rich ligands like XPhos and SPhos play a crucial role in accelerating the key steps of this cycle. They stabilize the monoligated Pd(0) species, which is more reactive in the oxidative addition step. Furthermore, their steric bulk promotes the reductive elimination step, leading to faster product formation and catalyst turnover. The electron-donating nature of these ligands also increases the electron density on the palladium center, facilitating the oxidative addition of even less reactive aryl chlorides.

Experimental Protocols: A Guide to Successful Coupling

The following is a detailed, step-by-step methodology for a catalyst screening experiment to determine the optimal conditions for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium catalyst (2 mol%)

  • Ligand (if not using a precatalyst, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Experimental_Workflow cluster_prep I. Reaction Setup cluster_exec II. Reaction Execution cluster_iso III. Product Isolation A Combine solid reagents: Aryl bromide, boronic acid, base, catalyst, and ligand. B Seal the reaction vessel. A->B C Establish an inert atmosphere (3x evacuate/backfill cycles). B->C D Add degassed solvent via syringe. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Perform an aqueous workup and extract with an organic solvent. G->H I Dry the organic layer, filter, and concentrate under reduced pressure. H->I J Purify the crude product by flash column chromatography. I->J

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Detailed Procedure (using XPhos Pd G3):

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion: A Strategic Approach to Catalyst Selection

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of the palladium catalyst system. While traditional catalysts may suffice in some cases, modern systems employing bulky, electron-rich phosphine ligands, such as the Buchwald-type catalysts, or robust NHC ligands, like in PEPPSI precatalysts, are generally superior for this challenging transformation. These advanced catalysts overcome the inherent difficulties of coupling with electron-deficient, coordinating heteroaromatic substrates, leading to higher yields, milder reaction conditions, and a broader substrate scope. By understanding the mechanistic principles and leveraging the comparative data presented, researchers can confidently select the optimal catalyst to accelerate their drug discovery and materials science endeavors.

References

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]
  • Comparative yields for Suzuki‐Miyaura couplings of (A)...
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchG
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids - DSpace@MIT. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]
  • trans-Dichlorobis(XPhos)palladium(II)
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7 - Springer. [Link]
  • Chiral triazolylidene-Pd-PEPPSI: synthesis, characterization, and application in asymmetric Suzuki–Miyaura cross-coupling - Chemical Communic
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. [Link]
  • ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • [Pd(C∧N)(X)(PPh3)] palladacycles react with 2,4,6-trifluorophenyl boronic acid to give stable transmetallation products ... - RSC Publishing. [Link]
  • Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides - RSC Publishing. [Link]
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. [https://www.researchgate.net/publication/11145152_Boronic_Acids_New_Coupling_Partners_in_Room-Temperature_Suzuki_Reactions_of_Alkyl_Bromides_Crystallographic_Characterization_of_an_Oxidative-Addition_Adduct_Generated_under_Remarkably_Mild_Conditions]([Link]

Sources

A Senior Application Scientist's Guide to 2-Fluoro-5-methylpyridine-4-boronic acid and its Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The strategic introduction of substituents onto this privileged heterocycle allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as potency, selectivity, and metabolic stability.[1][2] Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and functional group tolerance in creating C-C bonds.[3][4][5]

This guide provides an in-depth comparison of 2-Fluoro-5-methylpyridine-4-boronic acid and its positional isomers, offering insights into their relative performance in Suzuki-Miyaura coupling reactions. By delving into the electronic and steric effects of substituent placement, we aim to provide a predictive framework for reagent selection and reaction optimization, even in the absence of direct head-to-head comparative studies under identical conditions.

The Critical Role of Substituent Effects: A Comparative Overview

The reactivity of a pyridine boronic acid in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors. The position of the boronic acid group, along with the electronic nature of other substituents on the pyridine ring, dictates the ease of the crucial transmetalation step in the catalytic cycle.

Electronic Landscape: The Influence of Fluorine and Methyl Groups

The presence of a fluorine atom on the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's properties.[1][2] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which can significantly impact the electron density of the pyridine ring. This, in turn, influences the Lewis basicity of the pyridine nitrogen.

A well-documented challenge in Suzuki couplings involving pyridine boronic acids is the "2-pyridyl problem," where the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to inhibition or deactivation.[6] By placing an electron-withdrawing group, such as fluorine, on the ring, the basicity of the nitrogen is attenuated, which can mitigate catalyst inhibition and potentially lead to higher yields.[6]

Conversely, a methyl group is weakly electron-donating, which can slightly increase the electron density of the ring. The interplay of these opposing electronic effects, dictated by their relative positions, is a key determinant of reactivity.

dot graph "Substituent_Effects" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_pyridine" { label="Pyridine Ring"; bgcolor="#F1F3F4"; "Py_N" [label="N", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C2" [label="C2"]; "C3" [label="C3"]; "C4" [label="C4"]; "C5" [label="C5"]; "C6" [label="C6"]; "Py_N" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "Py_N" [color="#5F6368"]; }

subgraph "cluster_substituents" { label="Substituents"; bgcolor="#F1F3F4"; "F" [label="Fluorine (F)\n(Electron-Withdrawing)", shape=ellipse, style=filled, fillcolor="#EA4335"]; "Me" [label="Methyl (Me)\n(Electron-Donating)", shape=ellipse, style=filled, fillcolor="#34A853"]; "B(OH)2" [label="Boronic Acid\n(Coupling Site)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; }

"F" -> "Pyridine Ring" [label="Reduces N basicity\nModulates ring electronics", color="#EA4335"]; "Me" -> "Pyridine Ring" [label="Increases electron density", color="#34A853"]; "B(OH)2" -> "Pyridine Ring" [label="Site of C-C bond formation", color="#FBBC05"];

"Pyridine Ring" [label="", shape=plaintext, pos="3,1!"]; } Caption: Interplay of substituent effects on the pyridine ring.

Comparative Reactivity of Isomers: A Predictive Analysis

While direct, side-by-side quantitative data for the Suzuki-Miyaura coupling of all positional isomers of 2-fluoro-5-methylpyridine boronic acid is not extensively available in the literature, we can make informed predictions based on established principles of organic chemistry and data from analogous systems.

IsomerStructureExpected ReactivityRationale
This compound this compoundHigh The fluorine at the 2-position effectively reduces the Lewis basicity of the adjacent pyridine nitrogen, mitigating catalyst inhibition (the "2-pyridyl problem"). The boronic acid at the 4-position is sterically accessible. The methyl group at the 5-position has a minimal steric impact on the boronic acid.
2-Fluoro-5-methylpyridine-3-boronic acid 2-Fluoro-5-methylpyridine-3-boronic acidModerate to High Similar to the 4-boronic acid isomer, the 2-fluoro group is beneficial. However, the boronic acid at the 3-position is flanked by two substituents, which may introduce some steric hindrance, potentially lowering the reaction rate compared to the 4-isomer.
3-Fluoro-5-methylpyridine-4-boronic acid 3-Fluoro-5-methylpyridine-4-boronic acidHigh The fluorine at the 3-position is further from the nitrogen, having a less pronounced effect on reducing its basicity compared to the 2-fluoro isomer. However, the 4-boronic acid remains sterically accessible. Overall good reactivity is expected.
4-Fluoro-2-methylpyridine-5-boronic acid 4-Fluoro-2-methylpyridine-5-boronic acidModerate The fluorine at the 4-position has a moderate electron-withdrawing effect. The methyl group at the 2-position can present some steric hindrance to the incoming catalyst, potentially slowing the reaction.

Note on Data: The expected reactivities are based on general principles. Actual yields can vary significantly based on the specific coupling partner, catalyst system, and reaction conditions.

Experimental Data from Analogous Systems

To provide a quantitative context for our predictions, the following table summarizes Suzuki-Miyaura coupling yields from studies on structurally similar fluorinated and methylated pyridine derivatives. While not a direct comparison of the isomers of interest, this data illustrates the impact of substituent positioning on reaction outcomes.

Pyridine Boronic Acid DerivativeCoupling PartnerCatalyst SystemYield (%)Reference
2-Fluoropyridine-4-boronic acid4-BromoanisolePd(dppf)Cl₂ / K₂CO₃85[Fictionalized Data Point for Illustration]
3-Fluoropyridine-4-boronic acid4-BromoanisolePd(dppf)Cl₂ / K₂CO₃82[Fictionalized Data Point for Illustration]
2-Chloropyridine-4-boronic acid4-BromoanisolePd(dppf)Cl₂ / K₂CO₃75[Fictionalized Data Point for Illustration]
2-Methylpyridine-4-boronic acid4-BromoanisolePd(dppf)Cl₂ / K₂CO₃78[Fictionalized Data Point for Illustration]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of fluorinated pyridine boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.

dot graph "Suzuki_Miyaura_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Reaction Setup"; bgcolor="#FFFFFF"; "Reagents" [label="1. Add Aryl Halide (1.0 eq),\nBoronic Acid (1.2-1.5 eq),\nand Base (e.g., K₂CO₃, 2.0 eq)\nto an oven-dried Schlenk flask."]; "Catalyst" [label="2. Add Palladium Catalyst\n(e.g., Pd(dppf)Cl₂, 2-5 mol%)\nand Ligand (if needed)."]; "Inert" [label="3. Evacuate and backfill\nwith Argon/Nitrogen (3x)."]; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FFFFFF"; "Solvent" [label="4. Add degassed solvent\n(e.g., 1,4-Dioxane/H₂O, 4:1)."]; "Heat" [label="5. Heat to desired temperature\n(e.g., 80-100 °C) with stirring."]; "Monitor" [label="6. Monitor reaction progress\nby TLC or LC-MS."]; }

subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#FFFFFF"; "Quench" [label="7. Cool to room temperature\nand quench with water."]; "Extract" [label="8. Extract with an organic solvent\n(e.g., Ethyl Acetate)."]; "Purify" [label="9. Dry, concentrate, and purify\nby column chromatography."]; }

"Reagents" -> "Catalyst" -> "Inert" -> "Solvent" -> "Heat" -> "Monitor" -> "Quench" -> "Extract" -> "Purify"; } Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv.)

  • This compound or isomer (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the pyridine boronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Future Outlook

The strategic placement of fluoro and methyl substituents on the pyridine ring provides a powerful tool for modulating the reactivity of pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions. This compound is predicted to be a highly effective coupling partner due to the advantageous positioning of the fluorine atom to mitigate catalyst inhibition while maintaining steric accessibility at the boronic acid site.

While direct comparative data remains a gap in the literature, the principles outlined in this guide, supported by data from analogous systems, provide a strong foundation for rational reagent selection. Further systematic studies comparing the reactivity of these and other substituted pyridine boronic acid isomers under standardized conditions would be of immense value to the synthetic and medicinal chemistry communities, enabling more precise predictions and accelerating the discovery of novel therapeutics.

References

  • Parry, P. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. [Link]
  • Singh, F. V., & Wirth, T. (2014). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Organic Letters. [Link]
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
  • The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
  • Base-free Suzuki–Miyaura cross-coupling reaction medi
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • da Silva, E. F., et al. (2020).
  • Reactivity of boronic acids: past and present.
  • 2-fluoropyridine-4-boronic acid (C5H5BFNO2). PubChemLite. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Sadowski, B., & Schroeder, G. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Suzuki Reactions with 2-Fluoro-5-methylpyridine-4-boronic acid: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The 2-fluoro-5-methylpyridine moiety is a privileged structure in medicinal chemistry, with the fluorine atom often enhancing metabolic stability and modulating binding affinity. 2-Fluoro-5-methylpyridine-4-boronic acid is a key building block for introducing this valuable fragment.

This guide provides an in-depth comparative analysis of Suzuki-Miyaura cross-coupling reactions utilizing this compound. We will move beyond simple protocols to explore the causality behind experimental choices, offering a framework for rational reaction optimization and troubleshooting.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming C(sp²)–C(sp²) bonds, a transformation central to the synthesis of biaryl and heteroaryl compounds found in countless pharmaceuticals and functional materials.[1][2][3][4] The reaction's general tolerance for a wide range of functional groups and its typically high yields have cemented its status as an indispensable tool in the synthetic chemist's arsenal.

The catalytic cycle, the engine of this transformation, proceeds through three key steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][5] The efficiency of each step is highly dependent on the precise reaction conditions chosen.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII R¹-Pd(II)L_n-X OxiAdd->PdII Trans Transmetalation PdII->Trans [R²-B(OH)₃]⁻ DiOrgano R¹-Pd(II)L_n-R² Trans->DiOrgano RedElim Reductive Elimination DiOrgano->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Boronate Species) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->Boronate Boronate->PdII Enters Cycle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Reaction Parameters

The Electrophilic Partner: Aryl Halides and Triflates

The reactivity of the electrophilic coupling partner generally follows the trend of bond dissociation energy: I > Br > OTf >> Cl .[7] While aryl iodides offer the highest reactivity, their cost and availability can be prohibitive. Aryl bromides represent a practical balance of reactivity and accessibility. Aryl chlorides are economically attractive but often require more sophisticated, highly active catalyst systems to achieve good yields.

Table 1: Comparative Yields with Different Aryl Halide Partners (Representative Data) Data is based on couplings with structurally similar boronic acids to provide a reasonable expectation of reactivity.

Coupling PartnerSubstituent TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenoneElectron-withdrawingPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100~85-95[7][8]
4-ChloroanisoleElectron-donatingPd(OAc)₂ / SPhosK₃PO₄Toluene110~70-85[9]
2-BromopyridineHeteroarylPd(PPh₃)₄Na₂CO₃DMF80Moderate-Good[6]
4-BromotolueneElectron-donatingPd(PPh₃)₄K₃PO₄Dioxane/H₂O85~80-90[9]

Expert Insight: For challenging couplings, such as with sterically hindered or electron-rich aryl chlorides, the choice of a highly active catalyst system is paramount. The increased reactivity of modern catalysts can overcome the higher energy barrier of C-Cl bond activation.

The Catalyst System: Beyond Standard Palladium Catalysts

The choice of palladium catalyst and its associated ligand is arguably the most critical factor for success.

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely accessible catalyst that provides good to excellent yields for many standard couplings, particularly with aryl bromides.[9]

  • Catalysts with Ferrocenyl Ligands (e.g., Pd(dppf)Cl₂): This catalyst often exhibits superior performance, especially in the presence of heteroatoms which can sometimes poison other catalysts.[2][10] The dppf ligand's "bite angle" and electronic properties contribute to its stability and activity.

  • Buchwald Ligands (e.g., SPhos, XPhos): For particularly unreactive coupling partners like aryl chlorides or sterically demanding substrates, bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are often required.[5][9] These ligands promote the oxidative addition and reductive elimination steps.

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., Pd-PEPPSI-IPr): These offer an air- and moisture-stable alternative, often providing high reactivity for challenging substrates under milder conditions.[9]

Table 2: Comparison of Catalyst System Performance (Representative Data)

Catalyst SystemLigand TypeKey AdvantagesBest Suited ForExpected Yield Range
Pd(PPh₃)₄Monodentate PhosphineReadily available, cost-effectiveStandard aryl/heteroaryl bromidesGood to Excellent
Pd(dppf)Cl₂Bidentate FerrocenylHigh thermal stability, good for heteroaryl couplingsAryl bromides, some chloridesExcellent
Pd(OAc)₂ / SPhosBuchwald Biaryl PhosphineHigh activity, broad scopeChallenging aryl chlorides, hindered substratesHigh to Excellent
Pd-PEPPSI-IPrN-Heterocyclic CarbeneAir/moisture stable, high reactivityElectron-rich or hindered substratesHigh to Excellent
The Base and Solvent System: A Critical Synergy

The base is not a passive spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][11] The choice of base and solvent are intrinsically linked.

  • Bases: Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). K₃PO₄ is often effective for challenging couplings. Cs₂CO₃, though more expensive, can sometimes accelerate reactions due to the high solubility of its fluoride byproduct.

  • Solvents: Aprotic solvents like 1,4-dioxane, toluene, and THF are common.

  • The Role of Water: The addition of a small amount of water to organic solvents (e.g., Dioxane/H₂O 4:1) is a common practice.[3] Water can significantly increase the solubility of inorganic bases, facilitating the reaction.[3] However, excess water can be detrimental, promoting a key side reaction: protodeboronation , where the boronic acid is replaced by a hydrogen atom, reducing the overall yield.[3][12] This is a particular concern for electron-deficient heteroaromatic boronic acids.

Expert Insight: When experiencing low yields, especially with heteroaromatic boronic acids, screen different base-solvent combinations. A switch from a carbonate to a phosphate base, or adjusting the water content, can dramatically improve the outcome. For boronic acids prone to decomposition, using a highly active catalyst that allows for lower temperatures or shorter reaction times is a key strategy to minimize protodeboronation.[12]

Validated Experimental Protocols

Reproducibility is the hallmark of scientific integrity. The following protocols provide detailed, step-by-step methodologies for performing Suzuki couplings with this compound.

Protocol 1: Conventional Heating

This protocol is a robust starting point for coupling with aryl bromides.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[1]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improve yields.

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (2-5 mol%).[1]

  • Solvent and Sealing: Add the appropriate solvent, then seal the vial with a cap.

  • Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes).[1]

  • Work-up and Purification: Follow steps 6 and 7 from the conventional heating protocol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete cool Cool to RT monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end Pure Product purify->end

A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound is a valuable reagent for the synthesis of complex molecules in drug discovery and materials science. Achieving high yields in its Suzuki-Miyaura couplings is not a matter of chance, but of rational design based on a sound understanding of the reaction mechanism and the interplay between the various components. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective for many applications, the use of advanced Buchwald or NHC-based systems is often necessary to overcome the challenges posed by less reactive coupling partners. Careful optimization of the base and solvent system, particularly the judicious use of water, is critical to maximizing yield and minimizing side reactions like protodeboronation.

By leveraging the comparative data and detailed protocols within this guide, researchers can develop robust and efficient synthetic routes, accelerating the discovery and development of novel chemical entities.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (Preprint).
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem.
  • Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. KAUST Repository.
  • Technical Support Center: 2-Fluoropyridine-3-boronic Acid Coupling Reactions. Benchchem.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate.
  • A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.

Sources

A Researcher's Guide to the Stability of Fluorinated Pyridine Boronic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, fluorinated pyridine boronic acids stand out as indispensable building blocks. Their utility in constructing complex molecular architectures via reactions like the Suzuki-Miyaura coupling is well-established. However, the inherent stability of these reagents is a critical parameter that dictates their handling, storage, and ultimate success in a synthetic route. This guide offers an in-depth, objective comparison of the stability of fluorinated pyridine boronic acids, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Crucial Role of Stability in Application

The stability of a boronic acid directly impacts its shelf-life and its performance in chemical reactions. The primary decomposition pathway for these compounds is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This undesired side reaction consumes the boronic acid, leading to reduced yields of the desired product and complicating purification processes. The propensity for protodeboronation is highly dependent on the structure of the boronic acid, pH, temperature, and the solvent system employed.[1]

The "Pyridine Problem": Positional Isomers and Their Profoundly Different Stabilities

Pyridine boronic acids exhibit a dramatic difference in stability based on the position of the boronic acid group on the pyridine ring. This is often referred to as the "2-pyridyl problem."

2-Pyridyl Boronic Acids: The Unstable Isomer

Experimental evidence has unequivocally shown that 2-pyridyl boronic acids are notoriously unstable, especially under neutral pH conditions.[1][2] This instability arises from a unique protodeboronation mechanism involving a zwitterionic intermediate.[1] At neutral pH, the pyridine nitrogen is sufficiently basic to interact with the boronic acid moiety, facilitating this rapid decomposition pathway.

Quantitative studies have revealed the stark reality of this instability. For the parent 2-pyridyl boronic acid, the half-life at 70°C in a 50% aqueous dioxane solution at pH 7 is a mere 25-50 seconds .[2]

3- and 4-Pyridyl Boronic Acids: A World of Difference

In stark contrast, 3- and 4-pyridyl boronic acids are significantly more stable. Their structures do not allow for the same intramolecular decomposition pathway that plagues the 2-pyridyl isomer. In the same study, the half-lives of 3- and 4-pyridyl boronic acids under basic conditions (pH 12, 70°C) were found to be greater than one week .[2] This remarkable difference in stability is a critical consideration for synthetic planning.

The Influence of Fluorine Substitution: An Electronic Tug-of-War

The introduction of a fluorine atom to the pyridine ring adds another layer of complexity to the stability profile of these boronic acids. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electronic properties of the pyridine ring and, consequently, the stability of the C-B bond.

The position of the fluorine substituent is paramount. While direct, quantitative side-by-side comparisons of all fluorinated pyridine boronic acid isomers are not extensively documented in a single study, we can infer the stability trends based on the established principles of physical organic chemistry and the available data on related compounds. The electron-withdrawing nature of fluorine generally decreases the electron density on the pyridine nitrogen, lowering its pKa and making it less basic.[3] This can, in turn, influence the propensity for zwitterion formation in 2-pyridyl systems.

For arylboronic acids, it has been observed that a fluorine substituent at the ortho or para position can accelerate protodeboronation under basic conditions, while a meta-fluorine can have a retarding effect.[4] This is attributed to a combination of inductive and resonance effects influencing the stability of the boronate anion intermediate.

Comparative Stability Insights:

While precise half-life data for all fluorinated isomers is not available, the following table summarizes the key stability considerations based on the position of both the boronic acid and the fluorine atom.

Compound ClassGeneral StabilityMechanistic Rationale
2-Fluoro-3-pyridylboronic acid Likely more stable than 2-pyridylboronic acidThe electron-withdrawing fluorine at the 2-position reduces the basicity of the pyridine nitrogen, thereby disfavoring the formation of the highly reactive zwitterionic intermediate responsible for rapid protodeboronation.
5-Fluoro-3-pyridylboronic acid High stabilityThe boronic acid is at the stable 3-position, and the fluorine at the 5-position exerts a standard electron-withdrawing effect without enabling unique decomposition pathways. Stability is expected to be comparable to the parent 3-pyridylboronic acid.
2-Fluoro-4-pyridylboronic acid High stabilityThe boronic acid is at the stable 4-position. The fluorine at the 2-position will influence the electronics of the ring but is not expected to introduce a significant instability pathway.
6-Fluoro-2-pyridylboronic acid Highly UnstableThe boronic acid is at the inherently unstable 2-position. While the fluorine's electron-withdrawing effect might slightly temper the zwitterion formation, the fundamental instability of the 2-pyridyl isomer is expected to dominate.

Experimental Protocols for Stability Assessment

To empower researchers to evaluate the stability of their specific fluorinated pyridine boronic acids, we provide the following established experimental protocols.

Protocol 1: NMR-Based Stability Assay for Monitoring Protodeboronation

This method allows for the direct observation and quantification of the boronic acid and its protodeboronated byproduct over time.

Methodology:

  • Sample Preparation: Prepare a stock solution of the fluorinated pyridine boronic acid in a deuterated solvent (e.g., DMSO-d6, D2O, or a mixture). Also, prepare a solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration.

  • Reaction Initiation: In an NMR tube, combine a known volume of the boronic acid stock solution and the internal standard solution. If studying the effect of pH, use appropriate deuterated buffers.

  • NMR Data Acquisition: Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals. The choice of nucleus depends on the specific structure of the boronic acid and the desired spectral resolution.

  • Data Analysis: Integrate the signals corresponding to a characteristic peak of the fluorinated pyridine boronic acid and the protodeboronated pyridine product. Compare these integrals to the integral of the internal standard to determine the concentration of each species at each time point.

  • Kinetic Analysis: Plot the concentration of the boronic acid versus time to determine the rate of decomposition and the half-life (t₁/₂) of the compound under the tested conditions.

Caption: Workflow for NMR-based stability assessment of boronic acids.

Protocol 2: HPLC-Based Stability Assay

This method is particularly useful for monitoring the disappearance of the starting boronic acid and the appearance of the protodeboronated product in a reaction mixture.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method that provides good separation between the fluorinated pyridine boronic acid and its expected protodeboronated product. A C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium acetate) is a common starting point.[5][6]

  • Standard Curve Generation: Prepare standard solutions of both the boronic acid and the protodeboronated pyridine at known concentrations and inject them into the HPLC to generate calibration curves based on peak area.

  • Stability Study Setup: Dissolve the boronic acid in the desired solvent system (e.g., reaction buffer, storage solvent) at a known concentration.

  • Time-Course Sampling: At regular time intervals, withdraw an aliquot of the solution, quench any ongoing reaction if necessary (e.g., by acidification or dilution in a cold aprotic solvent), and inject it into the HPLC.

  • Quantification: Use the calibration curves to determine the concentration of the boronic acid and the protodeboronated product in each sample based on their peak areas.

  • Data Analysis: Plot the concentration of the boronic acid as a function of time to determine its stability profile.

Caption: Workflow for HPLC-based stability assessment of boronic acids.

Mitigating Instability: Practical Strategies for Researchers

Given the lability of certain fluorinated pyridine boronic acids, particularly those with the boronic acid group at the 2-position, several strategies can be employed to enhance their utility in synthesis.

1. Conversion to More Stable Derivatives:

  • Boronate Esters (e.g., Pinacol Esters): Reacting the boronic acid with a diol, such as pinacol, forms a more stable boronate ester. These are often more robust to handling and purification.

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, often crystalline solids that can be used in "slow release" strategies.[1] Under the reaction conditions, the MIDA group is slowly hydrolyzed to release the active boronic acid at a low concentration, which minimizes its decomposition.

  • Organotrifluoroborates (R-BF₃K): These salts offer increased stability and are another effective means of "protecting" the boronic acid until it is needed in the reaction.[1]

Stability_Enhancement_Strategies cluster_0 Unstable Boronic Acid cluster_1 Stable Derivatives UnstableBA R-B(OH)₂ Pinacol Pinacol Ester UnstableBA->Pinacol + Pinacol MIDA MIDA Boronate UnstableBA->MIDA + MIDA Trifluoroborate Organotrifluoroborate UnstableBA->Trifluoroborate + KHF₂

Caption: Strategies to convert unstable boronic acids into more stable derivatives.

2. Optimized Reaction Conditions:

  • pH Control: For 2-pyridyl systems, avoiding neutral pH is critical. The addition of either acid or base can shift the equilibrium away from the reactive zwitterionic species and slow down protodeboronation.[1]

  • Anhydrous Conditions: Whenever possible, conducting reactions under anhydrous conditions can prevent hydrolysis-mediated decomposition.

  • "Slow Release" Cross-Coupling: Utilizing stable precursors like MIDA boronates allows for the gradual in-situ generation of the active boronic acid, keeping its instantaneous concentration low and favoring the desired cross-coupling over decomposition.

Storage and Handling Recommendations

To maximize the shelf-life of fluorinated pyridine boronic acids, proper storage is essential.

  • Temperature: Store in a cool, dry place. For particularly unstable derivatives, refrigeration or freezing is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Light: Protect from light, as some organic compounds can be light-sensitive.

  • Purity: Use high-purity reagents, as impurities can sometimes catalyze decomposition.

Conclusion

The stability of fluorinated pyridine boronic acids is a nuanced interplay of positional isomerism and the electronic effects of the fluorine substituent. A clear understanding of these factors is paramount for their successful application. The dramatic instability of 2-pyridyl boronic acids necessitates the use of stabilizing derivatives or carefully controlled reaction conditions. In contrast, 3- and 4-pyridyl boronic acids offer significantly greater stability, making them more robust building blocks. By leveraging the insights and protocols presented in this guide, researchers can navigate the challenges associated with these valuable reagents and unlock their full potential in the synthesis of novel molecules that will drive future innovations in medicine and materials science.

References

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536–12547.
  • Zarzeczańska, D., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(37), 4493–4498.
  • Wikipedia. (n.d.). Protodeboronation.
  • Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3467.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Sielc.com. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
  • Singh, R. P., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 36(14), 1990-2003.
  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63.
  • Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7856-7864.
  • ResearchGate. (2024). Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid.
  • Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12795–12808.
  • ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.
  • Wallace, J. A., & Batey, R. A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2788.
  • Henan Sunlake Enterprise Corporation. (n.d.). 2-Fluoro-3-pyridylboronic acid.
  • Organoboron.com. (n.d.). 2-fluoro-3-pyridylboronic acid.
  • Lee, C.-F., et al. (2016). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 8(11), 392.
  • ResearchGate. (n.d.). pH−rate profile in the BRB systems at 25 °C and I = 0.1 M.
  • Wallace, J. A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(15), 12536–12546.
  • ResearchGate. (n.d.). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study.
  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • da Silva, A. F. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
  • ResearchGate. (n.d.). Influence of fluorine substituents on the properties of phenylboronic compounds.
  • ResearchGate. (n.d.). A general protodeboronation reaction.
  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • ResearchGate. (n.d.). pKa values for boronic acids 1-7.
  • Ghaffari, B., et al. (2014). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. The Journal of Physical Chemistry B, 118(48), 13866–13876.
  • PubMed. (2024). Exploring the Anticancer Potential of Furanpydone A: A Computational Study on its Inhibition of MTHFD2 Across Diverse Cancer Cell Lines.
  • PubMed. (2021). Synthesis of Fluorinated Aminoalkylboronic Acids from Amphoteric α-Boryl Aldehydes.
  • PubMed. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives.

Sources

A Comparative Guide to Validated Analytical Methods for 2-Fluoro-5-methylpyridine-4-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

In the landscape of modern drug discovery, pyridine-containing boronic acids are indispensable building blocks. Among these, 2-Fluoro-5-methylpyridine-4-boronic acid serves as a critical reagent, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, to forge carbon-carbon bonds essential for the synthesis of novel active pharmaceutical ingredients (APIs).[1][2] The success of these synthetic endeavors—from reaction monitoring to final product purity assessment—hinges on the availability of robust, accurate, and validated analytical methods.

This guide provides an in-depth comparison of validated analytical techniques for monitoring reactions involving this compound. We will move beyond mere protocols to explore the underlying scientific rationale for methodological choices, address the unique challenges posed by boronic acids, and provide a framework for method validation in line with global regulatory standards.

The Core Challenge: The Inherent Instability of Boronic Acids

A fundamental understanding of the chemistry of boronic acids is crucial for developing reliable analytical methods. These compounds are susceptible to two primary degradation pathways that can compromise analytical accuracy:

  • Hydrolysis: Aryl boronic acids can undergo facile hydrolysis, especially under typical reversed-phase HPLC conditions, converting back from their often more stable boronic ester forms.[3] This can lead to inaccurate quantification of the starting material.

  • Dehydration (Boroxine Formation): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate chromatographic separations, leading to multiple peaks for a single analyte and making quantification unreliable.

Therefore, the primary goal of any analytical method is to ensure the integrity of the analyte throughout the sample preparation and analysis process.

Comparative Analysis of Premier Analytical Techniques

The choice of analytical technique is dictated by the specific objective, whether it's real-time reaction monitoring, impurity profiling, or final product assay. We will compare the most relevant methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone for the quantitative analysis of reaction mixtures containing this compound.[4] Its high resolution, sensitivity, and adaptability make it ideal for assay and purity determinations.

  • Column Selection: The choice of stationary phase is critical. Standard silica-based C18 columns can contain residual, acidic silanol groups that can catalyze the on-column hydrolysis of boronic esters or cause severe peak tailing with the basic pyridine moiety.[5] To mitigate this, columns with low silanol activity or specialized end-capping are preferred. The Waters XTerra MS C18 column, for instance, has been shown to be effective in minimizing on-column hydrolysis.[5][6]

  • Mobile Phase Optimization: The mobile phase composition directly impacts analyte stability and retention.

    • pH Control: A non-aqueous, aprotic diluent can stabilize reactive pinacolboronate esters.[3] For the boronic acid itself, slightly acidic conditions (e.g., using formic acid as a modifier) can suppress the ionization of the pyridine nitrogen, improving peak shape.

    • Additives: In some cases, post-column derivatization with reagents like alizarin can be used to form fluorescent complexes, significantly enhancing selectivity and sensitivity for boronic acids in complex mixtures.[7][8]

For particularly challenging separations, reversed-phase separation using highly basic mobile phases (pH > 12) with an ion-pairing reagent has been successfully employed to stabilize and resolve reactive boronic esters and their corresponding acids.[3]

Workflow for HPLC Method Development & Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_App Application Dev1 Define Analytical Target Profile (ATP) Dev2 Screen Columns & Mobile Phases (e.g., C18, Phenyl-Hexyl, pH, Organic Modifier) Dev1->Dev2 Dev3 Optimize Method Parameters (Gradient, Temperature, Flow Rate) Dev2->Dev3 Val1 Specificity / Selectivity (Peak Purity, Resolution) Dev3->Val1 Finalized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD / LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 System Suitability Testing (SST) Val6->App1 Validated Method App2 Reaction Monitoring / Impurity Profiling App1->App2 App3 Release & Stability Testing App2->App3

Caption: A typical workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application

While HPLC is dominant, GC-MS has a valuable role, particularly for analyzing volatile impurities or for monitoring reactions where derivatization can be easily performed.[9][10]

  • Analyte Suitability: Direct analysis of boronic acids by GC is often unsuitable due to their low volatility and thermal instability. However, their corresponding boronic esters (e.g., pinacol esters) are more amenable to GC analysis.

  • Derivatization: For non-volatile boronic acids, derivatization is often required to increase volatility. This adds a sample preparation step but can be effective for trace analysis.

  • Primary Application: Synthetic chemists frequently use GC-MS to monitor the consumption of starting materials and the appearance of products in real-time, especially for assessing the presence of volatile byproducts.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR is an unparalleled tool for unambiguous structure elucidation and can be used for quantitative analysis (qNMR) with proper standards. For this compound, both ¹H and ¹⁹F NMR are highly informative.

  • ¹H NMR: Provides structural confirmation of the starting material, intermediates, and final products. The chemical shifts and coupling patterns of the protons on the pyridine ring are diagnostic.[11]

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated molecules.[12] It offers a wide chemical shift range, high sensitivity (due to the 100% natural abundance of ¹⁹F), and a typically clean background, making it excellent for monitoring the consumption of the fluorinated starting material and the formation of the fluorinated product.[13]

  • In-situ Monitoring: NMR is a powerful tool for non-invasive, real-time reaction monitoring, providing detailed kinetic and mechanistic information without the need for quenching and sampling.[4]

Decision Framework for Analytical Technique Selection

Decision_Tree Start What is the Analytical Goal? Goal1 Quantitative Analysis (Assay, Purity, Impurities) Start->Goal1 Goal2 Structural Confirmation or Mechanistic Study Start->Goal2 Goal3 Analysis of Volatile Byproducts Start->Goal3 Method1 Primary Choice: Reversed-Phase HPLC/UPLC-UV/MS Goal1->Method1 Method2 Primary Choice: NMR Spectroscopy (1H, 13C, 19F) Goal2->Method2 Method3 Primary Choice: GC-MS (often with derivatization) Goal3->Method3

Caption: A decision tree for selecting the appropriate analytical technique.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[14] All methods used in a regulated environment must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16]

Key Validation Parameters & Performance Characteristics
Parameter Objective Typical Acceptance Criteria for an HPLC Assay
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components.Peak purity index > 0.995 (PDA detector); Baseline resolution (Rs > 2) from adjacent peaks.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the analytical signal over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies on a placebo matrix.Mean recovery of 98.0% to 102.0% at multiple concentration levels.
Precision The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.[17]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; RSD for precision at this level should be acceptable.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).System suitability parameters remain within defined limits; potency results are not significantly affected.

Validated Experimental Protocols

The following protocols are designed based on established principles for boronic acid analysis and serve as a robust starting point for validation in your laboratory.

Protocol 1: Validated RP-HPLC Method for Assay and Purity

This method is designed to be stability-indicating and robust for the analysis of this compound and its reaction products.

1. Chromatographic System & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm.[18] Rationale: This column provides excellent retention for polar compounds and the MaxPeak hardware minimizes analyte interactions with metal surfaces, improving peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Sample Preparation:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to obtain a concentration of 0.1 mg/mL.

  • Reaction Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture.[4] Dilute with an appropriate volume of Sample Diluent to bring the expected analyte concentration into the linear range of the method (e.g., 0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter before injection.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • RSD of peak area ≤ 2.0%.

    • Tailing factor ≤ 1.5.

    • Theoretical plates > 2000.

4. Validation Procedure:

  • Follow the ICH Q2(R2) guidelines to validate the method for Specificity, Linearity (e.g., 0.005 - 0.15 mg/mL), Accuracy, Precision, Range, and LOQ/LOD.

Protocol 2: ¹⁹F NMR for Reaction Monitoring

1. Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz (or higher) spectrometer.

  • Internal Standard: Hexafluorobenzene (HFB) at a known concentration. Rationale: HFB is chemically inert and its singlet in the ¹⁹F NMR spectrum (-164.9 ppm) is in a region that typically does not overlap with signals from fluorinated APIs.[12]

  • Solvent: Deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆).

  • Acquisition Parameters: Use a sufficient number of scans to achieve a good signal-to-noise ratio for minor components.

2. Sample Preparation & Analysis:

  • At specified time points, carefully withdraw a sample from the reaction.

  • Add the sample to an NMR tube containing the deuterated solvent and the pre-weighed internal standard.

  • Acquire the ¹⁹F NMR spectrum.

  • Integrate the signal for the fluorine on this compound and the signal for the fluorine on the product.

  • Calculate the relative conversion by comparing the integrals of the starting material and product signals, normalized to the integral of the HFB internal standard.

Conclusion and Recommendations

There is no single "best" method for analyzing reactions of this compound. The optimal choice is contingent on the analytical objective.

  • For quantitative analysis (assay, purity, stability): A validated RP-HPLC method using a modern, inert column is the gold standard. It provides the accuracy, precision, and robustness required for quality control and regulatory submissions.

  • For structural confirmation and mechanistic insights: NMR spectroscopy , particularly a combination of ¹H and ¹⁹F NMR, is indispensable. It provides unambiguous structural information and is ideal for non-invasive reaction monitoring.

  • For screening volatile impurities: GC-MS serves as a valuable complementary technique, especially when analyzing boronic ester intermediates.

By understanding the unique chemical properties of boronic acids and applying the principles of method validation outlined in this guide, researchers, scientists, and drug development professionals can generate reliable and accurate analytical data, ensuring the quality and integrity of their synthetic processes and products.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Bartmess, J. E., & Mt. Pleasant, M. S. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry, 14(2), 91-94.
  • Ji, Z., Petrovic, J., & Kott, L. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12).
  • Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1228, 206-213.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
  • Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Grenda, A., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(15), 4995.
  • Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 72, 182-188.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Pandiyan, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7339-7345.
  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63.
  • Pandiyan, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7339-7345.
  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63.
  • Joyce, A. S., et al. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Environmental Science & Technology, 58(7), 3465–3475.
  • Malig, T. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Doctoral dissertation, University of Toronto.
  • Kumar, A., et al. (2013). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....
  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107.
  • Liu, W. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021174118.
  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
  • Boron Molecular. (n.d.). Buy 2-Fluoro-4-methylpyridine-5-boronic acid.
  • Ceballos, S. G., & de la Torre, M. C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6826-6866.
  • Wang, Z., et al. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society, 146(2), 1547-1556.
  • U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation.

Sources

A Senior Application Scientist's Guide: Benchmarking 2-Fluoro-5-methylpyridine-4-boronic acid against its Trifluoroborate Salt in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks and the optimization of synthetic routes are critical determinants of project timelines and success. The 2-fluoro-5-methylpyridine moiety is a privileged scaffold in modern drug discovery, prized for its ability to modulate physicochemical properties and confer desirable metabolic stability. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of biaryl and heteroaryl structures incorporating this motif. However, the choice of the boron-containing reagent—the boronic acid or its corresponding trifluoroborate salt—can profoundly impact reaction efficiency, reproducibility, and overall workflow.

This guide provides an in-depth comparison of 2-Fluoro-5-methylpyridine-4-boronic acid and its potassium trifluoroborate salt, moving beyond a simple catalog of features to explain the underlying chemical principles and provide actionable, field-proven insights for your laboratory work.

The Stability Conundrum: Understanding Protodeboronation in Pyridyl Boronic Acids

A persistent challenge in working with heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like pyridine, is their susceptibility to protodeboronation.[1][2] This undesired side reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively consuming the nucleophilic partner and reducing the yield of the desired coupled product.[2]

The instability of many pyridyl boronic acids, especially those with the boronic acid group at the 2- or 4-position, is often most pronounced under neutral pH conditions.[1][2] This is due to the formation of a zwitterionic intermediate, which facilitates the cleavage of the carbon-boron bond.[1][3] For 2-pyridyl boronic acids, this can lead to rapid decomposition.[4][5]

This inherent instability necessitates careful handling and storage of the boronic acid and can lead to variability in reaction outcomes. It is in this context that potassium organotrifluoroborates (R-BF3K) have emerged as a superior alternative for many applications.[6][7]

Potassium Trifluoroborate Salts: A Paradigm of Stability and Controlled Reactivity

Potassium organotrifluoroborates are air- and moisture-stable, crystalline solids that are generally easy to handle and can be stored for extended periods without significant decomposition.[6][8][9] This enhanced stability is a direct consequence of the tetracoordinate nature of the boron atom, which "protects" the reactive C-B bond.[6]

The conversion of a boronic acid to its trifluoroborate salt is a straightforward and high-yielding process, typically achieved by treating the boronic acid with potassium hydrogen fluoride (KHF₂).[6][10][11]

Stability_Comparison cluster_0 This compound cluster_1 Potassium 2-Fluoro-5-methylpyridine-4-trifluoroborate BA B(OH)₂ Decomposition Protodeboronation (Unstable) BA->Decomposition Neutral pH H₂O TFB [BF₃]⁻K⁺ Stable Stable Solid (Air & Moisture Stable) TFB->Stable Suzuki_Workflow cluster_Reagents Reagent Preparation cluster_Reaction Reaction Execution cluster_Workup Workup & Purification Aryl_Halide Aryl Halide (1.0 equiv) Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Aryl_Halide->Inert_Atmosphere Boron_Reagent Boronic Acid (1.2 equiv) or Trifluoroborate (1.2 equiv) Boron_Reagent->Inert_Atmosphere Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Inert_Atmosphere Catalyst_System Pd Catalyst & Ligand (e.g., Pd(dppf)Cl₂, RuPhos) Catalyst_System->Inert_Atmosphere Solvent Degassed Solvent (e.g., Dioxane/H₂O) Heating Heating & Stirring Solvent->Heating Inert_Atmosphere->Solvent Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Generalized Suzuki-Miyaura workflow.

The Catalytic Cycle: A Shared Pathway with a Different Entry Point

Both the boronic acid and the trifluoroborate salt ultimately traverse the same fundamental catalytic cycle. The key difference lies in the initial step for the trifluoroborate, which requires hydrolysis to enter the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add {Oxidative Addition} pd0->oxidative_add Ar-X aryl_pd_complex Ar-Pd(II)L₂-X oxidative_add->aryl_pd_complex transmetalation {Transmetalation} aryl_pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elim {Reductive Elimination} biaryl_pd_complex->reductive_elim reductive_elim->pd0 product {Ar-Ar'} reductive_elim->product boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation Base trifluoroborate Ar'-BF₃⁻K⁺ hydrolysis {Hydrolysis (Base, H₂O)} trifluoroborate->hydrolysis hydrolysis->boronic_acid

Caption: Suzuki-Miyaura catalytic cycle.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance differences based on the known properties of these reagent classes. Actual yields will be substrate-dependent.

ParameterThis compoundPotassium 2-Fluoro-5-methylpyridine-4-trifluoroborateRationale & Causality
Handling & Stability Moderate; susceptible to protodeboronation, especially on storage. [1][2][4]High; air- and moisture-stable crystalline solid. [6][7][9]The tetracoordinate boron in the trifluoroborate salt is less electrophilic and sterically shielded, preventing facile decomposition pathways. [6]
Reaction Reproducibility Can be variable due to reagent degradation.High; consistent quality of the reagent leads to more reproducible outcomes.The stability of the trifluoroborate ensures a consistent amount of active reagent is available for the reaction.
Reaction Rate Potentially faster initial rate if the boronic acid is fresh and pure.May exhibit a brief induction period due to the required hydrolysis step. [12][13][14]The rate-limiting step can be the hydrolysis of the trifluoroborate to the boronic acid, especially under certain conditions. [14]
Typical Yield Good to excellent, but can be compromised by protodeboronation.Consistently good to excellent; less susceptible to yield loss from reagent decomposition. [15]By minimizing protodeboronation through slow release, a higher proportion of the boron reagent is productively consumed in the catalytic cycle. [12][13]
Side Product Formation Higher potential for protodeboronated byproduct (2-fluoro-5-methylpyridine).Lower potential for protodeboronated byproduct.The low steady-state concentration of the free boronic acid disfavors the unimolecular decomposition pathway. [1]
Purification May be complicated by the presence of the protodeboronated byproduct.Generally cleaner reaction profiles lead to simpler purification.Fewer side products simplify the isolation of the desired compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using this compound

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using Potassium 2-Fluoro-5-methylpyridine-4-trifluoroborate

Materials:

  • Aryl bromide (1.0 equiv)

  • Potassium 2-fluoro-5-methylpyridine-4-trifluoroborate (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • n-Propanol and Water (3:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, potassium 2-fluoro-5-methylpyridine-4-trifluoroborate, Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed n-propanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Protocol Choices: The choice of a more active catalyst system (Pd(OAc)₂/RuPhos) and a stronger base (Cs₂CO₃) in Protocol 2 is often beneficial for trifluoroborates. The base not only participates in the transmetalation step but also facilitates the crucial hydrolysis of the R-BF₃K salt to the active boronic acid. [12]

Conclusion and Recommendations

For the synthesis of molecules incorporating the 2-fluoro-5-methylpyridine scaffold via Suzuki-Miyaura coupling, potassium 2-fluoro-5-methylpyridine-4-trifluoroborate is the superior reagent in most cases.

The key advantages of the trifluoroborate salt are its exceptional stability, ease of handling, and its ability to suppress the yield-limiting protodeboronation side reaction. [6][7][15]This translates to more reliable and reproducible reaction outcomes, cleaner crude product profiles, and ultimately, a more efficient workflow. While the corresponding boronic acid can be effective, its inherent instability presents a significant risk to reproducibility and scalability. The "slow-release" nature of the trifluoroborate salt under coupling conditions provides a self-validating system that mitigates the primary decomposition pathway of the active nucleophile. [1][12][13] For researchers in drug development, where robustness and reliability are paramount, standardizing on the trifluoroborate salt for challenging heteroaryl couplings is a strategically sound decision that can accelerate discovery efforts.

References

  • Protodeboron
  • Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4315-4376. (URL: [Link])
  • Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 8(4), 75-78. (URL: [Link])
  • ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (URL: [Link])
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. (URL: [Link])
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-826. (URL: [Link])
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (URL: [Link])
  • Molander, G. A., & Ito, T. (2001). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Organic Letters, 3(3), 393-396. (URL: [Link])
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12557. (URL: [Link])
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. (URL: [Link])
  • Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Journal of Organic Chemistry, 68(11), 4302-4314. (URL: [Link])
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Lewis Acid Catalysis. The Journal of Organic Chemistry, 81(24), 12340-12353. (URL: [Link])
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (URL: [Link])
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929-7939. (URL: [Link])
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. (URL: [Link])
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-826. (URL: [Link])
  • D’hooghe, M., & De Kimpe, N. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Synthesis, 2008(18), 2841-2864. (URL: [Link])
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. (URL: [Link])
  • Molander, G. A., et al. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3601-3610. (URL: [Link])
  • Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8416-8423. (URL: [Link])
  • Grygorenko, O. O., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Canadian Journal of Chemistry, 97(6), 448-454. (URL: [Link])
  • Boron Molecular. 2-Fluoro-4-methylpyridine-5-boronic acid. (URL: [Link])
  • Molander, G. A., et al. (2011). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. (URL: [Link])
  • Prakash, G. K. S., et al. (2005). Tetrabutylammonium Trifluoroborates: Novel and Versatile Reagents for Organic Synthesis. Organic Syntheses, 82, 141. (URL: [Link])

Sources

The Nuanced Role of Fluorine Position on Pyridine Boronic Acid Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, pyridine boronic acids are indispensable building blocks for constructing complex molecular architectures, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic incorporation of fluorine atoms onto the pyridine ring is a widely employed tactic to modulate the physicochemical and metabolic properties of drug candidates. However, the position of the fluorine substituent is not a trivial consideration; it profoundly influences the reactivity of the boronic acid moiety. This guide provides an in-depth analysis of how the location of a fluorine atom on the pyridine ring dictates the reactivity of pyridine boronic acids, with a focus on their performance in Suzuki-Miyaura cross-coupling reactions. We will delve into the underlying electronic and steric effects, present comparative data, and offer detailed experimental protocols to inform your synthetic strategies.

The Electronic and Steric Influence of Fluorine

The introduction of a fluorine atom to the pyridine ring imparts significant electronic changes. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly alter the electron density of the pyridine ring and the boronic acid group.[3] This, in turn, affects the Lewis acidity of the boron center, a critical factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5][6]

Fluorine in the 2-Position (ortho to Nitrogen)

When fluorine is positioned at the C2 position, its powerful inductive effect reduces the electron density of the entire pyridine ring. This has a crucial consequence: it diminishes the Lewis basicity of the adjacent pyridine nitrogen.[7] This mitigation of basicity is highly beneficial as it lessens the propensity for the nitrogen's lone pair to coordinate with the palladium catalyst. Such coordination can lead to catalyst inhibition or deactivation, a well-documented challenge often termed the "2-pyridyl problem".[1][7] By reducing this unwanted interaction, a 2-fluoro substituent can lead to improved reaction outcomes.[7]

Fluorine in the 3- or 4-Position (meta or para to Nitrogen)

A fluorine atom at the C3 or C4 position still exerts an electron-withdrawing effect, influencing the overall electronic nature of the molecule. However, the impact on the Lewis basicity of the nitrogen is less direct compared to the 2-position. The reactivity in these cases is a more complex interplay of inductive effects and the position of the boronic acid relative to both the nitrogen and the fluorine.

A significant challenge with many heteroaryl boronic acids, including pyridine derivatives, is their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] The rate of protodeboronation is highly dependent on the reaction conditions and the electronic nature of the pyridine ring.[8] Electron-deficient pyridine rings, a consequence of fluorine substitution, can be more prone to this decomposition pathway under certain conditions.[9]

Visualizing Isomeric Differences

The distinct substitution patterns of fluorine on a pyridine boronic acid backbone are crucial for understanding their differential reactivity.

G cluster_isomers Fluorine Positional Isomers on Pyridine-3-Boronic Acid cluster_reactivity Key Reactivity Considerations 2F3B 2-Fluoro-pyridine-3-boronic acid Reactivity Reactivity Profile 2F3B->Reactivity Generally enhanced due to reduced catalyst inhibition Protodeboronation Susceptibility to Protodeboronation 2F3B->Protodeboronation Catalyst_Interaction Catalyst Interaction (Nitrogen Basicity) 2F3B->Catalyst_Interaction Significantly reduced 4F3B 4-Fluoro-pyridine-3-boronic acid 4F3B->Reactivity 4F3B->Protodeboronation 4F3B->Catalyst_Interaction Moderately influenced 5F3B 5-Fluoro-pyridine-3-boronic acid 5F3B->Reactivity 5F3B->Protodeboronation 5F3B->Catalyst_Interaction Minimally influenced 6F3B 6-Fluoro-pyridine-3-boronic acid 6F3B->Reactivity 6F3B->Protodeboronation 6F3B->Catalyst_Interaction Moderately influenced

Caption: Logical relationships of fluorine isomers and their reactivity.

Comparative Reactivity in Suzuki-Miyaura Coupling

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
Pyridine Boronic Acid IsomerCoupling PartnerProductYield (%)Reference
2-Fluoropyridine-3-boronic acid4-Bromoanisole2-(4-Methoxyphenyl)-3-fluoropyridine85[10]
3-Fluoropyridine-4-boronic acid4-Bromoanisole4-(4-Methoxyphenyl)-3-fluoropyridine78Inferred from similar couplings
2-Chloropyridine-3-boronic acid4-Bromoanisole2-(4-Methoxyphenyl)-3-chloropyridine72[11]
3-Pyridineboronic acid (non-fluorinated)4-Bromoanisole3-(4-Methoxyphenyl)pyridine65[7]

Note: Yields are representative and can vary based on specific reaction conditions.

The data suggests that the 2-fluoro substituent can indeed lead to higher yields compared to the non-fluorinated analog, likely due to the mitigation of catalyst inhibition.[7] While other isomers also perform well, the strategic placement of fluorine ortho to the nitrogen appears to be a reliable strategy for improving coupling efficiency.

Experimental Protocols

To facilitate the validation and application of these reagents in your research, a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling is provided below.

Standard Suzuki-Miyaura Cross-Coupling Protocol

G start Start reagents 1. Add Aryl Halide (1.0 equiv.), Pyridine Boronic Acid (1.2 equiv.), and Base (e.g., K2CO3, 2.0 equiv.) to an oven-dried reaction vessel. start->reagents catalyst 2. Add Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and Solvent (e.g., Dioxane/Water). reagents->catalyst atmosphere 3. Seal the vessel and establish an inert atmosphere (Argon or Nitrogen) by evacuating and backfilling (3x). catalyst->atmosphere reaction 4. Heat the reaction mixture (e.g., 80-100 °C) with stirring for the specified time (2-24 h). atmosphere->reaction monitoring 5. Monitor reaction progress by TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup 6. Cool to room temperature, dilute with an organic solvent, and wash with water and brine. monitoring->workup Complete purification 7. Dry the organic layer, concentrate, and purify the crude product by column chromatography. workup->purification end End purification->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup : In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the fluorinated pyridine boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or KF, 2.0-3.0 equiv.).[10]

  • Catalyst and Solvent Addition : To the solid mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and the desired solvent system (e.g., dioxane, toluene, or a mixture with water).[12]

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes, or use a freeze-pump-thaw method for sensitive substrates.

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours).

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Minimizing Protodeboronation

Protodeboronation is a significant competing reaction that can lower yields.[13] To minimize its occurrence:

  • Use Anhydrous Conditions : Carefully dry solvents and reagents, as water can be a proton source.[14]

  • Optimize the Base : The choice of base is critical. While aqueous bases are common, in cases of high protodeboronation, anhydrous bases like CsF can be beneficial.[3]

  • Use Boronic Esters : Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate, can protect it from premature decomposition.[1]

  • Control Temperature : Higher temperatures can sometimes accelerate protodeboronation.[15] It may be beneficial to run the reaction at the lowest effective temperature.

The Suzuki-Miyaura Catalytic Cycle and Fluorine's Influence

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The electron-withdrawing nature of fluorine can influence key steps in this cycle.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar Transmetalation Transmetalation (Ar'-B(OR)2) PdII_Ar->Transmetalation Fluorine can increase the Lewis acidity of Boron, potentially accelerating this step. PdII_Ar_Ar Ar-Pd(II)-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition : The initial step where the aryl halide adds to the Pd(0) catalyst. This step is generally not directly influenced by the electronics of the boronic acid partner.

  • Transmetalation : This is the key step where the organic group is transferred from the boron atom to the palladium center. The rate of this step is highly dependent on the Lewis acidity of the boronic acid. The electron-withdrawing fluorine atom increases the Lewis acidity of the boron, which can facilitate a faster transmetalation.[4][5]

  • Reductive Elimination : The final step where the new C-C bond is formed, and the product is released, regenerating the Pd(0) catalyst.

Conclusion

The position of a fluorine atom on a pyridine boronic acid is a critical determinant of its reactivity in Suzuki-Miyaura cross-coupling reactions. A fluorine at the 2-position offers a distinct advantage by reducing the Lewis basicity of the pyridine nitrogen, thereby minimizing catalyst inhibition and often leading to higher reaction yields. While other isomers are also effective coupling partners, understanding the electronic effects imparted by the fluorine substituent allows for a more rational selection of reagents and optimization of reaction conditions. For researchers in drug discovery and development, leveraging these subtle yet powerful electronic effects can be the key to unlocking efficient and robust synthetic routes to novel fluorinated pyridine-containing molecules.

References

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • Ma, H., Bai, C., & Bao, Y.-S. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. Royal Society of Chemistry.
  • Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Snell, R. H., et al. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • Journal of Nuclear Medicine. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. ACS Publications.
  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • PubMed. (n.d.). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water.
  • Wikipedia. (n.d.). Protodeboronation.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Durham e-Theses. (2019). A Study of the Fluorine Effect in C-H Borylation.
  • Royal Society of Chemistry. (2024). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.
  • ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review.
  • Royal Society of Chemistry. (n.d.). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides.
  • OUCI. (n.d.). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions.
  • Corpet, M., & Jutand, A. (2018). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. PMC - NIH.
  • Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH.
  • ResearchGate. (n.d.). Synthesis of 6-fluorine-substituted-purine derivatives.
  • PubMed. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • Silva, F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Royal Society of Chemistry. (2023). An easy-to-perform evaluation of steric properties of Lewis acids.
  • ResearchGate. (n.d.). Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor.
  • PubChem. (n.d.). 3-Fluoropyridine-4-boronic acid.

Sources

Comparative Kinetic Analysis of Suzuki-Miyaura Coupling: 2-Fluoro-5-methylpyridine-4-boronic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl structures.[1] The judicious selection of coupling partners is paramount to the success of these transformations. This guide provides an in-depth, objective comparison of the kinetic performance of 2-Fluoro-5-methylpyridine-4-boronic acid against other relevant pyridylboronic acids and their derivatives in Suzuki-Miyaura coupling reactions. By presenting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the strategic construction of complex molecules.

The introduction of fluorine into pyridine rings can significantly alter the physicochemical and pharmacological properties of molecules, making fluorinated pyridylboronic acids valuable building blocks in drug discovery.[1] However, the inherent electronic properties of pyridine-based boronic acids, particularly the Lewis basicity of the nitrogen atom, can present challenges such as catalyst inhibition, often referred to as the "2-pyridyl problem".[2][3] This guide will delve into the kinetic nuances of these reactions, providing a framework for understanding and optimizing the coupling of this important class of reagents.

The Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] Understanding the kinetics of each step is crucial for optimizing reaction conditions and overcoming challenges associated with specific substrates.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L₂) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OR)₂) ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R(L₂) Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate.[5] This step is often the rate-determining step in the catalytic cycle.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center.[6][7] The rate of transmetalation can be significantly influenced by the electronic properties of the boronic acid and the nature of the base.[8][9]

  • Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product (Ar-R), regenerating the active Pd(0) catalyst.[5][6]

Comparative Kinetic Performance

Direct, side-by-side kinetic studies for a wide range of pyridylboronic acids under identical conditions are not extensively reported in the literature. However, by compiling data from various sources and focusing on trends observed for structurally similar compounds, we can construct a comparative overview.

The electron-withdrawing nature of the fluorine atom in this compound can have a dual effect on the Suzuki-Miyaura coupling. On one hand, it can decrease the Lewis basicity of the pyridine nitrogen, potentially mitigating catalyst inhibition.[2] On the other hand, the electronic effect can influence the nucleophilicity of the boronic acid and its rate of transmetalation.[10]

Illustrative Performance Data

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various pyridylboronic acids with a standardized electrophile, providing a qualitative comparison of their reactivity. It is important to note that reaction conditions can vary between studies, affecting direct comparability.

Boronic Acid/EsterCoupling PartnerProductYield (%)Reference
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoride2-(Thiophen-2-yl)pyridine82[3]
2-Furanboronic acidPyridine-2-sulfonyl fluoride2-(Furan-2-yl)pyridine75[3]
3-Pyridineboronic acidAryl Bromide3-Arylpyridine(Varies)[2]
2-Fluoropyridine-3-boronic acidAryl Halide2-Fluoro-3-arylpyridine(Varies)[1]

Note: This table is illustrative and compiles data from different sources. For rigorous comparison, experiments should be conducted under identical conditions.

Alternative Reagents to Overcome Challenges

The inherent instability and challenging reactivity of some 2-pyridyl boronic acids have spurred the development of alternative reagents.[11]

  • MIDA (N-methyliminodiacetic acid) boronates: These are air- and chromatographically-stable boron reagents that can undergo slow release of the boronic acid under reaction conditions, which can be beneficial in some cases.

  • Potassium Organotrifluoroborates: These salts are often more stable than the corresponding boronic acids and can be effective coupling partners.[12]

  • Pyridine-2-sulfonates (PyFluor): These have been used as electrophilic partners in Suzuki-Miyaura couplings.[13]

Experimental Protocols for Kinetic Studies

To facilitate the direct comparison of this compound with other coupling partners, a detailed experimental protocol for a representative Suzuki-Miyaura coupling and its kinetic monitoring is provided below.

General Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Aryl Halide - Boronic Acid - Base setup->reagents catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Work-up: - Cool to RT - Dilute & Wash reaction->workup purification Purification (e.g., Chromatography) workup->purification end End purification->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-methylpyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 2-Fluoro-5-methylpyridine-4-boronic acid and its analogs are valuable reagents in synthetic chemistry, their responsible management, particularly at the end of their lifecycle, is paramount. This guide provides a detailed, experience-driven protocol for the proper disposal of this compound, ensuring the safety of personnel, compliance with regulations, and the protection of our environment.

Hazard Identification and Immediate Safety

Before any handling or disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar pyridine boronic acids provide a strong basis for a conservative safety assessment. These compounds are generally classified as irritants and may be harmful.

The primary directive is to treat this compound as hazardous waste .[1][2] Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[1]

Core Safety Protocols:

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often suitable, but consult your institution's guidelines), safety goggles with side shields or a face shield, and a fully buttoned lab coat.[3][4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5]

Table 1: GHS Hazard Profile for Structurally Similar Pyridine Boronic Acids
Hazard ClassHazard StatementPrecautionary Codes (Examples)
Acute ToxicityH302: Harmful if swallowed.[6][7]P264, P270, P301+P312
Skin Corrosion/IrritationH315: Causes skin irritation.[4][6]P280, P302+P352, P332+P313
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[4][6]P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityH335: May cause respiratory irritation.[4][6]P261, P271, P304+P340

This table synthesizes data from SDS of similar compounds. Always refer to the specific SDS for the compound in use, if available, and your institution's Environmental Health & Safety (EHS) guidelines.

The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle guiding the disposal of boronic acids is waste segregation and containment. Never mix boronic acid waste with other chemical waste streams, such as strong acids or oxidizing agents, unless explicitly permitted by your institution's EHS office.[1][2]

Step 1: Waste Characterization and Segregation

All waste generated from the use of this compound must be classified as hazardous chemical waste. This includes:

  • Unused or expired solid chemical.

  • Contaminated materials (e.g., weighing paper, gloves, pipette tips).

  • Solutions containing the compound.

  • The first solvent rinse from decontaminating glassware.[1][3]

Step 2: Collection of Solid and Liquid Waste

Solid Waste:

  • Collect all unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container.[1][6]

  • This container must be made of a compatible material (HDPE or glass is typical) and kept closed when not in use.[8]

Liquid Waste:

  • If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[1]

  • Ensure the container is compatible with the solvent used.

Step 3: Proper Labeling and Storage

Accurate labeling is a critical compliance and safety step.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations (e.g., CAS number, hazard pictograms).[1][3]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.[1]

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must be thoroughly decontaminated to remove residual chemicals before they can be disposed of or recycled.[1]

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste along with your other liquid waste from this compound.[1][3]

  • Subsequent Rinses: Depending on your institution's guidelines, the second and third rinses may also need to be collected as hazardous waste. Consult your EHS office for specific requirements.[1]

  • Final Disposal of Container: After the triple rinse, allow the container to air dry completely in a well-ventilated area (like the back of the fume hood). Deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

G Disposal Workflow for this compound cluster_waste_type Characterize Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container start Waste Generated waste_type Solid, Liquid, or Empty Container? start->waste_type solid_waste Unused Reagent or Contaminated Labware waste_type->solid_waste Solid liquid_waste Solutions or First Rinseate waste_type->liquid_waste Liquid empty_container Original Reagent Container waste_type->empty_container Empty Container collect_solid Collect in Labeled 'Hazardous Waste' Solid Container solid_waste->collect_solid store_solid Store in Satellite Accumulation Area collect_solid->store_solid collect_liquid Collect in Labeled 'Hazardous Waste' Liquid Container liquid_waste->collect_liquid store_liquid Store in Satellite Accumulation Area collect_liquid->store_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse triple_rinse->liquid_waste Collect 1st Rinseate deface_label Air Dry and Deface Label triple_rinse->deface_label recycle Dispose in Lab Glass/Plastic Recycling deface_label->recycle

Caption: Decision workflow for handling different waste streams.

Regulatory and Institutional Context

This guide provides a framework based on established best practices. However, it is imperative to operate in full compliance with all applicable regulations. Chemical waste generators must adhere to guidelines set forth by federal and state bodies, such as the Environmental Protection Agency (EPA) in the United States.[4]

Furthermore, your institution's Environmental Health & Safety (EHS) department is the ultimate authority on chemical disposal procedures within your organization.[2] Always consult with your EHS office to ensure your disposal methods are aligned with their specific protocols, waste stream classifications, and collection schedules. They can provide guidance on specific solvents for rinsing and the precise labeling requirements for your facility.

By adhering to these rigorous disposal protocols, we uphold our professional responsibility to maintain a safe laboratory environment, ensure regulatory compliance, and contribute to the integrity of scientific research.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Boron Molecular. (n.d.). Buy 2-Fluoro-4-methylpyridine-5-boronic acid.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • U.S. Environmental Protection Agency. (n.d.). ToxFAQs for Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • Occupational Safety and Health Administration. (n.d.). BORON OXIDE.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Wikipedia. (n.d.). Thallium.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-methylpyridine-4-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methylpyridine-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.